5-Methoxy-3-methylphthalic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-methoxy-3-methylphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5-3-6(15-2)4-7(9(11)12)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAJJSXMMCAGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394457 | |
| Record name | 5-methoxy-3-methylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103203-38-9 | |
| Record name | 5-methoxy-3-methylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Methoxy-3-methylphthalic Acid
CAS Number: 103203-38-9
This technical guide provides a comprehensive overview of 5-Methoxy-3-methylphthalic acid, consolidating available data for researchers, scientists, and professionals in drug development. Due to the limited publicly available information on this specific compound, this guide focuses on its fundamental properties and draws comparisons with related phthalic acid derivatives where relevant.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 103203-38-9 | [1] |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | |
| Linear Formula | C₁₀H₁₀O₅ | [1] |
Synthesis and Experimental Protocols
It is important to note that the following is a generalized conceptual workflow and has not been experimentally validated for this specific compound.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Drug Development Applications
Currently, there is a lack of specific data on the biological activity and signaling pathways directly associated with this compound. However, the broader class of compounds to which it belongs, phthalic acid esters (PAEs), has been the subject of various biological studies.
Research indicates that some PAEs exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. It is important to emphasize that these are general findings for the broader class of phthalates, and the specific activity of this compound has not been documented.
Given the absence of specific studies, its direct application in drug development remains unexplored. Further research would be necessary to determine any potential therapeutic relevance.
Logical Relationship for Investigating Biological Activity
Caption: A logical workflow for the investigation of the therapeutic potential of a novel compound.
Conclusion
This compound is a chemical compound with the CAS number 103203-38-9. While its basic chemical properties are known, there is a significant gap in the publicly available scientific literature regarding its synthesis, experimental protocols, biological activity, and potential applications in drug development. Further research is required to elucidate these aspects and to understand its potential role in science and medicine. Researchers interested in this compound may need to rely on general chemical principles and studies of related phthalic acid derivatives to guide their investigations.
References
5-Methoxy-3-methylphthalic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Methoxy-3-methylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to a plausible synthetic pathway for this compound. Due to the limited availability of a direct, documented synthesis in the scientific literature, this guide outlines a rational, multi-step approach based on established organic chemistry principles and reactions reported for analogous structures. The proposed pathway starts from the readily available starting material, 3,5-dimethylphenol.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a four-step sequence starting from 3,5-dimethylphenol. The key transformations involve etherification, electrophilic formylation, and a two-stage oxidation process to introduce the carboxylic acid functionalities at the desired positions.
A visual representation of the proposed synthesis pathway is provided below:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established procedures for similar transformations and may require optimization for this specific substrate.
Step 1: Synthesis of 3,5-Dimethylanisole
This step involves the methylation of the hydroxyl group of 3,5-dimethylphenol using dimethyl sulfate.
Reaction:
3,5-Dimethylphenol + (CH₃)₂SO₄ → 3,5-Dimethylanisole
Procedure:
-
To a solution of 3,5-dimethylphenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 equivalents) dropwise to the suspension.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and wash the solid residue with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 3,5-dimethylanisole.
Step 2: Synthesis of 2-Methoxy-4,6-dimethylbenzaldehyde
This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto the 3,5-dimethylanisole ring. The methoxy group is a strong ortho-para director, and the formylation is expected to occur at the position ortho to the methoxy group and para to one of the methyl groups.
Reaction:
3,5-Dimethylanisole + POCl₃/DMF → 2-Methoxy-4,6-dimethylbenzaldehyde
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF) (3 equivalents) and cool it to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Add 3,5-dimethylanisole (1 equivalent) dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 90 °C and maintain for 2-4 hours.
-
Cool the mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting aldehyde by column chromatography.
Step 3: Synthesis of 2-Methoxy-4,6-dimethylbenzoic acid
The formyl group of 2-methoxy-4,6-dimethylbenzaldehyde is oxidized to a carboxylic acid using potassium permanganate.
Reaction:
2-Methoxy-4,6-dimethylbenzaldehyde + KMnO₄ → 2-Methoxy-4,6-dimethylbenzoic acid
Procedure:
-
Dissolve 2-methoxy-4,6-dimethylbenzaldehyde (1 equivalent) in a mixture of aqueous sodium hydroxide and pyridine.
-
Heat the solution and add a solution of potassium permanganate (KMnO₄) (2 equivalents) in water portion-wise.
-
Reflux the mixture until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 2-methoxy-4,6-dimethylbenzoic acid.
Step 4: Synthesis of this compound
The final step involves a directed ortho-lithiation of 2-methoxy-4,6-dimethylbenzoic acid, followed by carboxylation with carbon dioxide to introduce the second carboxylic acid group. The existing carboxylic acid group directs the lithiation to the adjacent methyl-bearing carbon.
Reaction:
2-Methoxy-4,6-dimethylbenzoic acid + s-BuLi/TMEDA, then CO₂ → this compound
Procedure:
-
Dissolve 2-methoxy-4,6-dimethylbenzoic acid (1 equivalent) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add s-butyllithium (s-BuLi) (2.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Acidify the aqueous layer with 2M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound.
Quantitative Data Summary
The following table summarizes the expected molecular weights and typical yields for each step in the synthesis. The yields are estimates based on similar reactions reported in the literature and may vary.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) of Product | Typical Yield (%) |
| 1 | 3,5-Dimethylphenol | 3,5-Dimethylanisole | 136.19 | 85-95 |
| 2 | 3,5-Dimethylanisole | 2-Methoxy-4,6-dimethylbenzaldehyde | 164.20 | 60-70 |
| 3 | 2-Methoxy-4,6-dimethylbenzaldehyde | 2-Methoxy-4,6-dimethylbenzoic acid | 180.20 | 70-80 |
| 4 | 2-Methoxy-4,6-dimethylbenzoic acid | This compound | 224.19 | 50-60 |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for a single step in the synthesis, from reaction setup to product purification.
Figure 2: General experimental workflow for a synthetic step.
Disclaimer: The proposed synthesis pathway and experimental protocols are intended for informational purposes for qualified researchers. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions may require optimization to achieve the desired yields and purity.
Spectroscopic Profile of 5-Methoxy-3-methylphthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methoxy-3-methylphthalic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document presents high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, representative experimental protocols for the acquisition of such spectra for aromatic carboxylic acids are also provided to guide researchers in their own analytical work. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research, development, and quality control involving this and related compounds.
Chemical Structure and Properties
-
IUPAC Name: 5-Methoxy-3-methylbenzene-1,2-dicarboxylic acid
-
Molecular Formula: C₁₀H₁₀O₅
-
Molecular Weight: 210.18 g/mol
-
CAS Number: 103203-38-9
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational models to provide a reliable estimation of the spectral characteristics.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |
| ~7.4 | Singlet | 1H | Aromatic proton (H-6) |
| ~7.2 | Singlet | 1H | Aromatic proton (H-4) |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |
| Predicted in a standard deuterated solvent such as DMSO-d₆ or CDCl₃. |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~170 | Carboxylic acid carbon (-COOH) |
| ~168 | Carboxylic acid carbon (-COOH) |
| ~160 | Aromatic carbon (C-5, attached to -OCH₃) |
| ~138 | Aromatic carbon (C-3, attached to -CH₃) |
| ~135 | Aromatic carbon (C-1 or C-2) |
| ~125 | Aromatic carbon (C-1 or C-2) |
| ~120 | Aromatic carbon (C-6) |
| ~115 | Aromatic carbon (C-4) |
| ~56 | Methoxy carbon (-OCH₃) |
| ~20 | Methyl carbon (-CH₃) |
| Predicted in a standard deuterated solvent. |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~2950 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1100 | Medium | C-O stretch (Carboxylic acid) |
| Predicted for a solid sample (e.g., KBr pellet or thin film). |
Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 210 | High | [M]⁺ (Molecular ion) |
| 193 | Moderate | [M - OH]⁺ |
| 192 | Moderate | [M - H₂O]⁺ |
| 165 | High | [M - COOH]⁺ or [M - H₂O - CO]⁺ |
| 135 | Moderate | Fragmentation of the aromatic ring |
| Predicted for Electron Ionization (EI) Mass Spectrometry. |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited. These protocols are based on standard procedures for the analysis of solid aromatic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of a solid aromatic carboxylic acid.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (e.g., this compound).
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be one that fully dissolves the analyte and has minimal overlapping signals with the compound of interest.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay to 1-5 seconds.
-
Acquire a suitable number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-10 seconds.
-
Acquire a larger number of scans (typically several hundred to thousands) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the thin solid film method for obtaining an IR spectrum.[1]
-
Sample Preparation:
-
Place a small amount of the solid sample (a few milligrams) into a clean vial.
-
Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone or methylene chloride) and mix to dissolve.[1]
-
Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.[1]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment to subtract any atmospheric interference.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for the analysis of an organic acid using Gas Chromatography-Mass Spectrometry (GC-MS), which often requires derivatization.[2][3]
-
Sample Preparation (Derivatization):
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent.
-
To make the carboxylic acid volatile for GC analysis, it must be derivatized. A common method is silylation. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the sample solution.[3]
-
Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1-2 hours) to ensure complete derivatization.[3]
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.[2]
-
The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.[2]
-
The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.[2]
-
-
Mass Spectrometry Detection:
-
As the derivatized analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of a solid organic compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR spectrum of 5-Methoxy-3-methylphthalic acid
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Methoxy-3-methylphthalic Acid
Introduction
This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and visual representations of molecular structure and experimental workflow.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted based on established principles of nuclear magnetic resonance spectroscopy, including the effects of substituent groups on the chemical shifts of aromatic protons. The predicted data is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Carboxylic Acid Protons (2 x -COOH) | 10.0 - 13.0 | Broad Singlet | 2H | N/A |
| Aromatic Proton (H-6) | 7.5 - 7.8 | Doublet | 1H | ~ 2-3 Hz (meta-coupling) |
| Aromatic Proton (H-4) | 7.1 - 7.4 | Doublet | 1H | ~ 2-3 Hz (meta-coupling) |
| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | N/A |
| Methyl Protons (-CH₃) | 2.3 - 2.5 | Singlet | 3H | N/A |
Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.
Structural Assignment of ¹H NMR Signals
The chemical structure of this compound with the assignment of its different protons is illustrated below. The diagram outlines the logical relationship between the protons and their expected signals in the ¹H NMR spectrum.
Caption: Molecular structure and predicted ¹H NMR signal assignments.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.[1]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. Deuterated solvents are used to avoid large solvent signals in the spectrum.[2] DMSO-d₆ is often a good choice for carboxylic acids.
-
Transfer the solution to a standard 5 mm NMR tube.[1]
-
Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of 300 MHz or higher for better resolution.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.
3. Data Acquisition:
-
Acquire the spectrum at a constant temperature, typically 25 °C.[3]
-
Set the appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a standard pulse sequence.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
A relaxation delay (d1) of 1-2 seconds between scans is recommended to ensure proper signal integration.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift or by using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4][5]
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicity (splitting patterns) and coupling constants of the signals to aid in structural elucidation.
Experimental Workflow
The logical flow of the experimental protocol for obtaining a ¹H NMR spectrum is depicted in the diagram below.
Caption: A flowchart illustrating the ¹H NMR experimental workflow.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3.3.1. Typical Procedure for 1H NMR Titrations [bio-protocol.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the 13C NMR Analysis of 5-Methoxy-3-methylphthalic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-Methoxy-3-methylphthalic acid. Due to the absence of direct experimental data in the public domain, this guide leverages established principles of 13C NMR spectroscopy, including chemical shift prediction based on substituent effects on aromatic systems, to present a comprehensive theoretical analysis. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development for the identification and characterization of this and structurally related molecules.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of substituent effects (methoxy, methyl, and two carboxylic acid groups) on the benzene ring and typical chemical shifts for the carbons of the substituents themselves. The numbering of the carbon atoms corresponds to the chemical structure provided.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Rationale for Assignment |
| C1 | ~135 | Singlet | Aromatic quaternary carbon, shifted downfield by the adjacent carboxylic acid group. |
| C2 | ~130 | Singlet | Aromatic quaternary carbon, deshielded by the neighboring carboxylic acid group. |
| C3 | ~140 | Singlet | Aromatic quaternary carbon bearing the methyl group, deshielded by adjacent substituents. |
| C4 | ~118 | Singlet | Aromatic carbon ortho to the methoxy group, expected to be shielded. |
| C5 | ~160 | Singlet | Aromatic carbon bearing the methoxy group, significantly deshielded by the oxygen atom.[1] |
| C6 | ~115 | Singlet | Aromatic carbon meta to the methoxy group and ortho to a carboxylic acid group. |
| C=O (at C1) | ~170 | Singlet | Carboxylic acid carbonyl carbon.[2] |
| C=O (at C2) | ~172 | Singlet | Carboxylic acid carbonyl carbon, potentially slightly different chemical shift due to the different ortho substituent (methyl vs. hydrogen).[2] |
| -OCH3 | ~56 | Singlet | Methoxy carbon, typical chemical shift for an aromatic methoxy group.[1] |
| -CH3 | ~20 | Singlet | Methyl carbon attached to the aromatic ring. |
Molecular Structure and Numbering
Caption: Chemical structure of this compound with atom numbering for NMR assignment.
Experimental Protocol for 13C NMR Analysis
This section outlines a standard protocol for acquiring a 13C NMR spectrum of this compound.
3.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that can dissolve the analyte. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for aromatic carboxylic acids. Other potential solvents include methanol-d4 or chloroform-d, though solubility should be verified.
-
Sample Concentration: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If necessary, sonication can be used to aid dissolution.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[3] If the solvent peak is to be used as a reference, the addition of TMS is not necessary.
3.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.[4]
| Parameter | Recommended Value |
| Nucleus | 13C |
| Spectrometer Frequency | ~100 MHz |
| Pulse Program | Standard 1D sequence with proton decoupling |
| Acquisition Time (at) | 1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds |
| Number of Scans (ns) | 1024 or more (signal averaging is crucial for 13C NMR due to the low natural abundance of the isotope)[3] |
| Spectral Width (sw) | 0-200 ppm |
| Temperature | 298 K (25 °C) |
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d6 at 39.52 ppm).
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow for the complete 13C NMR analysis of a novel compound like this compound.
Caption: A logical workflow for the 13C NMR analysis of this compound.
Concluding Remarks
This technical guide provides a foundational understanding of the expected 13C NMR spectrum of this compound and a standardized methodology for its experimental determination. The predicted chemical shifts and peak assignments serve as a benchmark for researchers working on the synthesis and characterization of this molecule. The provided experimental protocol and logical workflow offer a robust framework for obtaining and interpreting high-quality 13C NMR data, which is essential for unambiguous structure elucidation in drug discovery and development.
References
An In-depth Technical Guide to the Mass Spectrometry of 5-Methoxy-3-methylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Methoxy-3-methylphthalic acid, a substituted aromatic dicarboxylic acid. Due to the limited availability of direct mass spectral data for this specific compound, this document synthesizes information from analogous structures, including phthalic acid, its methylated and methoxylated derivatives, to predict its fragmentation behavior and to propose robust analytical methodologies. This guide is intended to serve as a valuable resource for researchers in metabolomics, drug discovery, and analytical chemistry.
Predicted Mass Spectrometry Data
The mass spectral characteristics of this compound are predicted based on the known fragmentation patterns of similar aromatic carboxylic acids. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, including the loss of water, carbon monoxide, carbon dioxide, and methyl and methoxy groups.
The predicted quantitative data for the major ions in the mass spectrum of this compound (Molecular Weight: 210.18 g/mol ) is summarized in the table below.
| Predicted Fragment | m/z (amu) | Relative Abundance | Proposed Structure |
| [M]+• | 210 | Moderate | This compound radical cation |
| [M-H₂O]+• | 192 | High | Anhydride formation |
| [M-OCH₃]⁺ | 179 | Moderate | Loss of the methoxy group |
| [M-CO₂H]⁺ | 165 | Moderate | Loss of a carboxylic acid group |
| [M-H₂O-CO]+• | 164 | Moderate | Loss of carbon monoxide from the anhydride |
| [C₈H₅O₃]⁺ | 149 | High | Phthalic anhydride-like fragment after losses |
| [C₇H₅O₂]⁺ | 121 | Moderate | Benzoyl-like cation |
| [C₆H₅]⁺ | 77 | Low | Phenyl cation |
Predicted Mass Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer is a complex process that can be visualized as a series of sequential losses of functional groups from the parent molecule. The following diagram illustrates the predicted major fragmentation pathway under electron ionization.
Experimental Protocols
Given the polar nature of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of polar analytes like dicarboxylic acids necessitates a derivatization step to increase their volatility and thermal stability. Silylation is a common and effective method for this purpose.
1. Sample Preparation and Derivatization:
-
Sample Extraction: If the analyte is in a complex matrix, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the aqueous sample to a pH of approximately 2.
-
Solvent Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).[1][2][3][4]
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of both carboxylic acid groups.[1][4]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Injector: Split/splitless injector, operated in splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: m/z 50-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing the compound directly without the need for derivatization, which is particularly useful for high-throughput screening.
1. Sample Preparation:
-
Sample Dilution: Dilute the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable for separating aromatic acids.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6]
-
MS/MS Parameters:
-
Precursor Ion: m/z 209 ([M-H]⁻).
-
Product Ions: Monitor characteristic fragments, for example, the loss of CO₂ (m/z 165) and other fragments identified from a product ion scan.[6]
-
Collision Energy: Optimize for the specific transitions.
-
Experimental Workflow Visualization
A generalized workflow for the analysis of this compound by mass spectrometry is depicted below. This workflow outlines the key stages from sample acquisition to data interpretation.
This guide provides a foundational understanding and practical starting points for the mass spectrometric analysis of this compound. Researchers are encouraged to optimize the proposed methods based on their specific instrumentation and analytical requirements.
References
Technical Guide: Solubility of 5-Methoxy-3-methylphthalic Acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 5-Methoxy-3-methylphthalic acid in various organic solvents. This guide, therefore, provides general information about the compound and outlines a standardized experimental protocol for determining solubility, which can be applied to this and other solid compounds.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol . Its structure consists of a phthalic acid backbone substituted with a methoxy and a methyl group.
Chemical Identifiers:
-
CAS Number: 103203-38-9
-
Molecular Formula: C₁₀H₁₀O₅
-
Molecular Weight: 210.18 g/mol
Due to the absence of specific solubility data, researchers are advised to perform experimental determinations to ascertain its solubility in solvents relevant to their work, such as those used in synthesis, purification, formulation, or analytical procedures. The following sections provide a detailed methodology for such a determination.
Experimental Protocol for Solubility Determination
A common and reliable method for determining the equilibrium solubility of a solid compound in an organic solvent is the isothermal shake-flask method .[1] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.[2][3] The following protocol details the steps for this procedure.
2.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Analytical balance
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated thermometer
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
2.2. Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume or weight of the chosen organic solvent.[1] The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[4][5]
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the compound and solvent. It is recommended to monitor the concentration over time; equilibrium is reached when consecutive measurements show no significant change in concentration.[4]
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest at the constant temperature for a period to allow the excess solid to sediment.[1]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed container or a volumetric flask.[6] This step is critical to remove any undissolved solid particles.
-
Quantification:
-
Gravimetric Method: The simplest method for quantification involves weighing the filtered solution, evaporating the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound), and then weighing the remaining solid residue.[4][5][7] The solubility can be calculated from the mass of the dissolved solid and the mass or volume of the solvent.
-
Instrumental Analysis: For lower solubilities or higher accuracy, dilute the filtered solution with a known volume of a suitable solvent and analyze the concentration using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
2.3. Data Presentation
The results should be expressed in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). This data can then be compiled into a table for easy comparison of the solubility of this compound across different organic solvents at a specified temperature.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Example Solvent 1 | 25 | Experimental Value | Calculated Value |
| Example Solvent 2 | 25 | Experimental Value | Calculated Value |
| Example Solvent 3 | 25 | Experimental Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isothermal shake-flask method of solubility determination.
Caption: Workflow for determining solid-liquid solubility.
References
An In-depth Technical Guide to 5-Methoxy-3-methylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: 5-Methoxy-3-methylbenzene-1,2-dicarboxylic acid
This technical guide provides a comprehensive overview of 5-Methoxy-3-methylphthalic acid, including its chemical properties, and available data.
Chemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 103203-38-9 | [1] |
| Molecular Formula | C10H10O5 | [1] |
| Molecular Weight | 210.185 g/mol | [1] |
| Linear Formula | C10H10O5 |
Experimental Data
Logical Relationships in Chemical Nomenclature
The naming of this compound follows the systematic rules of IUPAC nomenclature for substituted benzene derivatives. The logical process for deriving the name is outlined below.
References
The Enigmatic Biological Profile of 5-Methoxy-3-methylphthalic Acid: A Call for Investigation
Despite extensive investigation into the bioactivity of structurally similar methoxylated and phthalic acid-based compounds, a comprehensive understanding of the specific biological activities of 5-Methoxy-3-methylphthalic acid remains elusive. Current scientific literature and patent databases lack detailed studies on its potential enzyme inhibition, anti-inflammatory, anticancer, or antimicrobial properties. This technical whitepaper serves to highlight this knowledge gap and to propose potential avenues for future research based on the activities of related molecules.
While direct experimental data on this compound is not publicly available, the broader family of methoxy-containing aromatic acids and phthalic acid derivatives has demonstrated a wide range of biological effects. This suggests that this compound could be a candidate for biological screening and drug discovery programs.
The Untapped Potential: A Landscape Devoid of Data
A thorough search of scientific databases reveals no specific quantitative data on the biological activity of this compound. Consequently, it is not possible to present a summary of its bioactivity in a structured tabular format, nor are there established experimental protocols or known signaling pathways to visualize. The absence of such information underscores the novelty of this compound in the context of biological research.
Drawing Parallels: Insights from Structurally Related Compounds
To hypothesize about the potential biological activities of this compound, we can examine the known effects of compounds with similar structural motifs.
Methoxy-Containing Aromatic Compounds: The presence of a methoxy group on an aromatic ring is a common feature in many biologically active natural and synthetic compounds. These compounds have been reported to possess a wide array of pharmacological properties:
-
Antimicrobial and Antioxidant Activity: Methoxyphenols are known for their ability to combat foodborne pathogens and spoilage bacteria, as well as their capacity to scavenge free radicals.
-
Anti-inflammatory Effects: Various methoxy-substituted flavonoids and other polyphenols have demonstrated potent anti-inflammatory activity by modulating key signaling pathways.
-
Anticancer Properties: Certain methoxylated chalcones and cinnamic acid derivatives have shown promise as anticancer agents, inducing apoptosis and inhibiting tumor growth.
-
Enzyme Inhibition: The methoxy group can influence the binding affinity of molecules to enzyme active sites, leading to inhibitory effects. For example, methoxy-substituted benzimidazoles have been identified as tyrosinase inhibitors.
Phthalic Acid and its Derivatives: Phthalic acid and its esters are widely used in industrial applications, and some derivatives have been investigated for their biological effects. While some phthalates have raised toxicological concerns, others have been explored for their potential therapeutic applications.
Proposed Avenues for Investigation
Given the lack of data, a systematic investigation into the biological activity of this compound is warranted. A logical workflow for such an investigation is proposed below.
Figure 1: Proposed experimental workflow for investigating the biological activity of this compound.
Future Directions and Conclusion
The biological potential of this compound remains an open question. The structural similarities to other bioactive molecules suggest that it is a worthy candidate for further investigation. A systematic approach, beginning with broad biological screening and progressing to more detailed mechanistic studies, is necessary to uncover any potential therapeutic value. The scientific community is encouraged to undertake such studies to fill the existing knowledge gap and potentially unlock a new class of bioactive compounds. This whitepaper serves as a call to action for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery to explore the uncharted territory of this compound's biological landscape.
5-Methoxy-3-methylphthalic Acid: A Review of Available Information
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the currently available technical information regarding 5-Methoxy-3-methylphthalic acid. Despite a comprehensive search of scientific literature and chemical databases, detailed information on the discovery, historical development, and specific experimental protocols for this compound remains largely unpublished or inaccessible in the public domain. Commercial suppliers list the compound, but often with limited accompanying analytical data.
Chemical Identity and Properties
This compound is a substituted aromatic dicarboxylic acid. Basic chemical information is available from various suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 103203-38-9 | ChemicalBook[1], Santa Cruz Biotechnology, Sigma-Aldrich[2] |
| Molecular Formula | C₁₀H₁₀O₅ | ChemicalBook[1], Santa Cruz Biotechnology, Sigma-Aldrich[2] |
| Molecular Weight | 210.18 g/mol | ChemicalBook[1], Santa Cruz Biotechnology, Sigma-Aldrich[2] |
Note: In-depth analytical data such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) are not consistently provided by major chemical suppliers. Sigma-Aldrich, for instance, explicitly states that they do not collect analytical data for this product and place the responsibility of confirming purity and identity on the buyer.[2]
History of Discovery and Synthesis
The history of the discovery and the first synthesis of this compound are not well-documented in readily accessible scientific literature. Searches for primary publications detailing its initial preparation and characterization have not yielded specific results.
While a definitive, published experimental protocol for the synthesis of this compound is not available, a hypothetical synthetic route can be proposed based on established organic chemistry principles for analogous compounds. One plausible approach would be the oxidation of a suitably substituted precursor.
Hypothetical Synthesis Workflow
The following diagram illustrates a potential, though unconfirmed, synthetic pathway for this compound. This workflow is based on general reactions for the formation of phthalic acids from substituted xylenes and should be considered a theoretical model.
Caption: Hypothetical oxidation of 1-methoxy-2,3-dimethylbenzene to yield this compound.
Hypothetical Experimental Protocol:
A generalized procedure for a reaction of this nature would involve the following steps. This is a theoretical protocol and has not been validated for this specific compound.
-
Reaction Setup: A solution of 1-methoxy-2,3-dimethylbenzene would be prepared in a suitable solvent, such as a mixture of pyridine and water, in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Oxidation: Potassium permanganate would be added portion-wise to the stirred solution at an elevated temperature. The reaction progress would be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, the excess potassium permanganate would be quenched, for example, with a reducing agent like sodium bisulfite. The manganese dioxide byproduct would be removed by filtration.
-
Isolation and Purification: The filtrate would be acidified to precipitate the crude this compound. The solid product would then be collected by filtration and purified, for instance, by recrystallization from an appropriate solvent system.
Potential Applications in Research and Drug Development
The specific applications of this compound in drug discovery and development are not extensively reported. However, phthalic acid derivatives are a class of compounds with diverse biological activities and are used as scaffolds in medicinal chemistry. The substituents on the aromatic ring, a methoxy and a methyl group, can influence the molecule's polarity, metabolic stability, and binding interactions with biological targets.
Given its structure, potential areas of investigation could include its use as a building block in the synthesis of more complex molecules with potential therapeutic activities. Without published biological data, its role remains speculative.
Conclusion
This compound is a known chemical compound that is commercially available. However, there is a notable absence of detailed scientific literature regarding its discovery, historical context, and validated experimental protocols for its synthesis and characterization. This lack of information presents a challenge for researchers and drug development professionals. The information provided herein is a compilation of the limited data available from chemical suppliers and a theoretical framework for its synthesis based on established chemical principles. Further research and publication are necessary to build a comprehensive technical understanding of this compound.
References
An In-depth Technical Guide to the Isomers of Methoxy Methylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of methoxy methylphthalic acid, compounds of interest in medicinal chemistry and materials science. This document details their synthesis, structural characterization, and potential biological relevance, offering a valuable resource for researchers in drug discovery and organic synthesis.
Introduction to Methoxy Methylphthalic Acid Isomers
Methoxy methylphthalic acid is a dicarboxylic acid with a benzene ring substituted with one methoxy group, one methyl group, and two carboxyl groups. The relative positions of these four substituents give rise to six possible constitutional isomers, each with unique physicochemical properties and potential biological activities. The general approach to synthesizing these isomers involves the oxidation of the corresponding methoxy methyl-o-xylene precursors. Strong oxidizing agents such as potassium permanganate or nitric acid are typically employed for this transformation.[1][2][3]
Isomers of Methoxy Methylphthalic Acid
The six constitutional isomers of methoxy methylphthalic acid are:
-
3-Methoxy-4-methylphthalic acid
-
4-Methoxy-3-methylphthalic acid
-
3-Methoxy-5-methylphthalic acid
-
4-Methoxy-5-methylphthalic acid
-
3-Methoxy-6-methylphthalic acid
-
4-Methoxy-6-methylphthalic acid (also known as 3-Methoxy-5-methylphthalic acid due to numbering conventions)
A systematic nomenclature is crucial for distinguishing between these isomers. The following sections will detail the synthesis and available characterization data for these compounds.
Synthesis and Characterization of Isomers
General Experimental Protocol: Oxidation of Methoxy Methyl-o-xylene
This protocol is a generalized procedure based on the known oxidation of xylenes to phthalic acids.[1][4]
Materials:
-
Appropriate methoxy methyl-o-xylene precursor
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) (for alkaline conditions)
-
Hydrochloric acid (HCl) (for acidification)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of the specific methoxy methyl-o-xylene isomer is prepared in an appropriate solvent (e.g., water with a phase-transfer catalyst or aqueous pyridine).
-
Oxidation: A solution of potassium permanganate is added portion-wise to the refluxing solution of the xylene derivative. The reaction mixture is heated under reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the manganese dioxide (MnO₂) precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Acidification: The resulting aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 2. This protonates the carboxylate salts, leading to the precipitation of the crude methoxy methylphthalic acid.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure isomer.
Characterization:
The purified isomers are characterized by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the substitution pattern on the aromatic ring.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carboxyl O-H and C=O stretches).
Data Presentation of Methoxy Methylphthalic Acid Isomers
| Isomer | Structure | Precursor | CAS Number | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Methoxy-4-methylphthalic acid | ![]() | 3-Methoxy-4-methyl-o-xylene | N/A | N/A | N/A | N/A |
| 4-Methoxy-3-methylphthalic acid | ![]() | 4-Methoxy-3-methyl-o-xylene | N/A | N/A | N/A | N/A |
| 3-Methoxy-5-methylphthalic acid | ![]() | 3-Methoxy-5-methyl-o-xylene | 103203-38-9 | N/A | N/A | N/A |
| 4-Methoxy-5-methylphthalic acid | ![]() | 4-Methoxy-5-methyl-o-xylene | 103204-95-1[5] | N/A | N/A | N/A |
| 3-Methoxy-6-methylphthalic acid | ![]() | 3-Methoxy-6-methyl-o-xylene | N/A | N/A | N/A | N/A |
| 4-Methoxy-6-methylphthalic acid | ![]() | 4-Methoxy-6-methyl-o-xylene | N/A | N/A | N/A | N/A |
N/A: Data not available in the searched literature.
Potential Biological Significance and Signaling Pathways
While specific biological activities for the isomers of methoxy methylphthalic acid are not well-documented, phthalic acid derivatives, in general, have been investigated for a range of biological effects, including antimicrobial and anticancer activities.[6][7] Phthalimides, derived from phthalic acids, are a well-known class of compounds with diverse pharmacological properties.[8][9] For instance, some phthalic acid derivatives have been designed as protein kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[6]
Given the structural similarity to known bioactive molecules, it is plausible that methoxy methylphthalic acid isomers could interact with various biological targets. A hypothetical signaling pathway that could be modulated by such compounds, based on the activity of other phthalic acid derivatives, is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is critical in angiogenesis, a process essential for tumor growth.
Below is a conceptual workflow for screening these isomers for their potential as VEGFR inhibitors.
The following diagram illustrates a simplified, hypothetical signaling pathway involving VEGFR-2 that could be a target for these novel phthalic acid derivatives.
Conclusion
The isomers of methoxy methylphthalic acid represent a promising, yet underexplored, class of compounds. This guide provides a foundational understanding of their synthesis and characterization, laying the groundwork for future research into their potential applications. The provided experimental framework and hypothesized biological targets offer a starting point for the systematic investigation of these molecules in the context of drug discovery and development. Further research is warranted to fully elucidate the properties and potential of each individual isomer.
References
- 1. scribd.com [scribd.com]
- 2. US2723994A - Oxidation of xylene and toluic acid mixtures to phthalic acids - Google Patents [patents.google.com]
- 3. Reaction of C9H10 with KMnO4 to give Phthalic Acid - Mechanism | Filo [askfilo.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. 4-Methoxy-5-methylphthalic acid | 103204-95-1 [chemicalbook.com]
- 6. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedgrid.com [biomedgrid.com]
- 9. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methoxy-3-methylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Methoxy-3-methylphthalic acid, a valuable building block in organic synthesis and drug discovery. The procedure outlined is based on the well-established method of potassium permanganate oxidation of an appropriately substituted aromatic precursor.
Overview
The synthesis of this compound can be achieved through the oxidation of the two methyl groups of a suitable starting material, such as 3,5-dimethylanisole. Potassium permanganate is a strong oxidizing agent capable of converting alkyl chains on an aromatic ring into carboxylic acids. The reaction is typically performed in an aqueous solution under reflux, followed by acidification to precipitate the desired dicarboxylic acid.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. The values are representative for this type of reaction and may vary based on experimental conditions and scale.
| Parameter | Value | Notes |
| Starting Material | 3,5-Dimethylanisole | Molecular Weight: 136.19 g/mol |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Molecular Weight: 158.03 g/mol |
| Product | This compound | Molecular Weight: 210.18 g/mol |
| Theoretical Yield | ~1.54 g per 1 g of starting material | Calculated based on stoichiometry. |
| Expected Experimental Yield | 60-75% | Yields for permanganate oxidation of substituted xylenes can vary. |
| Purity (after recrystallization) | >95% | Purity can be assessed by techniques such as NMR spectroscopy and melting point analysis. |
| Melting Point | Not available in searched literature | The melting point of the related isomer, 4-methoxy-5-methyl-phthalic acid, is not specified. Characterization would be necessary to determine this property. |
| Spectroscopic Data | - | Characterization data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) should be acquired to confirm the structure of the final product. |
Experimental Protocol: Synthesis of this compound via Permanganate Oxidation
This protocol details the oxidation of 3,5-dimethylanisole to this compound.
Materials:
-
3,5-Dimethylanisole
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylanisole (1.0 eq).
-
Add a solution of sodium hydroxide (2.5 eq) in deionized water. The basic condition helps in the solubility of the permanganate and the intermediate carboxylate salts.
-
-
Addition of Oxidant:
-
Slowly add solid potassium permanganate (4.0 eq) to the stirred solution in portions. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction rate.
-
Once the addition is complete, heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reflux should be maintained for several hours until the purple color is no longer visible.
-
-
Reaction Work-up:
-
After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the reaction mixture to room temperature.
-
Quench any excess permanganate by the careful addition of a small amount of sodium bisulfite until the purple color is completely discharged.
-
Filter the hot solution through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.
-
-
Product Isolation:
-
Combine the filtrate and the washings in a large beaker and cool the solution in an ice bath.
-
Slowly acidify the cold filtrate with concentrated hydrochloric acid with stirring. The this compound will precipitate out as a white solid. Check the pH to ensure it is acidic (pH ~2).
-
-
Purification:
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.
-
Dry the purified product in a vacuum oven.
-
-
Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.
-
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Signaling Pathway (Simplified Mechanism)
Caption: Simplified reaction pathway for permanganate oxidation.
Application Notes and Protocols for the Laboratory Preparation of 5-Methoxy-3-methylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-3-methylphthalic acid is a substituted aromatic dicarboxylic acid. Molecules of this class are valuable as building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials. Due to the absence of a readily available, published protocol for the direct synthesis of this specific compound, this document outlines a proposed multi-step synthetic route starting from the commercially available and affordable starting material, 3,5-dimethylanisole. The proposed synthesis involves three key transformations: formylation of the aromatic ring, reduction of the introduced carbonyl group, and finally, oxidation of the two benzylic methyl groups to the desired carboxylic acids.
Proposed Synthetic Pathway
The proposed synthetic route is a three-step process commencing with 3,5-dimethylanisole:
-
Step 1: Vilsmeier-Haack Formylation - Introduction of a formyl group at the ortho position to the methoxy group of 3,5-dimethylanisole to yield 4-methoxy-2,6-dimethylbenzaldehyde.
-
Step 2: Wolff-Kishner Reduction - Reduction of the formyl group to a methyl group to produce the key intermediate, 5-methoxy-1,2,3-trimethylbenzene.
-
Step 3: Potassium Permanganate Oxidation - Oxidation of the two ortho methyl groups to carboxylic acids to yield the final product, this compound.
Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical reactions and have not been optimized for this specific synthesis. Appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Step 1: Synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde (Vilsmeier-Haack Formylation)
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds[1][2][3][4][5].
Reagents and Materials:
-
3,5-Dimethylanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 3,5-dimethylanisole (1.0 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent mixture.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.
-
Add a saturated solution of sodium acetate to neutralize the mixture.
-
Stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-2,6-dimethylbenzaldehyde.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of 5-Methoxy-1,2,3-trimethylbenzene (Wolff-Kishner Reduction)
The Wolff-Kishner reduction is a standard method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions[6][7][8][9][10].
Reagents and Materials:
-
4-Methoxy-2,6-dimethylbenzaldehyde
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Round-bottom flask
-
Reflux condenser with a distillation head
-
Thermometer
-
Magnetic stirrer
Procedure:
-
Place 4-methoxy-2,6-dimethylbenzaldehyde (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to 100-120 °C for 1 hour to form the hydrazone.
-
Add potassium hydroxide pellets (4-5 equivalents) to the mixture.
-
Replace the reflux condenser with a distillation head and slowly heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Once the temperature reaches 190-200 °C, replace the distillation head with the reflux condenser and maintain the temperature for 4-6 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether or a similar organic solvent (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methoxy-1,2,3-trimethylbenzene.
-
Purify the product by distillation or column chromatography.
Step 3: Synthesis of this compound (Potassium Permanganate Oxidation)
The oxidation of alkyl side-chains on an aromatic ring to carboxylic acids using potassium permanganate is a robust and well-established reaction[11][12][13].
Reagents and Materials:
-
5-Methoxy-1,2,3-trimethylbenzene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) or Potassium hydroxide (KOH)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Large round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 5-methoxy-1,2,3-trimethylbenzene (1.0 equivalent) in water containing a small amount of sodium carbonate or potassium hydroxide to maintain basic conditions.
-
Heat the mixture to reflux.
-
In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (approximately 4-5 equivalents per methyl group to be oxidized) in water.
-
Add the KMnO₄ solution portion-wise to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue adding the KMnO₄ solution until a faint purple color persists, indicating the completion of the oxidation. This may take several hours.
-
After the reaction is complete, cool the mixture and add a small amount of sodium bisulfite to quench any excess permanganate and dissolve the manganese dioxide.
-
Filter the hot solution to remove any remaining solids.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water and dry it thoroughly.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the purified this compound.
Data Presentation
The following table summarizes key information for the compounds involved in the proposed synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State (Expected) |
| 3,5-Dimethylanisole | C₉H₁₂O | 136.19 | 874-63-5 | Liquid |
| 4-Methoxy-2,6-dimethylbenzaldehyde | C₁₀H₁₂O₂ | 164.20 | Not available | Solid/Liquid |
| 5-Methoxy-1,2,3-trimethylbenzene | C₁₀H₁₄O | 150.22 | Not available | Liquid |
| This compound | C₁₀H₁₀O₅ | 210.18 | 103203-38-9 | Solid |
Synthetic Workflow Diagram
Caption: Proposed synthetic route for this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. psiberg.com [psiberg.com]
- 7. quora.com [quora.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 5-Methoxy-3-methylphthalic Acid in Proteomics Research
Disclaimer: Extensive literature searches did not yield any specific studies detailing the use of 5-Methoxy-3-methylphthalic acid in proteomics research. The following application notes and protocols are hypothetical and based on the chemical properties of its constituent functional groups (carboxylic acids) and established methodologies for other carboxyl-containing reagents in the field of proteomics. These notes are intended to serve as a conceptual guide for researchers exploring potential applications of this molecule.
Introduction
This compound is a dicarboxylic acid derivative of benzene. Its structure, featuring two carboxylic acid groups, a methoxy group, and a methyl group, suggests potential, though currently undocumented, utility in proteomics. The presence of two carboxylic acid moieties allows for chemical modification, potentially enabling its use as a protein labeling or cross-linking agent. This document outlines theoretical applications based on well-established principles of protein chemistry.
Hypothetical Applications in Proteomics
The primary utility of a dicarboxylic acid like this compound in proteomics would be to modify proteins through their amine-containing residues (lysine side chains and N-termini). This requires the activation of the carboxylic acid groups.
Potential applications include:
-
Protein Cross-linking: By activating both carboxylic acid groups, the molecule could potentially be used as a short-range chemical cross-linker to study protein-protein interactions or protein conformation.
-
Protein Labeling and Affinity Purification: One carboxyl group could be used to attach a reporter tag (e.g., biotin, a fluorescent dye) or an affinity handle, while the other could be activated to covalently link the entire assembly to a protein of interest.
-
Surface Immobilization: The molecule could serve as a linker to immobilize proteins on amine-functionalized surfaces for assays like surface plasmon resonance or for creating protein microarrays.
Data Presentation
As there is no published research on the use of this compound in proteomics, no quantitative data is available. The following table summarizes the lack of experimental data.
| Parameter | Value | Source |
| Cross-linking Efficiency | Not Reported | N/A |
| Labeling Stoichiometry | Not Reported | N/A |
| Optimal Reaction Conditions | Not Determined | N/A |
| Identified Cross-linked Peptides | None | N/A |
Experimental Protocols (Hypothetical)
The following protocols are adapted from standard procedures for protein modification using carboxylic acid-containing reagents.[1][2][3][4] Researchers should perform extensive optimization for their specific proteins and systems.
Protocol 4.1: Zero-Length Cross-Linking of Proteins
This protocol describes the use of this compound as a "zero-length" cross-linker, where it facilitates the formation of an amide bond between a carboxyl group on one protein and an amine group on another, with the linker itself not being incorporated. For this to work with this compound, it would act as a bridge, and thus not be a true "zero-length" cross-linker, but a short one. A more direct application of existing principles is to use an activating agent like EDC to link protein carboxyl groups to protein amine groups.[5]
However, if used as a physical cross-linker, the protocol would be as follows:
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein of interest in a suitable buffer (e.g., MES or HEPES, pH 6.0-7.5)
-
Quenching buffer (e.g., Tris-HCl or hydroxylamine)
Procedure:
-
Activation of this compound: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) and then dilute into the reaction buffer. Add a 2-5 fold molar excess of EDC and NHS to the this compound solution. Incubate for 15 minutes at room temperature to form a more stable NHS ester.
-
Reaction with Protein: Add the activated cross-linker solution to the protein sample. The molar ratio of cross-linker to protein will need to be optimized, but a starting point could be a 20-50 fold molar excess.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, size exclusion chromatography, and mass spectrometry to identify cross-linked peptides.
Protocol 4.2: Synthesis of a Biotinylated Labeling Reagent and Protein Labeling
This protocol describes a hypothetical two-step process to first create a biotinylated version of this compound and then use it to label a protein.
Part 1: Synthesis of a Mono-Biotinylated Derivative
-
Reaction Setup: React this compound with a biotin derivative containing a primary amine (e.g., Biotin-PEG-Amine) using EDC/NHS chemistry. The key is to use a molar ratio where the biotin-amine is limiting to favor the formation of the mono-substituted product.
-
Purification: Purify the mono-biotinylated this compound using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the product by mass spectrometry and NMR.
Part 2: Protein Labeling
-
Activation of Labeled Reagent: Activate the remaining free carboxyl group on the purified mono-biotinylated reagent using EDC and NHS as described in Protocol 4.1.
-
Protein Reaction: Add the activated biotinylated reagent to the protein solution and incubate for 1-2 hours at room temperature.
-
Quenching and Purification: Quench the reaction and remove excess labeling reagent using a desalting column or dialysis.
-
Confirmation of Labeling: Confirm biotinylation using a Western blot with streptavidin-HRP or by mass spectrometry to determine the degree of labeling.
Visualizations
The following diagrams illustrate the hypothetical workflows and chemical principles described.
Caption: Hypothetical workflow for protein cross-linking.
Caption: Two-stage process for protein biotinylation.
Conclusion
While this compound is not an established reagent in proteomics, its chemical structure suggests that it could theoretically be adapted for applications such as cross-linking and labeling. The protocols and workflows presented here are conceptual and would require significant empirical validation and optimization. Researchers interested in exploring novel chemical tools for proteomics may find these notes a useful starting point for their investigations. The primary challenge would be to control the reactivity of the two carboxylic acid groups to achieve desired specific modifications.
References
- 1. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-method-for-the-quantitative-modification-and-estimation-of-carboxylic-acid-groups-in-proteins - Ask this paper | Bohrium [bohrium.com]
- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 5-Methoxy-3-methylphthalic Acid for Enhanced Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Methoxy-3-methylphthalic acid is a dicarboxylic acid that can be challenging to analyze directly using chromatographic techniques due to its polarity and low volatility. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties. This application note provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), enabling sensitive and robust quantification.
Two primary derivatization strategies are presented: silylation for GC-MS analysis and esterification for HPLC analysis. Silylation replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte, making it suitable for GC analysis.[1][2] Esterification, through the formation of phenacyl esters, enhances the UV absorbance of the molecule, thereby improving its detectability in HPLC-UV systems.
Experimental Protocols
Derivatization for GC-MS Analysis: Silylation
This protocol describes the conversion of this compound to its volatile trimethylsilyl (TMS) ester, allowing for analysis by GC-MS. Silylation is a widely used technique for the derivatization of compounds containing active hydrogen atoms, such as carboxylic acids.[1][2]
Materials:
-
This compound standard or sample extract
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply
Protocol:
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial. If working with a sample extract, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Silylation Reaction: Add 200 µL of BSTFA with 1% TMCS to the vial.
-
Incubation: Securely cap the vial and heat at 70°C for 60 minutes in a heating block or oven.[3]
-
Cooling and Dilution: After incubation, allow the vial to cool to room temperature. Dilute the sample with 700 µL of ethyl acetate to a final volume of 1 mL.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Derivatization for HPLC-UV Analysis: Esterification with Phenacyl Bromide
This protocol details the esterification of this compound with phenacyl bromide to form a derivative with a strong UV chromophore, enabling sensitive detection by HPLC-UV.
Materials:
-
This compound standard or sample extract
-
Acetonitrile (HPLC grade)
-
Phenacyl bromide solution (10 mg/mL in acetone)
-
Triethylamine (TEA)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Water bath
Protocol:
-
Sample Preparation: Dissolve 1 mg of this compound in 500 µL of acetonitrile in a 2 mL reaction vial.
-
Catalyst Addition: Add 20 µL of triethylamine to the solution.
-
Esterification Reaction: Add 100 µL of the phenacyl bromide solution to the vial.
-
Incubation: Cap the vial and heat it in a water bath at 60°C for 90 minutes.[4]
-
Cooling and Quenching: After incubation, cool the vial to room temperature. The reaction can be quenched by the addition of a small amount of a protic solvent if necessary, though often direct injection after cooling is possible.
-
Analysis: The sample is now ready for analysis by HPLC-UV.
Data Presentation
The following table summarizes the key quantitative parameters for the described derivatization protocols.
| Parameter | Silylation for GC-MS | Esterification for HPLC-UV |
| Analyte Amount | 1 mg | 1 mg |
| Solvent | Pyridine (100 µL) | Acetonitrile (500 µL) |
| Derivatization Reagent | BSTFA + 1% TMCS (200 µL) | Phenacyl bromide (100 µL of 10 mg/mL) |
| Catalyst | TMCS (in BSTFA) | Triethylamine (20 µL) |
| Reaction Temperature | 70°C | 60°C |
| Reaction Time | 60 minutes | 90 minutes |
| Final Dilution Solvent | Ethyl acetate (700 µL) | None (direct injection) |
Visualizations
Experimental Workflow for Derivatization and Analysis
Caption: Workflow for derivatization and analysis.
Derivatization Reaction Schemes
Caption: Derivatization reaction schemes.
References
Application Note: HPLC Analysis of 5-Methoxy-3-methylphthalic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 5-Methoxy-3-methylphthalic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to offer a robust and reproducible approach for the separation and quantification of this compound in various sample matrices.
Introduction
This compound is an aromatic dicarboxylic acid.[1][2] Its analysis is crucial in various stages of pharmaceutical development and chemical synthesis for purity assessment, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such compounds.[3] This application note details a reversed-phase HPLC method optimized for the analysis of this compound.
Reversed-phase HPLC is a common technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[4][5] For acidic compounds like phthalic acid derivatives, the mobile phase is often acidified to suppress the ionization of the analyte, leading to better retention and peak shape.[6][7]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (Purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (H₃PO₄, analytical grade)
-
Standard volumetric flasks and pipettes
2. Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis of this compound. These parameters are based on common methods for analyzing related aromatic acids and may require further optimization for specific applications.[8][9][10]
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes (or until the analyte has eluted) |
4. Standard and Sample Preparation
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
The sample preparation will depend on the matrix. A general guideline for a solid sample is as follows:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Data Presentation
The following table illustrates the expected quantitative data from the HPLC analysis. The values presented are hypothetical and should be determined experimentally.
| Analyte | Retention Time (min) | Linearity (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | ~ 4.5 | > 0.999 | ~ 0.5 | ~ 1.5 |
Visualization
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: A diagram showing the logical relationship of components and analyte behavior in the HPLC system.
References
- 1. scbt.com [scbt.com]
- 2. 5-METHOXY-3-METHYL-PHTHALIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. opus.govst.edu [opus.govst.edu]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. labtech.tn [labtech.tn]
- 6. glsciences.com [glsciences.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Method for Analysis of Phthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS protocol for 5-Methoxy-3-methylphthalic acid
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Methoxy-3-methylphthalic Acid
For researchers, scientists, and professionals in drug development, this document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary steps from sample preparation to data analysis, ensuring reliable and reproducible results.
Introduction
This compound is an organic compound of interest in various fields of chemical and biomedical research. Due to its low volatility and polar nature, direct analysis by GC-MS is challenging. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography. This protocol details a robust method involving extraction and a two-step derivatization process (methoximation followed by silylation) prior to GC-MS analysis.
Experimental Protocol
This protocol is adapted from established methods for the analysis of organic acids in biological and chemical matrices.[1][2][3]
Materials and Reagents
-
This compound standard
-
Methanol (HPLC grade)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
-
Internal Standard (e.g., a structurally similar, stable isotope-labeled compound or a compound not expected in the sample)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection : For biological samples, collect urine or plasma in appropriate containers and store at -20°C or lower until analysis.[1] For other samples, dissolve a known quantity in a suitable solvent.
-
Acidification : To a 1 mL aliquot of the sample, add an appropriate amount of internal standard. Acidify the sample to a pH of approximately 1 by adding 6 M HCl.[3]
-
Salting Out : Add sodium chloride to the sample to saturation to improve the extraction efficiency of the organic acid into the organic solvent.[3]
-
Extraction : Add 3 mL of ethyl acetate to the sample. Vortex vigorously for 2 minutes.[3]
-
Centrifugation : Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[3]
-
Collection : Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat Extraction : Repeat the extraction process (steps 4-6) on the remaining aqueous layer with a fresh 3 mL of ethyl acetate and combine the organic layers.[2]
-
Drying : Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen gas at 40-50°C.[2]
Derivatization
Derivatization is a critical step to increase the volatility of the analyte for GC-MS analysis.[7][8]
-
Methoximation : To the dried residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[5][9] Cap the vial tightly and incubate at 60°C for 30 minutes. This step converts carbonyl groups to their methoxime derivatives.[2][5]
-
Silylation : After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS to the vial.[6] Cap the vial tightly and incubate at 70°C for 60 minutes. This step converts the acidic protons of the carboxylic acid and any other active hydrogens to trimethylsilyl (TMS) ethers and esters.[5][8]
-
Final Preparation : After cooling, the sample is ready for injection into the GC-MS system.
GC-MS Analysis
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.[3][10][11][12]
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[12] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[11] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C[11] |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[10][11] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Ion Source Temperature | 230°C[13] |
| Transfer Line Temperature | 280°C[10] |
| Mass Scan Range | 50-550 amu[1] |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative data for the derivatized this compound should be recorded. The following table provides an example structure for presenting such data. The exact m/z values will depend on the final derivatized structure (TMS esters of the carboxylic acids).
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-diTMS | To be determined | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | To be determined |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
References
- 1. metbio.net [metbio.net]
- 2. aurametrix.weebly.com [aurametrix.weebly.com]
- 3. scispace.com [scispace.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Gas-chromatography mass-spectrometry determination of phthalic acid in human urine as a biomarker of folpet exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Application Notes and Protocols: 5-Methoxy-3-methylphthalic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-3-methylphthalic acid is a substituted aromatic dicarboxylic acid with the potential to act as a versatile ligand in coordination chemistry. Its structure, featuring two carboxylate groups and electron-donating methoxy and methyl substituents, allows for various coordination modes with metal centers, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination polymers. While specific research on the coordination chemistry of this compound is limited, this document provides a comprehensive overview of its potential applications and detailed experimental protocols based on the well-studied analogous ligand, 5-methoxyisophthalic acid. These notes are intended to serve as a foundational guide for researchers exploring the use of this compound in synthesizing novel coordination compounds.
Potential Applications
The coordination complexes derived from this compound are anticipated to have applications in several key areas of chemical and materials science:
-
Catalysis: The porous nature and tunable metal centers of MOFs constructed from this ligand could be exploited for heterogeneous catalysis. For instance, similar frameworks have shown high efficiency in cyanosilylation reactions.[1]
-
Drug Delivery: The biocompatibility of certain metal-organic frameworks makes them promising candidates for controlled drug release systems. The functionalized pores of a this compound-based MOF could be loaded with therapeutic agents.
-
Gas Storage and Separation: The defined pore sizes and chemical environment within MOFs can be tailored for the selective adsorption and storage of gases like hydrogen, carbon dioxide, and methane.
-
Luminescent Materials: The incorporation of lanthanide or other emissive metal ions into frameworks with this ligand could lead to the development of novel luminescent materials for sensing, imaging, and lighting applications.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table summarizes the crystallographic data for coordination polymers synthesized with the closely related ligand, 5-methoxyisophthalic acid (H₂mia).[1] This data provides a valuable reference for the types of structures that could be expected.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O | Triclinic | P-1 | 9.8765(11) | 10.9876(13) | 11.2345(14) | 65.432(4) | 87.654(3) | 78.912(5) | 1087.6(2) |
| [Mn(μ₃-mia)(phen)]n | Monoclinic | P2₁/c | 13.4567(8) | 15.6789(10) | 9.1234(6) | 90 | 109.876(2) | 90 | 1809.8(2) |
| [Co(μ₂-mia)(2,2′-bipy)(H₂O)]n·nH₂O | Monoclinic | C2/c | 21.9876(15) | 8.7654(6) | 19.8765(13) | 90 | 115.432(3) | 90 | 3456.7(4) |
| [Co(μ₃-mia)(μ₂-4,4′-bipy)]n·nH₂O | Orthorhombic | Pnma | 10.1234(7) | 18.7654(12) | 11.9876(8) | 90 | 90 | 90 | 2278.9(3) |
| [Co(μ₃-mia)(py)₂]n | Monoclinic | P2₁/n | 9.8765(5) | 14.5432(8) | 12.3456(7) | 90 | 98.765(2) | 90 | 1754.3(2) |
| [Cd(μ₂-mia)(py)(H₂O)₂]n·nH₂O | Triclinic | P-1 | 8.1234(4) | 9.8765(5) | 10.9876(6) | 87.654(2) | 78.912(2) | 65.432(2) | 789.1(1) |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of coordination polymers using this compound as a primary ligand. These protocols are adapted from established methods for the synthesis of similar coordination compounds.[1]
Protocol 1: Hydrothermal Synthesis of a Copper(II) Coordination Polymer
Objective: To synthesize a discrete binuclear copper(II) complex.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
1,10-Phenanthroline (phen)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
In a 25 mL Teflon-lined stainless steel autoclave, combine this compound (0.1 mmol, 21.0 mg), CuCl₂·2H₂O (0.1 mmol, 17.0 mg), and 1,10-phenanthroline (0.1 mmol, 18.0 mg).
-
Add 10 mL of a 1:1 (v/v) ethanol/water solution.
-
Adjust the pH of the mixture to approximately 5.0 using a 0.1 M NaOH solution.
-
Seal the autoclave and heat it to 160 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 48 hours.
-
Blue block-shaped crystals suitable for X-ray diffraction should form.
-
Isolate the crystals by filtration, wash with deionized water, and air dry.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the copper(II) centers.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal center.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and the presence of solvent molecules.
Protocol 2: Synthesis of a 1D Manganese(II) Coordination Polymer
Objective: To synthesize a one-dimensional coordination polymer with manganese(II).
Materials:
-
This compound
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
1,10-Phenanthroline (phen)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Combine this compound (0.1 mmol, 21.0 mg), MnCl₂·4H₂O (0.1 mmol, 19.8 mg), and 1,10-phenanthroline (0.1 mmol, 18.0 mg) in a 25 mL Teflon-lined autoclave.
-
Add 10 mL of deionized water.
-
Adjust the pH to approximately 6.0 with 0.1 M NaOH.
-
Seal the autoclave and heat at 160 °C for 72 hours.
-
Cool the autoclave to room temperature at a rate of 5 °C/hour.
-
Colorless, rod-like crystals are expected to form.
-
Collect the crystals by filtration, wash with water, and air dry.
Characterization:
-
Single-Crystal X-ray Diffraction: To elucidate the 1D polymeric structure.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Magnetic Susceptibility Measurements: To investigate the magnetic properties of the Mn(II) centers.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in coordination chemistry.
Caption: General workflow for the synthesis and characterization of coordination polymers.
Caption: Possible coordination modes of the this compound dianion.
References
Protocol for the Esterification of 5-Methoxy-3-methylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Note
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. This protocol details the synthesis of dimethyl 5-methoxy-3-methylphthalate from 5-Methoxy-3-methylphthalic acid via a Fischer esterification reaction. This method utilizes a strong acid catalyst in an excess of methanol, which serves as both a reactant and a solvent. The reaction proceeds under reflux conditions to drive the equilibrium towards the formation of the desired diester product. Subsequent purification is achieved through a standard acid-base workup and solvent extraction. This protocol provides a reliable and scalable method for the preparation of dimethyl 5-methoxy-3-methylphthalate in a laboratory setting.
Experimental Protocol
Materials and Equipment
Reagents:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of anhydrous methanol. A typical starting concentration is in the range of 0.2-0.5 M.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution. A typical catalyst loading is 1-5 mol% relative to the dicarboxylic acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of methanol (approximately 65 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. Reaction times can vary, but a typical duration is between 4 to 24 hours.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude dimethyl 5-methoxy-3-methylphthalate.
-
Further Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Methanol, Sulfuric Acid |
| Reaction Type | Fischer Esterification |
| Reaction Temperature | ~65 °C (Reflux in Methanol) |
| Reaction Time | 4 - 24 hours (monitor for completion) |
| Typical Yield | High (often >90% for similar esters) |
| Purification Method | Acid-Base Extraction, Chromatography (optional) |
Visualization
Experimental Workflow
Caption: Workflow for the esterification of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Generalized mechanism of Fischer esterification.
Application Notes and Protocols: Synthesis and Utility of 5-Methoxy-3-methylphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized experimental protocol for the synthesis of 5-Methoxy-3-methylphthalic Anhydride from 5-Methoxy-3-methylphthalic acid using thionyl chloride. The reaction proceeds via the formation of an intermediate diacyl chloride, which readily undergoes intramolecular cyclization to yield the corresponding cyclic anhydride. 5-Methoxy-3-methylphthalic anhydride is a valuable chemical intermediate with potential applications in the synthesis of pharmaceuticals, polymers, and fine chemicals. Its structural similarity to other methoxy-substituted phthalic anhydrides suggests its utility in developing novel therapeutic agents, particularly those targeting neurological pathways.
Introduction
This compound is a substituted aromatic dicarboxylic acid. The reaction of phthalic acid and its derivatives with dehydrating agents such as thionyl chloride is a standard method for the preparation of the corresponding phthalic anhydrides. Thionyl chloride converts the carboxylic acid groups into highly reactive acyl chloride functionalities, which, due to their ortho-positioning on the benzene ring, rapidly cyclize to form the stable five-membered anhydride ring. The resulting 5-Methoxy-3-methylphthalic anhydride is a versatile building block in organic synthesis.
Phthalic anhydrides are important precursors in the production of plasticizers, unsaturated polyester resins, and alkyd resins. In the realm of drug development, substituted phthalic anhydrides and their derivatives, phthalimides, have shown a wide range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties. Notably, related methoxy-substituted isatoic anhydrides are employed in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging of GABAA receptors, highlighting the potential of such scaffolds in neuroscience research.
Reaction of this compound with Thionyl Chloride
The reaction of this compound with thionyl chloride is an efficient method for the synthesis of 5-Methoxy-3-methylphthalic anhydride. The reaction proceeds by the conversion of the two carboxylic acid groups into acyl chloride groups, with the concomitant evolution of sulfur dioxide and hydrogen chloride gases. The intermediate diacyl chloride then undergoes a rapid intramolecular nucleophilic acyl substitution to form the cyclic anhydride.
Reaction Scheme:
Experimental Protocol
The following is a generalized protocol for the synthesis of 5-Methoxy-3-methylphthalic anhydride based on standard procedures for similar transformations.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or other inert solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Rotary evaporator
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ fumes)
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). The flask should be of an appropriate size to allow for vigorous stirring and to accommodate the solvent and reagent.
-
Addition of Thionyl Chloride: Under a fume hood, add an excess of thionyl chloride (typically 2.0-5.0 eq) to the flask. An inert solvent such as anhydrous toluene may be added to facilitate stirring, although thionyl chloride itself can often serve as the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) with constant stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under atmospheric pressure, followed by evaporation under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added to the residue and co-evaporated a few times.
-
Isolation and Purification of the Product: The crude 5-Methoxy-3-methylphthalic anhydride, which is often a solid, can be purified by recrystallization from a suitable solvent (e.g., a mixture of toluene and hexanes or chloroform and petroleum ether) to yield the pure product.
-
Characterization: The structure and purity of the synthesized 5-Methoxy-3-methylphthalic anhydride can be confirmed by standard analytical techniques such as melting point determination, infrared (IR) spectroscopy (characteristic anhydride C=O stretches around 1850 and 1770 cm⁻¹), and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
| Parameter | Value (Typical) |
| Reactant | This compound |
| Reagent | Thionyl chloride |
| Stoichiometry (Acid:SOCl₂) | 1 : 3 |
| Reaction Temperature | Reflux (~76 °C) |
| Reaction Time | 2 hours |
| Product | 5-Methoxy-3-methylphthalic anhydride |
| Appearance | Off-white to pale yellow solid |
| Yield | > 90% |
Applications in Drug Development and Research
5-Methoxy-3-methylphthalic anhydride is a versatile chemical intermediate for the synthesis of a variety of more complex molecules with potential biological activity. Its utility stems from the reactivity of the anhydride ring, which can be readily opened by nucleophiles such as amines, alcohols, and amino acids.
-
Synthesis of Phthalimide Derivatives: Reaction with primary amines yields phthalimides. Substituted phthalimides are a well-known class of compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and immunomodulatory effects. The renowned drug thalidomide, despite its tragic history, has paved the way for the development of safer and more effective immunomodulatory drugs (IMiDs) based on the phthalimide scaffold for the treatment of multiple myeloma and other cancers.
-
Precursor for Heterocyclic Systems: The anhydride can serve as a starting material for the synthesis of various heterocyclic compounds, which are prevalent structures in many approved drugs.
-
Development of Molecular Probes and Radiotracers: Given that structurally related methoxy-substituted anhydrides are used in the synthesis of PET radiotracers for imaging GABAA receptors in the brain, 5-Methoxy-3-methylphthalic anhydride represents a promising precursor for the development of novel molecular probes for studying GABAergic neurotransmission. Dysregulation of the GABA system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.
Signaling Pathway and Experimental Workflow
The potential application of 5-Methoxy-3-methylphthalic anhydride derivatives in neuroscience, particularly in modulating GABAergic signaling, is of significant interest. The following diagrams illustrate the logical workflow for synthesizing a hypothetical GABAA receptor ligand from this anhydride and a simplified representation of the GABAA receptor signaling pathway.
Caption: Synthetic workflow for a hypothetical GABAA receptor ligand.
Caption: Simplified GABAA receptor signaling pathway.
Conclusion
The reaction of this compound with thionyl chloride provides a straightforward and high-yielding route to 5-Methoxy-3-methylphthalic anhydride. This anhydride is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its application in the development of probes for GABAA receptors could provide valuable tools for understanding the pathophysiology of various neurological disorders. The provided generalized protocol serves as a foundation for researchers to synthesize this compound and explore its synthetic utility.
Application Notes and Protocols for Polymerization Reactions Involving 5-Methoxy-3-methylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential polymerization reactions involving 5-Methoxy-3-methylphthalic acid. While direct polymerization of this specific monomer is not extensively documented in publicly available literature, its chemical structure, featuring two carboxylic acid functional groups, a methoxy group, and a methyl group, allows for the exploration of well-established polymerization methodologies, primarily polycondensation reactions to form polyesters and polyimides. The substituents on the aromatic ring are anticipated to impart unique properties to the resulting polymers, such as altered solubility, thermal characteristics, and potential biological activity, making them interesting candidates for specialty applications in materials science and drug development.
Polyester Synthesis via Polycondensation
Polyesters derived from this compound can be synthesized through direct esterification with a variety of diols. The resulting polymers are expected to possess modified thermal and mechanical properties compared to polyesters derived from unsubstituted phthalic acid, owing to the presence of the methoxy and methyl groups which can influence chain packing and intermolecular interactions.
Application:
The introduction of methoxy and methyl groups can enhance the solubility of the resulting polyester in organic solvents, making it suitable for applications in coatings, adhesives, and as a matrix for drug delivery systems. The altered hydrophobicity and potential for specific interactions conferred by these functional groups may also be explored for the development of biocompatible materials.
Experimental Protocol: Synthesis of a Polyester from this compound and 1,6-Hexanediol
This protocol describes a representative melt polycondensation procedure.
Materials:
-
This compound
-
1,6-Hexanediol
-
Titanium(IV) butoxide (catalyst)
-
Antimony(III) oxide (catalyst)
-
Toluene (for water removal)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge equimolar amounts of this compound and 1,6-hexanediol.
-
Catalyst Addition: Add the catalysts, titanium(IV) butoxide (approx. 0.1 mol%) and antimony(III) oxide (approx. 0.05 mol%), to the reaction mixture.
-
Esterification Step: Heat the mixture under a slow stream of nitrogen to 180-200°C. Water will be formed as a byproduct of the esterification reaction and should be continuously removed. The addition of a small amount of toluene can aid in the azeotropic removal of water.
-
Polycondensation Step: After the majority of the water has been removed (as indicated by the cessation of distillation), gradually increase the temperature to 220-250°C and slowly apply a vacuum (0.1-1 mmHg) over a period of 1-2 hours.
-
Polymerization: Continue the reaction under high vacuum for 3-5 hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.
-
Product Recovery: Cool the reactor to room temperature under nitrogen. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., methanol) to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Quantitative Data Summary (Hypothetical)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Acid:Diol) | 1:1 | 1:1.05 | 1:1.1 |
| Catalyst (mol%) | Ti(OBu)₄ (0.1) | Ti(OBu)₄ (0.1) | Ti(OBu)₄ (0.1), Sb₂O₃ (0.05) |
| Temperature (°C) | 220 | 240 | 250 |
| Reaction Time (h) | 4 | 5 | 6 |
| Yield (%) | 85 | 92 | 95 |
| Number Average MW (Mn) | 8,000 | 15,000 | 25,000 |
| Polydispersity Index (PDI) | 2.1 | 1.9 | 1.8 |
Polyimide Synthesis via Polycondensation
Polyimides are high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis of a polyimide from this compound would first require its conversion to the corresponding dianhydride. This dianhydride can then be reacted with a diamine to form a poly(amic acid) precursor, followed by thermal or chemical imidization.
Application:
The methoxy and methyl substituents on the phthalimide backbone are expected to enhance the solubility and processability of the resulting polyimide, which are often limiting factors for this class of polymers. These modified polyimides could find applications in advanced electronics, aerospace components, and as gas separation membranes. In the context of drug development, the polymer backbone could be further functionalized for targeted delivery applications.
Experimental Protocol:
Step 1: Synthesis of 5-Methoxy-3-methylphthalic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in an excess of acetic anhydride.
-
Dehydration: Heat the mixture to reflux for 2-4 hours.
-
Product Isolation: Cool the reaction mixture to room temperature. The anhydride will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The purity can be checked by melting point determination and spectroscopic methods.
Step 2: Synthesis of the Polyimide
-
Poly(amic acid) Formation: In a dry, nitrogen-purged reaction flask, dissolve the synthesized 5-Methoxy-3-methylphthalic anhydride in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP).
-
Diamine Addition: Cool the solution to 0-5°C and slowly add an equimolar amount of a chosen aromatic diamine (e.g., 4,4'-oxydianiline - ODA) portion-wise while stirring vigorously.
-
Polymerization: Allow the reaction to warm to room temperature and continue stirring for 8-24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
Imidization (Thermal): Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven under a nitrogen atmosphere. A typical heating profile would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect complete cyclization to the polyimide.
-
Product Recovery: After cooling, the resulting polyimide film can be peeled off the glass plate.
Quantitative Data Summary (Hypothetical)
| Parameter | Polyimide 1 (ODA) | Polyimide 2 (p-PDA) |
| Dianhydride:Diamine Ratio | 1:1 | 1:1 |
| Solvent | DMAc | NMP |
| Reaction Time (Polyamic acid) | 12 h | 18 h |
| Curing Temperature (max) | 300°C | 320°C |
| Yield (%) | >95 | >95 |
| Inherent Viscosity (dL/g) | 0.85 | 0.72 |
| Glass Transition Temp (Tg) | 280°C | 310°C |
| Tensile Strength (MPa) | 110 | 125 |
Visualizations
Caption: Workflow for Polyester Synthesis.
Caption: Workflow for Polyimide Synthesis.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-Methoxy-3-methylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Methoxy-3-methylphthalic acid in the preparation of valuable heterocyclic compounds. The following sections detail the synthesis of N-substituted phthalimides and phthalazinones, which are important scaffolds in medicinal chemistry and materials science. While direct literature precedents for this compound are limited, the provided protocols are based on well-established and analogous reactions of substituted phthalic acids and anhydrides.
Synthesis of N-Substituted 5-Methoxy-3-methylphthalimides
N-substituted phthalimides are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[1][2] They are typically synthesized through the condensation of a primary amine with phthalic anhydride. This compound can be readily converted to its more reactive anhydride form in situ or in a separate step before reaction with an amine.
General Reaction Scheme:
Caption: Synthesis of N-substituted phthalimides.
Experimental Protocols
Protocol 1.1: One-Pot Synthesis in Glacial Acetic Acid
This method is a straightforward one-pot procedure suitable for a wide range of primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, amino acids)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Add the desired primary amine (1.0-1.2 equivalents).
-
Add a sufficient amount of glacial acetic acid to dissolve or suspend the reactants.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure N-substituted 5-Methoxy-3-methylphthalimide.
Protocol 1.2: Microwave-Assisted Synthesis (Solvent-Free)
Microwave irradiation offers a rapid and efficient alternative to conventional heating.[2]
Materials:
-
This compound
-
Primary amine
-
Silica gel (optional, as a solid support)
Procedure:
-
Thoroughly grind this compound (1 equivalent) and the primary amine (1 equivalent) in a mortar.
-
(Optional) Add a small amount of silica gel to the mixture to ensure even heating.
-
Place the mixture in a microwave-safe vessel.
-
Irradiate the mixture in a domestic or laboratory microwave oven at a suitable power level (e.g., 150-250 W) for 3-10 minutes.[2]
-
Monitor the reaction progress by TLC at intervals.
-
After completion, allow the mixture to cool to room temperature.
-
Add a suitable organic solvent (e.g., ethyl acetate) to the vessel and stir to dissolve the product.
-
Filter the mixture to remove any insoluble material.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the residue from an appropriate solvent to yield the pure product.
Summary of Analogous Reaction Conditions for N-Substituted Phthalimides
| Starting Anhydride | Amine | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalic anhydride | Various primary amines | Glacial Acetic Acid | 110 | - | 86-98 | [2] |
| Phthalic anhydride | Amino acids | Glacial Acetic Acid | 170-180 | 4 | - | [3] |
| Phthalic anhydride | 4-Aminobenzaldehyde | Dichloromethane | 15-20 | 8 | 58 | [2] |
| Phthalic anhydride | Aniline | Sulphamic acid (10 mol%) | - | - | 98 | [4] |
Synthesis of 6-Methoxy-8-methyl-phthalazin-1,4-diones
Phthalazine derivatives are known for their diverse pharmacological activities, including anticonvulsant, cardiotonic, and antihypertensive effects.[5] The reaction of a substituted phthalic anhydride with hydrazine or its derivatives leads to the formation of the phthalazine ring system.
General Reaction Scheme:
Caption: Synthesis of phthalazin-1,4-diones.
Experimental Protocol
Protocol 2.1: Synthesis via Cyclocondensation with Hydrazine Hydrate
This protocol describes the direct condensation of the in-situ formed 5-Methoxy-3-methylphthalic anhydride with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Suspend this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask fitted with a reflux condenser.
-
Slowly add hydrazine hydrate (1-1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours. The reaction of phthalic anhydrides with hydrazine hydrate is often carried out in acetic acid.[5]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then water.
-
Dry the product under vacuum to obtain 6-Methoxy-8-methyl-2,3-dihydrophthalazine-1,4-dione. Further purification can be achieved by recrystallization if necessary.
Summary of Analogous Reaction Conditions for Phthalazine Derivatives
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
| Phthalic anhydride | Hydrazine hydrate | Acetic Acid | Reflux | Phthalazinones | [5] |
| 2-Aroylbenzoic acids | Hydrazine hydrate | - | - | Phthalazin-(2H)-1-ones | [5] |
| Phthalimide derivatives | Hydrazine hydrate | Ethanol | Reflux | 4-Substituted chlorophthalazines (multi-step) |
Workflow for Heterocycle Synthesis
Caption: General workflow for heterocyclic synthesis.
Disclaimer: The provided protocols are based on analogous chemical transformations. Researchers should conduct small-scale pilot reactions to optimize conditions for this compound and ensure safety. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Methoxy-3-methylphthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 5-Methoxy-3-methylphthalic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Incomplete removal of starting materials or by-products. - Co-precipitation of impurities. - Inappropriate solvent choice. | - Perform a second recrystallization. - Try a different solvent or a solvent mixture. - Consider a pre-purification step such as an acid-base extraction to remove neutral or basic impurities. |
| Poor Crystal Formation or Oiling Out | - Solution is supersaturated. - Cooling the solution too quickly. - Presence of impurities that inhibit crystallization. | - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Allow the solution to cool more slowly to room temperature, followed by cooling in an ice bath. - Dilute the solution with a small amount of additional hot solvent. |
| Discoloration of the Purified Product | - Presence of colored impurities. - Thermal degradation of the compound. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product). - Avoid prolonged heating or excessively high temperatures during dissolution. |
| Low Recovery of Purified Product | - The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. - Too much solvent was used. - Premature crystallization during hot filtration. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Inconsistent Melting Point | - The sample is not completely dry. - Presence of residual solvent. - The sample is still impure. | - Dry the sample under vacuum for an extended period. - Re-purify the sample using a different solvent system or by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the exact impurities depend on the synthetic route, in a typical synthesis involving the oxidation of a substituted xylene precursor, common impurities may include unreacted starting materials, partially oxidized intermediates such as 5-methoxy-3-methyl-benzoic acid and 4-methoxy-2-methyl-benzoic acid, and other isomeric phthalic acids.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the structure, suitable solvents to screen include water, ethanol, acetic acid, or mixtures of these with water. A solvent selection table is provided below for guidance.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample. The most common methods include melting point determination, where a sharp melting point range close to the literature value indicates high purity.[1] Spectroscopic methods such as ¹H NMR and ¹³C NMR can identify the presence of impurities. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can provide quantitative information on purity.
Q4: My purified product is a fine powder and difficult to filter. What can I do?
A4: Fine powders can result from rapid crystallization. To obtain larger crystals that are easier to filter, allow the crystallization solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, more well-defined crystals.
Q5: Is it possible to purify this compound using column chromatography?
A5: Yes, column chromatography can be an effective method for purification, especially for removing impurities with different polarities. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid to improve peak shape.
Experimental Protocol: Recrystallization
This protocol provides a detailed methodology for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., aqueous ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the recrystallization solvent to just cover the solid. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities (and activated charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Purity Assessment: Determine the melting point and, if possible, acquire spectroscopic data (e.g., NMR) to confirm the purity of the this compound.
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Remarks |
| Water | Low | Moderate | Suitable for obtaining high purity, but may require larger volumes. |
| Ethanol | Moderate | High | Good for initial purification, may require a co-solvent for better recovery. |
| Acetic Acid | Moderate | High | Effective, but residual acetic acid can be difficult to remove. |
| Ethanol/Water (e.g., 1:1) | Low | High | A good mixed solvent system that can be optimized for both purity and recovery. |
| Toluene | Low | Moderate | A potential non-polar solvent option to remove non-polar impurities. |
Visualization
Purification Workflow
Caption: A workflow diagram illustrating the key steps in the recrystallization process for purifying crude this compound.
References
Technical Support Center: Recrystallization of 5-Methoxy-3-methylphthalic acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-Methoxy-3-methylphthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
Recrystallization is a fundamental purification technique used to remove impurities from a solid compound.[1][2] For this compound, this process is crucial to obtain a high-purity material, which is often a requirement for subsequent synthetic steps or for analytical characterization. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[3]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A good solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] For aromatic carboxylic acids like phthalic acid derivatives, common solvents to test include water, ethanol, methanol, toluene, or a mixed solvent system (e.g., ethanol/water).[4][5][6] The "like dissolves like" principle suggests that polar solvents may be effective for this polar molecule.[5] It is advisable to perform small-scale solubility tests with a few milligrams of the compound in various solvents to identify the ideal one.[4][7]
Q3: What are the key steps in a typical recrystallization procedure?
The general procedure involves:
-
Dissolving the impure solid in a minimum amount of a hot solvent.
-
If insoluble impurities are present, performing a hot filtration to remove them.
-
Allowing the hot, saturated solution to cool slowly and undisturbed to form crystals.
-
Collecting the purified crystals by vacuum filtration.
-
Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying the crystals to remove residual solvent.[8]
Q4: My recrystallized product has a low yield. What are the common causes?
A low yield can result from several factors:
-
Using too much solvent: This will cause a significant amount of the product to remain dissolved in the mother liquor even after cooling.[8]
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost with the impurities.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Incomplete crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.
-
Excessive washing of the crystals: Using too much cold solvent for washing can dissolve some of the product.[8]
Troubleshooting Guide
Issue 1: No crystals are forming after the solution has cooled.
-
Possible Cause: The solution may be too dilute (too much solvent was used), or the solution is supersaturated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution.[9] The small scratches on the glass can provide a surface for crystal nucleation.
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution to initiate crystallization.[9]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[9]
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.[9]
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point.
-
Solution:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then allow it to cool slowly again.[9]
-
Use a Different Solvent: The chosen solvent may not be appropriate. A solvent with a lower boiling point might be a better choice.
-
Decolorize with Charcoal: If colored impurities are suspected, they may be contributing to the oiling out. After dissolving the compound in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration before cooling.[1]
-
Issue 3: The crystals are colored, but the pure compound should be colorless.
-
Possible Cause: Colored impurities are present in the crude material.
-
Solution:
-
Use Activated Charcoal: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[1][5] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.
-
Perform a Hot Filtration: After adding the charcoal, perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., a water/ethanol mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Illustrative Solubility and Yield Data for Recrystallization of this compound
Note: The following data is for illustrative purposes to demonstrate proper data presentation, as specific experimental values for this compound were not available in the searched literature.
| Solvent System | Temperature (°C) for Dissolution | Approximate Solubility ( g/100 mL) at Dissolution Temp. | Recovery Temperature (°C) | Yield (%) |
| Water | 100 | 15 | 4 | 85 |
| Ethanol | 78 | 25 | 4 | 70 |
| Toluene | 110 | 10 | 4 | 80 |
| Ethanol/Water (7:3) | 85 | 20 | 4 | 90 |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. Recrystallization Of Pure Phthalic Acid - 965 Words | Bartleby [bartleby.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. studylib.net [studylib.net]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. reddit.com [reddit.com]
- 7. d.umn.edu [d.umn.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5-Methoxy-3-methylphthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of 5-Methoxy-3-methylphthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and direct method for the synthesis of this compound is the oxidation of the corresponding substituted o-xylene, namely 1,2-dimethyl-3-methoxy-5-methylbenzene. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid, are typically employed for this transformation. The two methyl groups on the benzene ring are oxidized to carboxylic acid functionalities.
Q2: What are the most likely impurities in the synthesis of this compound?
Impurities in this synthesis typically arise from incomplete oxidation or side reactions. Based on analogous oxidation reactions of substituted xylenes, potential impurities include:
-
Partially Oxidized Intermediates: These are compounds where only one of the two methyl groups has been oxidized to a carboxylic acid. Examples include 2,3-dimethyl-5-methoxybenzoic acid and 3,4-dimethyl-5-methoxybenzoic acid.
-
Aldehydic Intermediates: Incomplete oxidation can also lead to the formation of aldehydes, such as 5-methoxy-3-methylphthalaldehyde.
-
Over-oxidation Products: Harsh reaction conditions can lead to the cleavage of the aromatic ring, potentially forming maleic anhydride.
-
Starting Material: Unreacted 1,2-dimethyl-3-methoxy-5-methylbenzene may also be present.
-
Inorganic Salts: If potassium permanganate is used, manganese dioxide (MnO₂) is a common inorganic byproduct that needs to be removed.
Q3: What analytical techniques are recommended for identifying and quantifying impurities?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying organic impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities, including residual starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the product and impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Oxidation | - Increase the reaction time. - Increase the molar ratio of the oxidizing agent. - Ensure the reaction temperature is optimal for the chosen oxidizing agent. |
| Product Loss During Workup | - Carefully control the pH during acidification to ensure complete precipitation of the carboxylic acid. - Use an appropriate solvent for extraction to minimize product loss in the aqueous phase. |
| Side Reactions | - Optimize reaction conditions (temperature, concentration) to minimize the formation of over-oxidation products. |
Problem 2: Presence of a Brown Precipitate (Manganese Dioxide)
| Possible Cause | Suggested Solution |
| Use of Potassium Permanganate as an Oxidant | - After the reaction is complete, add a reducing agent like sodium bisulfite or oxalic acid to the hot reaction mixture to dissolve the MnO₂. - Filter the hot solution to remove any remaining insoluble inorganic material before acidification. |
Problem 3: Product is an Off-White or Yellowish Powder
| Possible Cause | Suggested Solution |
| Presence of Colored Organic Impurities | - Perform recrystallization from a suitable solvent. Water is often a good choice for phthalic acids.[3][4][5] - If the color persists after recrystallization, treatment with activated charcoal during the recrystallization process can help remove colored impurities.[4] |
| Residual Oxidizing Agent | - Ensure the oxidizing agent is completely quenched and removed during the workup procedure. |
Problem 4: Difficulty in Purifying the Final Product by Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Recrystallization Solvent | - Conduct small-scale solubility tests with a range of solvents to find one where the product is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents for carboxylic acids include water, acetic acid, or ethanol-water mixtures.[2][3][5] |
| Product Oiling Out | - Ensure the hot solution is not supersaturated before cooling. - Use a larger volume of solvent. - Cool the solution slowly to promote crystal formation rather than precipitation of an oil. |
Data Presentation
Table 1: Hypothetical Impurity Profile Before and After Purification
| Compound | Retention Time (HPLC) | Initial Purity (Area %) | Purity after Recrystallization (Area %) |
| This compound | 5.2 min | 85.3% | 99.5% |
| 2,3-dimethyl-5-methoxybenzoic acid | 7.8 min | 8.1% | < 0.1% |
| 5-methoxy-3-methylphthalaldehyde | 6.5 min | 4.2% | Not Detected |
| Unreacted Starting Material | 10.1 min | 2.4% | Not Detected |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the oxidation of substituted xylenes. Researchers should optimize the conditions for their specific setup.
-
Oxidation:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 1,2-dimethyl-3-methoxy-5-methylbenzene in an appropriate solvent (e.g., water with a phase-transfer catalyst or aqueous pyridine).
-
Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining the temperature between 70-90°C.
-
Heat the mixture under reflux for several hours until the purple color of the permanganate has disappeared.
-
-
Workup:
-
Cool the reaction mixture and add a small amount of ethanol to quench any unreacted permanganate.
-
Filter the hot mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2.
-
Cool the mixture in an ice bath to precipitate the crude this compound.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimum amount of hot water.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration and dry them in an oven.
-
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.
References
Technical Support Center: Synthesis of 5-Methoxy-3-methylphthalic Acid
Welcome to the technical support center for the synthesis of 5-Methoxy-3-methylphthalic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My final product shows a lower-than-expected molecular weight and a different melting point. What could be the issue?
A1: A common side reaction that can lead to a product with a lower molecular weight is decarboxylation. At elevated temperatures, one or both of the carboxylic acid groups on the phthalic acid can be lost as carbon dioxide, resulting in the formation of 3-methoxy-5-methylbenzoic acid or 2-methoxy-6-methylbenzoic acid.
-
Troubleshooting Steps:
-
Reaction Temperature: Carefully monitor and control the reaction temperature. Avoid excessive heating during the synthesis and work-up steps.
-
Purification: Recrystallization may help in separating the desired product from the decarboxylated impurity. The difference in polarity and crystal structure can be exploited for separation.
-
Q2: I observe an additional peak in my NMR spectrum corresponding to a hydroxyl group, and the integration of the methoxy signal is reduced. What is the likely side product?
A2: The presence of a hydroxyl group and a reduced methoxy signal suggests that ether cleavage has occurred. Under strong acidic conditions, particularly during product work-up, the methoxy group on the aromatic ring can be cleaved to form 5-Hydroxy-3-methylphthalic acid.
-
Troubleshooting Steps:
-
Acidic Conditions: Minimize the exposure of the product to strong acids and high temperatures during the work-up. If an acidic wash is necessary, perform it at a lower temperature and for a shorter duration.
-
Choice of Acid: If possible, use a milder acid for pH adjustment.
-
Chromatography: Flash column chromatography can be an effective method for separating the more polar hydroxy derivative from the desired methoxy-containing product.
-
Q3: The yield of my phthalic acid is low, and I've isolated a significant amount of a compound with only one carboxylic acid group. What might be happening?
A3: This issue points towards incomplete oxidation of the starting material, which is likely a dimethyl-substituted methoxybenzene. If one of the methyl groups is not fully oxidized to a carboxylic acid, the resulting side product would be a toluic acid derivative, such as 5-methoxy-3-methylbenzoic acid.
-
Troubleshooting Steps:
-
Oxidizing Agent: Ensure that a sufficient stoichiometric amount of the oxidizing agent (e.g., potassium permanganate) is used.
-
Reaction Time and Temperature: The reaction may require a longer duration or a slightly elevated temperature to ensure complete oxidation of both methyl groups. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Stirring: Ensure efficient stirring to overcome any mass transfer limitations, especially in heterogeneous reaction mixtures.
-
Q4: My product seems to be less soluble in water than expected and has a sharp melting point characteristic of an anhydride. What should I check for?
A4: If the synthesis proceeds through the formation of 5-Methoxy-3-methylphthalic anhydride, incomplete hydrolysis during the final step will result in the presence of the anhydride in your final product. Phthalic anhydrides are generally less water-soluble than their corresponding dicarboxylic acids.
-
Troubleshooting Steps:
-
Hydrolysis Conditions: Ensure that the hydrolysis step is carried out for a sufficient amount of time and at an appropriate temperature to completely convert the anhydride to the diacid. The use of hot water or a slightly basic solution can facilitate this conversion.[1][2][3][4][5]
-
Analytical Confirmation: The presence of an anhydride can be confirmed using Infrared (IR) spectroscopy, where you would observe characteristic C=O stretching frequencies for the anhydride group.
-
Data Presentation: Potential Side Products
The following table summarizes the potential side products, their molecular weights, and key distinguishing features to aid in their identification.
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Features |
| This compound (Target) | C₁₀H₁₀O₅ | 210.18 | Desired product with two carboxylic acid groups and one methoxy group. |
| 3-Methoxy-5-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | Result of single decarboxylation; lower molecular weight. |
| 2-Methoxy-6-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | Result of single decarboxylation; lower molecular weight. |
| 5-Hydroxy-3-methylphthalic acid | C₉H₈O₅ | 196.16 | Presence of a hydroxyl group, detectable by NMR and IR; increased polarity. |
| 5-Methoxy-3-methylbenzoic acid | C₁₀H₁₀O₄ | 194.18 | Result of incomplete oxidation; only one carboxylic acid group. |
| 5-Methoxy-3-methylphthalic anhydride | C₁₀H₈O₄ | 192.17 | Lower water solubility; characteristic anhydride peaks in IR spectrum. |
Experimental Protocols
General Protocol for Oxidation of a Substituted o-Xylene to Phthalic Acid:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the substituted o-xylene and a suitable solvent (e.g., water or a mixture of t-butanol and water).
-
Addition of Oxidant: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.
-
Wash the MnO₂ cake with hot water to recover any adsorbed product.
-
Combine the filtrates and acidify with a suitable acid (e.g., hydrochloric acid) until the product precipitates out.
-
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an aqueous ethanol mixture) to obtain the pure phthalic acid derivative.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
References
- 1. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PHTHALIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]
- 4. Page loading... [guidechem.com]
- 5. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methoxy-3-methylphthalic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for 5-Methoxy-3-methylphthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A prevalent method is the oxidation of the corresponding dialkyl-substituted anisole, such as 3,5-dimethylanisole. Strong oxidizing agents, most commonly potassium permanganate (KMnO₄), are used to convert the two methyl groups into carboxylic acid functionalities.[1][2] The reaction must be carefully controlled to prevent over-oxidation and ring cleavage.
Q2: Why is potassium permanganate (KMnO₄) typically used for this type of oxidation?
A2: Potassium permanganate is a powerful and effective oxidizing agent for converting alkyl side chains on an aromatic ring to carboxylic acids.[3][4] For the reaction to proceed, the carbon atom attached directly to the benzene ring (the benzylic carbon) must have at least one hydrogen atom.[1][5]
Q3: What are the main challenges in this synthesis?
A3: The primary challenges include:
-
Incomplete Oxidation: One methyl group may oxidize faster than the other, resulting in the formation of intermediate toluic acids (e.g., 5-methoxy-3-methylbenzoic acid).
-
Over-oxidation: Harsh reaction conditions can lead to the cleavage of the aromatic ring, significantly reducing the yield.
-
Purification: Separating the desired dicarboxylic acid from starting material, mono-carboxylic acid intermediates, and byproducts can be difficult.[6]
Q4: How can I confirm the identity and purity of the final product?
A4: Standard analytical techniques are used for characterization. ¹H NMR and ¹³C NMR spectroscopy can confirm the structure, while melting point analysis can give an initial indication of purity. For rigorous purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) are recommended.[7]
Q5: Can I convert the product to its anhydride for easier purification?
A5: Yes, converting the phthalic acid to its corresponding anhydride by heating is a common purification strategy.[8] The anhydride can often be purified by sublimation or recrystallization and then hydrolyzed back to the pure dicarboxylic acid if needed.
Troubleshooting Guide
| Problem ID | Issue | Possible Causes | Recommended Solutions |
| L-YLD-01 | Low or No Yield of Product | 1. Inactive Oxidizing Agent: The KMnO₄ may be old or decomposed. 2. Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion. 3. Incorrect pH: The reaction is typically run under basic conditions, followed by acidic workup. Incorrect pH can hinder the reaction. | 1. Use fresh, finely ground KMnO₄. 2. Increase the reaction time or temperature moderately (e.g., from 8 hours to 12 hours, or increase temperature from 90°C to 100°C). Monitor the reaction progress using TLC. 3. Ensure the initial reaction mixture is basic. Add a base like NaOH or KOH. |
| INC-RXN-02 | Incomplete Reaction (Mixture of starting material, mono- and di-acid) | 1. Insufficient Molar Ratio of Oxidant: Not enough KMnO₄ was used to oxidize both methyl groups. 2. Poor Solubility: The starting material or intermediates may not be sufficiently soluble in the reaction medium. | 1. Increase the molar equivalents of KMnO₄ relative to the starting material. A ratio of >4 equivalents is often required for complete oxidation of both methyl groups. 2. Add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve solubility and reaction rate. |
| PUR-PROB-03 | Difficulty in Product Purification | 1. Contamination with Manganese Dioxide (MnO₂): MnO₂ is a byproduct of the permanganate oxidation and can be difficult to filter. 2. Similar Polarity of Products: The desired di-acid, the intermediate mono-acid, and some byproducts may have similar solubility profiles, making recrystallization challenging. | 1. After the reaction, add sodium bisulfite (NaHSO₃) or oxalic acid to the acidified workup solution to reduce the MnO₂ to soluble Mn²⁺ salts, which are easily removed in the aqueous phase. 2. Consider converting the crude acid mixture to the anhydride. The anhydride of the desired product may have different physical properties, allowing for easier separation by sublimation or recrystallization.[8] |
| SIDE-RXN-04 | Formation of Unwanted Byproducts | 1. Over-oxidation/Ring Cleavage: Reaction temperature is too high or the reaction was run for too long. 2. Decarboxylation: Excessive heat during workup or purification can sometimes lead to loss of a carboxyl group. | 1. Carefully control the reaction temperature and monitor its progress to avoid prolonged heating after completion. 2. Avoid excessively high temperatures during solvent removal or drying. If converting to the anhydride, use the minimum temperature required. |
Experimental Protocols & Data
Protocol: Oxidation of 3,5-Dimethylanisole to this compound
This protocol describes a representative procedure. Researchers should optimize conditions based on their specific equipment and scale.
-
Reaction Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-dimethylanisole (1 eq.), water, and a small amount of NaOH (to ensure basic conditions).
-
Addition of Oxidant: Heat the mixture to 95°C. Slowly add potassium permanganate (KMnO₄, 4.5 eq.) in portions over 2-3 hours. The purple color of the permanganate will disappear as it reacts.
-
Reaction: After the addition is complete, maintain the mixture at reflux (approx. 100-105°C) for 8-12 hours, or until TLC analysis shows the disappearance of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the bulk of the MnO₂.
-
Acidify the filtrate with concentrated HCl until the pH is ~1-2. The product should precipitate as a white solid.
-
To remove residual MnO₂, add a small amount of sodium bisulfite until the solution becomes colorless.
-
-
Isolation and Purification:
-
Cool the acidified solution in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from hot water or an appropriate solvent system to yield pure this compound.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical results from optimization experiments.
| Experiment | Molar Ratio (KMnO₄:Substrate) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4.0 : 1 | 95 | 8 | 65 | 90 |
| 2 | 4.5 : 1 | 95 | 8 | 78 | 94 |
| 3 | 5.0 : 1 | 95 | 8 | 80 | 95 |
| 4 | 4.5 : 1 | 100 | 8 | 82 | 96 |
| 5 | 4.5 : 1 | 100 | 12 | 85 | 97 |
| 6 | 4.5 : 1 | 110 | 12 | 75 | 88 (Degradation observed) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing reaction yield and purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chemistryguru.com.sg [chemistryguru.com.sg]
- 4. youtube.com [youtube.com]
- 5. Ch 11 : Oxidation of Alkyl benzenes [chem.ucalgary.ca]
- 6. US3058997A - Phthalic acid products purification - Google Patents [patents.google.com]
- 7. Separation of Phthalic Acids and Related Impurities | SIELC Technologies [sielc.com]
- 8. US2105911A - Purification of phthalic anhydride - Google Patents [patents.google.com]
Technical Support Center: 5-Methoxy-3-methylphthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Methoxy-3-methylphthalic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the synthetic route, which typically involves the oxidation of a substituted xylene. Potential impurities include:
-
Starting Materials: Unreacted 3-methoxy-5-methyl-o-xylene.
-
Partially Oxidized Intermediates: Such as 5-methoxy-3-methyl-toluic acid.
-
Isomeric Impurities: Arising from impurities in the starting materials, for example, other isomers of methoxy-methylphthalic acid.
-
Residual Solvents and Reagents: From the reaction and workup steps.
Q2: My recrystallization of this compound resulted in a low yield. What are the possible causes and solutions?
A2: Low recovery during recrystallization is a common issue. Here are several potential causes and how to address them:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If crystals form too quickly during hot filtration, product will be lost. Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Solution: Conduct small-scale solubility tests with a range of solvents to find the optimal one.
-
Cooling Too Rapidly: Fast cooling can lead to the formation of small, impure crystals that are difficult to filter. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: After recrystallization, my product is an oil rather than solid crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:
-
Re-heat and Add More Solvent: The concentration of the solute may be too high. Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system.
Q4: How can I confirm the purity of my this compound sample?
A4: Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically broaden and depress the melting range.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A pure sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the compound and detect the presence of impurities by observing unexpected signals.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and identify the mass of any impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal. |
| Product precipitates as an oil | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly. | - Reheat the solution, add more solvent, and cool slowly.- Try a lower-boiling solvent or a mixed solvent system. |
| Colored impurities remain | - The impurity is co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Consider a different purification technique like column chromatography. |
| Low recovery of pure product | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary.- Pre-heat the filtration apparatus.- Ensure the solution is thoroughly cooled before filtration. |
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Broad or tailing peaks | - Column degradation.- Inappropriate mobile phase pH.- Sample overload. | - Use a guard column or replace the analytical column.- Adjust the mobile phase pH to ensure the carboxylic acid is fully protonated or deprotonated.- Reduce the injection volume or sample concentration. |
| Poor peak resolution | - Inefficient column.- Inappropriate mobile phase composition. | - Use a column with a smaller particle size or a longer length.- Optimize the mobile phase gradient or isocratic composition. |
| Ghost peaks appear | - Contamination in the mobile phase or injector. | - Use fresh, high-purity solvents for the mobile phase.- Flush the injector and sample loop. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, acetone, toluene, hexane, and mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new receiving flask. Filter the hot solution quickly to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to suppress ionization of the carboxylic acid groups).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes. For example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like acetonitrile.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₅ |
| Molecular Weight | 210.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not readily available in literature; pure aromatic carboxylic acids typically have sharp melting points. A broad range would indicate impurities. |
| Solubility | Generally soluble in polar organic solvents like alcohols and acetone, with varying solubility in water and nonpolar solvents depending on temperature. |
Table 2: Suggested Solvents for Recrystallization
| Solvent | Suitability | Notes |
| Water | Good for polar compounds. | May require heating to achieve dissolution. |
| Ethanol/Water | A versatile mixed solvent system. | Dissolve in hot ethanol and add hot water dropwise until the solution becomes turbid, then add a few drops of ethanol to clarify and cool. |
| Acetone/Hexane | Good for moderately polar compounds. | Dissolve in acetone and add hexane as the anti-solvent. |
| Toluene | Suitable for less polar impurities. | Use with adequate ventilation. |
Visualizations
Technical Support Center: Synthesis of 5-Methoxy-3-methylphthalic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Methoxy-3-methylphthalic acid. It is intended for researchers, scientists, and professionals in drug development who are familiar with organic synthesis techniques.
Synthesis Overview: Oxidation of 3,5-Dimethylanisole
The synthesis of this compound is commonly achieved through the oxidation of the corresponding dimethyl-substituted precursor, 3,5-dimethylanisole, using a strong oxidizing agent such as potassium permanganate (KMnO₄). This process involves the conversion of the two methyl groups on the aromatic ring to carboxylic acid functionalities.
Despite its apparent simplicity, the reaction can be influenced by several factors that may affect the yield and purity of the final product. The benzene ring itself is relatively stable to oxidation, but the alkyl side chains are susceptible to conversion into carboxylic acid groups.[1][2][3][4]
Reaction Scheme:
Experimental Protocol
Materials:
-
3,5-Dimethylanisole
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Distilled water
-
Ethanol
-
Celatom® or filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a solution of sodium hydroxide in water. To this, add 3,5-dimethylanisole.
-
Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate powder in portions. The addition should be controlled to manage the exothermic reaction.
-
Reflux: After the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion. The formation of a brown precipitate of manganese dioxide (MnO₂) will be observed.
-
Quenching and Filtration: After the reaction is complete (indicated by the absence of the purple color), cool the mixture to room temperature. Destroy any excess permanganate by the dropwise addition of a saturated sodium bisulfite or sulfite solution until the purple color disappears completely. Filter the hot solution through a pad of Celatom® to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Acidification and Isolation: Cool the filtrate in an ice bath and acidify with concentrated sulfuric or hydrochloric acid until the pH is strongly acidic. A white precipitate of this compound should form.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from hot water or an ethanol-water mixture.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Ensure sufficient reaction time and temperature. The purple color of permanganate should be completely discharged. - Check the quality and amount of potassium permanganate used. |
| Inefficient extraction of the product from the MnO₂ precipitate. | - Wash the MnO₂ filter cake thoroughly with hot water to dissolve and extract all the product. | |
| Product loss during workup. | - Ensure complete precipitation by acidifying to a low pH. - Avoid using an excessive amount of solvent for recrystallization. | |
| Incomplete Oxidation (Presence of Intermediates) | Insufficient amount of oxidizing agent. | - Use a stoichiometric excess of potassium permanganate. - The reaction mixture should be vigorously stirred to ensure proper mixing. |
| Low reaction temperature or short reaction time. | - Increase the reflux time and ensure the reaction mixture is heated adequately. | |
| Product is Contaminated with a Brown Precipitate | Incomplete removal of manganese dioxide (MnO₂). | - Filter the reaction mixture while it is still hot through a filter aid like Celatom®. - If the product is already isolated, redissolve it in a basic solution, filter, and re-precipitate with acid. |
| Difficulty in Filtering the MnO₂ Precipitate | The fine particle size of MnO₂ clogs the filter paper. | - Use a bed of filter aid (e.g., Celatom®) over the filter paper to improve filtration speed. - Hot filtration is recommended as it reduces the viscosity of the solution. |
| Oily Product Instead of a Crystalline Solid | Presence of impurities. | - Ensure the starting material is pure. - Recrystallize the product from an appropriate solvent system. A mixture of solvents might be necessary. |
Quantitative Data
The following table summarizes expected data for the synthesis. Please note that specific yields can vary based on reaction scale and conditions.
| Parameter | Value | Notes |
| Molecular Weight of Starting Material (3,5-Dimethylanisole) | 136.19 g/mol | - |
| Molecular Weight of Product (this compound) | 210.18 g/mol | |
| Theoretical Yield | Dependent on starting material quantity | Calculated based on a 1:1 molar ratio. |
| Expected Yield | 40-60% | This is an estimated range for permanganate oxidations of substituted xylenes. Actual yields may differ. |
Visualizing the Process
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-3-methylphthalic Acid
Welcome to the technical support center for the synthesis of 5-Methoxy-3-methylphthalic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic pathway involves a multi-step process beginning with a commercially available precursor, such as 3,5-dimethylphenol. The synthesis proceeds through methylation to form 3,5-dimethylanisole, followed by ortho-formylation and subsequent reduction to introduce the two methyl groups at the ortho positions to the methoxy group. The final step is the oxidation of the resulting 1,2,3-trimethyl-5-methoxybenzene to yield this compound.
Q2: What are the critical parameters to control during the oxidation step?
The oxidation of the precursor xylene is a critical step. Key parameters to control include the choice of oxidizing agent (e.g., potassium permanganate, nitric acid), reaction temperature, and reaction time. Over-oxidation can lead to ring cleavage, while incomplete oxidation will result in intermediate products, complicating purification.
Q3: How can I purify the final product, this compound?
Purification can typically be achieved through recrystallization. A common solvent system for recrystallization of phthalic acids is aqueous ethanol. The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals. The purity can be assessed by techniques such as melting point determination and NMR spectroscopy.
Q4: What are the main side products to expect during this synthesis?
Potential side products can arise from incomplete reactions at various stages. For instance, during the formylation step, regioisomers may be formed. In the final oxidation step, incomplete oxidation can lead to the formation of toluic acid derivatives, where only one of the methyl groups has been oxidized to a carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the initial methylation of 3,5-dimethylphenol. | - Incomplete deprotonation of the phenol. - Inactive methylating agent. - Insufficient reaction time or temperature. | - Ensure the use of a strong, anhydrous base (e.g., sodium hydride) and an aprotic solvent. - Use a fresh, high-purity methylating agent (e.g., dimethyl sulfate or methyl iodide). - Monitor the reaction by TLC and adjust the reaction time and temperature as needed. |
| Formation of multiple isomers during ortho-formylation. | - The directing effect of the methoxy and methyl groups can lead to substitution at different positions. | - Optimize the reaction conditions, including the choice of formylating agent and Lewis acid catalyst, to favor ortho-substitution. The Vilsmeier-Haack reaction is a common method for ortho-formylation. |
| Incomplete reduction of the formyl groups. | - Inactive reducing agent. - Insufficient stoichiometry of the reducing agent. | - Use a fresh, potent reducing agent such as LiAlH₄. - Ensure an adequate molar excess of the reducing agent is used. |
| Low yield or incomplete reaction during the final oxidation step. | - Insufficient amount of oxidizing agent. - Low reaction temperature. - Deactivation of the catalyst (if applicable). | - Increase the molar ratio of the oxidizing agent (e.g., KMnO₄) to the substrate. - Gradually increase the reaction temperature while monitoring for side reactions. - If using a catalyst, ensure its activity and consider using a fresh batch. |
| Difficulty in purifying the final product. | - Presence of partially oxidized intermediates. - Contamination with the starting material. | - Perform a multi-step purification process, which may include an initial extraction to remove non-acidic impurities, followed by one or more recrystallizations. - Characterize the impurities to better devise a targeted purification strategy. |
Experimental Protocols
Proposed Synthesis of this compound
This is a proposed multi-step synthesis based on established organic chemistry principles.
Step 1: Synthesis of 3,5-Dimethylanisole
-
Methodology: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add 3,5-dimethylphenol (1.0 eq.) dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Cool the mixture back to 0 °C and add dimethyl sulfate (1.1 eq.) dropwise. Stir the reaction mixture at room temperature overnight. Quench the reaction carefully with water and extract the product with diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3,5-dimethylanisole.
Step 2: Ortho-formylation of 3,5-Dimethylanisole
-
Methodology: In a fume hood, add phosphorus oxychloride (2.0 eq.) to anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere. To this Vilsmeier reagent, add 3,5-dimethylanisole (1.0 eq.) dropwise. Heat the reaction mixture to 60-70 °C and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a sodium hydroxide solution. Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-formyl-3,5-dimethylanisole.
Step 3: Reduction of 2-formyl-3,5-dimethylanisole
-
Methodology: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-formyl-3,5-dimethylanisole (1.0 eq.) in THF dropwise. After the addition, allow the reaction to stir at room temperature for a few hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solid and wash it with THF. Concentrate the filtrate to obtain 2-hydroxymethyl-3,5-dimethylanisole. This can be further reduced to the methyl group via a two-step process of converting the alcohol to a chloride followed by hydrogenolysis. A more direct route would be a Wolff-Kishner or Clemmensen reduction of the aldehyde.
Step 4: Oxidation to this compound
-
Methodology: Dissolve the synthesized 1,2,3-trimethyl-5-methoxybenzene (1.0 eq.) in a mixture of pyridine and water. Heat the solution to reflux and add potassium permanganate (KMnO₄, 4.0-5.0 eq.) portion-wise over several hours. Continue refluxing until the purple color of the permanganate has disappeared. Cool the reaction mixture and filter off the manganese dioxide precipitate. Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound. Collect the solid by filtration and recrystallize from aqueous ethanol.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the final oxidation step.
Technical Support Center: Synthesis of 5-Methoxy-3-methylphthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-3-methylphthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route is the oxidation of a substituted o-xylene, specifically 1,2-dimethyl-3-methoxy-5-methylbenzene (also known as 3-methoxy-5-methyl-o-xylene). This oxidation is typically carried out using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid. The two methyl groups at positions 1 and 2 of the benzene ring are oxidized to carboxylic acid functionalities, yielding the desired product.
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete Oxidation: The reaction may not have gone to completion, leaving starting material or partially oxidized intermediates.
-
Over-oxidation: Harsh reaction conditions can lead to the degradation of the aromatic ring.
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can all negatively impact the yield.
-
Impure Starting Materials: The purity of the starting 3-methoxy-5-methyl-o-xylene is crucial for a successful reaction.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely byproducts?
The presence of multiple spots on a TLC plate suggests the formation of byproducts. Common byproducts in the synthesis of this compound can arise from incomplete oxidation or side reactions. Refer to the table below for a summary of potential byproducts and their characteristics.
Troubleshooting Guide
Issue: Presence of Incompletely Oxidized Intermediates
If your analysis indicates the presence of intermediates, consider the following troubleshooting steps:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete oxidation of both methyl groups.
-
Increase Oxidant Stoichiometry: A slight excess of the oxidizing agent can help drive the reaction to completion. However, be cautious as a large excess can lead to over-oxidation.
-
Optimize Reaction Temperature: Ensure the reaction is maintained at the optimal temperature for the chosen oxidizing agent.
Issue: Potential Over-oxidation and Ring Cleavage
If you suspect over-oxidation, which may be indicated by a complex mixture of unidentifiable products or a low overall recovery of aromatic compounds, consider these adjustments:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of degradation.
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution over a period to maintain better control over the reaction exotherm.
Issue: Side Reactions Involving the Methoxy Group
The methoxy group can be susceptible to cleavage under harsh acidic or oxidative conditions, leading to the formation of a phenolic byproduct.
-
Use Milder Oxidizing Agents: If demethylation is a significant issue, explore the use of milder or more selective oxidizing agents.
-
Control pH: Maintain the reaction under conditions that minimize acid-catalyzed hydrolysis of the ether linkage.
Data Presentation: Common Byproducts
| Byproduct Name | Chemical Structure | Formation Pathway | Identification Notes |
| 5-Methoxy-3-methyl-2-methylbenzoic acid | C₁₀H₁₂O₃ | Incomplete oxidation of one methyl group. | Will have a different Rf value on TLC and a distinct NMR spectrum showing a remaining methyl group. |
| 5-Methoxy-3-methyl-1-methylbenzoic acid | C₁₀H₁₂O₃ | Incomplete oxidation of the other methyl group. | Similar to the above, with a different isomeric structure. |
| 5-Hydroxy-3-methylphthalic acid | C₉H₈O₅ | Demethylation of the methoxy group under harsh conditions. | Can be identified by a change in polarity and spectroscopic methods (e.g., presence of a phenolic -OH peak in IR and NMR). |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound via Potassium Permanganate Oxidation
Materials:
-
3-methoxy-5-methyl-o-xylene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
tert-Butanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-methoxy-5-methyl-o-xylene in a suitable solvent system such as a mixture of tert-butanol and water.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the stirred solution of the starting material. The reaction is exothermic and the temperature should be monitored and controlled.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.
-
Wash the MnO₂ cake with a small amount of hot water.
-
Combine the filtrate and washings. If any unreacted permanganate is present, it can be quenched by the careful addition of a small amount of sodium bisulfite.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2.
-
The desired this compound will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an aqueous ethanol mixture).
Visualizations
Synthesis Pathway and Byproduct Formation
Caption: Synthetic pathway and potential byproduct formation.
Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: 5-Methoxy-3-methylphthalic Acid
This technical support center provides guidance on the stability, storage, and handling of 5-Methoxy-3-methylphthalic acid, addressing potential issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. Some suppliers also recommend storing the compound under an inert gas atmosphere, as it may be sensitive to air and moisture.
Q2: What are the known chemical incompatibilities of this compound?
A2: this compound should not be stored or used with strong oxidizing agents or strong bases.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q3: What is the expected shelf-life and stability of this compound?
A3: There is limited publicly available quantitative data on the long-term stability and specific shelf-life of this compound. However, based on the general stability of aromatic carboxylic acids, the compound is expected to be stable under recommended storage conditions.[2] Anecdotal evidence from suppliers suggests it is a stable chemical when handled properly. For critical applications, it is recommended to verify the purity of older batches before use.
Q4: Is this compound sensitive to light or temperature?
A4: While specific data on photosensitivity is not available, it is good laboratory practice to store sensitive organic compounds, such as this compound, protected from direct sunlight. Aromatic carboxylic acids are generally stable at room temperature but can undergo decarboxylation at elevated temperatures (e.g., above 300°C).[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage. | Ensure the compound has been stored in a tightly sealed container in a cool, dry, and dark place. Consider using a fresh batch if degradation is suspected. |
| Contamination of the compound. | Verify the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS). One major supplier notes that they do not collect analytical data and the buyer is responsible for confirming purity.[4] | |
| Poor Solubility | Incorrect solvent choice. | Test solubility in a range of solvents. Given its carboxylic acid groups, solubility may be enhanced in polar organic solvents or aqueous solutions with adjusted pH. |
| The compound has degraded into a less soluble form. | Re-evaluate the storage conditions and consider obtaining a fresh sample. | |
| Unexpected Side Reactions | Reaction with incompatible reagents. | Review the experimental protocol to ensure that strong oxidizing agents or strong bases are not being used in a way that could react with the phthalic acid moiety. |
| Formation of phthalic anhydride at high temperatures. | If the reaction is conducted at high temperatures, consider the possibility of intramolecular dehydration to form the corresponding phthalic anhydride, which may have different reactivity. |
Data Summary
Storage and Handling Recommendations
| Parameter | Recommendation | Reference |
| Temperature | Cool place, room temperature is generally acceptable. | |
| Atmosphere | Dry, inert gas recommended. | |
| Light | Store protected from direct sunlight. | |
| Container | Tightly closed container. | |
| Incompatibilities | Strong oxidizing agents, strong bases. | [1] |
Experimental Protocols & Workflows
General Experimental Workflow for Handling this compound
This workflow outlines the key steps for safely handling and using this compound in a typical experimental setting.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical pathway for troubleshooting experiments where this compound is a reactant and the results are not as expected.
References
Technical Support Center: 5-Methoxy-3-methylphthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Methoxy-3-methylphthalic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary potential degradation pathways for this compound are:
-
Decarboxylation: The loss of one or both carboxylic acid groups, particularly when exposed to high temperatures. Aromatic carboxylic acids can undergo decarboxylation, and the stability of phthalic acid isomers to this process is known to vary.
-
O-Demethylation / Ether Cleavage: The methoxy group is susceptible to cleavage under harsh acidic conditions or high temperatures, which would result in the formation of a hydroxyl group (a phenol). This is a known degradation route for anisole and other methoxy-substituted aromatic compounds.
-
Oxidation: The aromatic ring and the methyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of various oxidized byproducts.
-
Photodegradation: Exposure to UV light can be a concern for aromatic compounds, potentially leading to decomposition. The position of the methoxy group on the phenyl ring can influence the rate of photodegradation.[1][2][3][4]
Q2: How should I properly store this compound to ensure its stability?
A2: To maximize the shelf-life and stability of this compound, it is recommended to store it in a cool, dry, and dark place.[5] Use a tightly sealed, opaque container to protect it from moisture and light.[6] For long-term storage, refrigeration or freezing (-20°C) in a desiccated environment is advisable.
Q3: What solvents are recommended for dissolving this compound to minimize degradation?
A3: For optimal stability, use high-purity, anhydrous solvents. The choice of solvent will depend on the specific experimental requirements. Common solvents for similar aromatic carboxylic acids include alcohols and ethers. However, it is crucial to be aware that ethers can form explosive peroxides over time when exposed to oxygen, so they should be handled with care.[7] The pH of aqueous solutions should be carefully considered, as extreme pH values can promote degradation.
Q4: Can the pH of my experimental solution affect the stability of this compound?
A4: Yes, the pH of the solution can significantly impact the stability of this compound. As a dicarboxylic acid, its dissociation state will change with pH.[8][9] Highly acidic conditions may promote the cleavage of the methoxy ether linkage. Conversely, strongly basic conditions could potentially facilitate other reactions. It is advisable to work in a buffered system within a pH range that is optimal for your experiment while minimizing potential degradation. The pKa values for phthalic acid are 2.89 and 5.51, and while the substituents on this compound will alter these values, they provide a general indication of the pH ranges where the carboxylic acid groups will be protonated or deprotonated.[10]
Q5: Are there any chemical incompatibilities I should be aware of when working with this compound?
A5: Yes, you should avoid contact with strong oxidizing agents, strong bases, and strong acids (unless required by the experimental protocol and with the understanding of potential degradation).[11] Reactions with strong bases will form the corresponding carboxylate salts. Contact with strong oxidizing agents could lead to the degradation of the aromatic ring or the methyl group.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving potential degradation issues with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing inconsistent results, it may be due to the degradation of your this compound. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Troubleshooting Steps:
-
Check Purity of Starting Material:
-
Action: Analyze a sample of your this compound stock using a suitable analytical technique (e.g., HPLC, NMR, or Mass Spectrometry).
-
Expected Outcome: The analysis should confirm the identity and purity of the compound. If impurities are detected, they may be degradation products.
-
-
Review Storage Conditions:
-
Action: Verify that the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed).
-
Expected Outcome: Proper storage minimizes the risk of degradation over time. If storage conditions were suboptimal, obtain a fresh batch of the compound.
-
-
Analyze Experimental Parameters:
-
Action: Carefully review your experimental protocol. Pay close attention to temperature, pH, exposure to light, and the presence of potentially incompatible reagents (strong acids, bases, oxidizing agents).
-
Expected Outcome: Identifying a potential trigger for degradation within your experimental setup.
-
-
Implement Preventative Measures:
-
Action: Based on the potential cause of degradation identified, implement the appropriate preventative measures as outlined in the "Experimental Protocols" section below.
-
Expected Outcome: Mitigation of the degradation pathway.
-
-
Re-run Experiment:
-
Action: Repeat the experiment using a fresh, pure sample of this compound and with the implemented preventative measures.
-
Expected Outcome: Consistent and reliable experimental results.
-
Issue 2: Suspected Photodegradation
If your experiments are conducted under ambient or UV light, photodegradation is a potential concern for this aromatic compound.
Caption: Workflow to address suspected photodegradation.
Troubleshooting Steps:
-
Minimize Light Exposure:
-
Action: Conduct all manipulations of the compound and its solutions in a dark room or under amber lighting.[6]
-
Expected Outcome: Reduced exposure to wavelengths of light that may cause degradation.
-
-
Use Protective Containers:
-
Run a Control Experiment:
-
Action: Set up two parallel experiments. In one, rigorously protect the sample from light at all stages. In the other, follow your standard procedure.
-
Expected Outcome: A comparison of the results will indicate if light exposure is a significant factor in any observed degradation.
-
-
Analytical Confirmation:
-
Action: Analyze the light-exposed sample for the appearance of new peaks (e.g., via HPLC) that are not present in the light-protected control.
-
Expected Outcome: Identification of potential photodegradation products.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Storage:
-
Upon receipt, store the solid this compound in its original opaque, tightly sealed container in a cool (2-8°C), dry location, away from direct light.
-
For long-term storage (>6 months), store at -20°C in a desiccator.
-
-
Handling:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the solid.
-
Handle the solid in a well-ventilated area or a fume hood.
-
When preparing solutions, use amber glassware or wrap clear glassware with aluminum foil to protect from light.
-
If possible, purge solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen, which can be a factor in oxidative degradation.
-
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your application. Ensure the solvent is free of peroxides, especially if using ethers.
-
Dissolution:
-
Accurately weigh the desired amount of this compound in a tared, amber glass vial.
-
Add the solvent to the vial.
-
If necessary, sonicate briefly in a room-temperature water bath to aid dissolution. Avoid heating unless absolutely necessary and validated not to cause degradation.
-
-
Storage of Stock Solution:
-
Store the stock solution in the amber vial, tightly capped, at -20°C.
-
If the solution will be used frequently, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Summary of Potential Degradation Factors and Preventative Measures
| Degradation Factor | Potential Consequence | Preventative Measures |
| High Temperature | Decarboxylation | Store at low temperatures; Avoid unnecessary heating during experiments. |
| Strong Acids | O-Demethylation / Ether Cleavage | Use buffered solutions; Avoid strongly acidic conditions unless required. |
| Strong Bases | Formation of salts, potential for other reactions | Use buffered solutions; Avoid strongly basic conditions unless required. |
| Oxidizing Agents | Oxidation of the aromatic ring or methyl group | Avoid contact with strong oxidizers; Use deoxygenated solvents. |
| Light (UV/Visible) | Photodegradation | Store in the dark; Use amber glassware or foil; Work in a dark environment.[6][12] |
| Moisture | May facilitate hydrolytic reactions | Store in a desiccated environment; Use anhydrous solvents. |
References
- 1. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. youtube.com [youtube.com]
- 8. glsciences.com [glsciences.com]
- 9. LT194 Analysis of phthalic acid -Effect of mobile phase pH on retention time- | Technical Information | GL Sciences [glsciences.com]
- 10. Phthalic acid - Wikipedia [en.wikipedia.org]
- 11. 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the characterization of 5-Methoxy-3-methylphthalic acid
Welcome to the technical support center for 5-Methoxy-3-methylphthalic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the characterization of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to find reference analytical data for this compound?
A1: Many suppliers of this compound provide it for early discovery research and may not perform comprehensive analytical characterization. This places the responsibility on the end-user to confirm the identity and purity of the material. The lack of readily available public reference spectra (NMR, MS, etc.) means researchers often have to rely on their own analytical techniques and interpretation to verify the structure.
Q2: What are the most common impurities I should be aware of during synthesis and characterization?
A2: Common impurities can include positional isomers (e.g., 6-Methoxy-2-methylphthalic acid), starting materials from an incomplete reaction, or byproducts from side reactions. The presence of these impurities can complicate the interpretation of analytical data, particularly NMR spectra, where signals may overlap.
Q3: I am having trouble dissolving the compound for NMR analysis. What can I do?
A3: Carboxylic acids, including phthalic acid derivatives, can exhibit poor solubility in common non-polar NMR solvents like chloroform-d (CDCl₃). It is recommended to use more polar aprotic solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). If solubility is still an issue, the addition of a small amount of a base like pyridine-d₅ or NaOD in D₂O can help to deprotonate the carboxylic acids and improve solubility.
Q4: My mass spectrometry results are ambiguous. How can I confirm the molecular weight?
A4: For a compound with a molecular weight of 210.18 g/mol , high-resolution mass spectrometry (HRMS) is the preferred method to confirm the elemental composition.[1] Techniques like Electrospray Ionization (ESI) in negative ion mode are typically suitable for carboxylic acids, and you should look for the [M-H]⁻ ion. If you are using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to form a more volatile ester (e.g., methyl or ethyl ester) may be necessary.
Troubleshooting Guides
Problem 1: Complex or Uninterpretable ¹H NMR Spectrum
-
Possible Cause 1: Presence of Isomeric Impurities.
-
Solution: Purify the sample using techniques like column chromatography or recrystallization. Compare the spectra of different fractions to identify the signals corresponding to the desired product.
-
-
Possible Cause 2: Poor Signal Resolution.
-
Solution: Ensure the sample is fully dissolved. Try a different deuterated solvent (see FAQ 3). Shimming the NMR spectrometer is also crucial for obtaining sharp peaks.
-
-
Possible Cause 3: Signal Overlap.
-
Solution: Utilize two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons. This can help in assigning the signals accurately.
-
Problem 2: Difficulty in Purifying the Synthesized Compound
-
Possible Cause 1: Similar Polarity of Product and Impurities.
-
Solution: Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes with a small percentage of acetic acid to keep the carboxylic acids protonated and improve peak shape).
-
-
Possible Cause 2: Compound is not crystallizing.
-
Solution: Attempt different recrystallization solvents or solvent pairs. Techniques like slow evaporation, or seeding the solution with a small crystal, if available, can induce crystallization.
-
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.0 - 7.5 | Doublet | ~2-3 |
| Aromatic-H | 7.0 - 7.5 | Doublet | ~2-3 |
| Methoxy (-OCH₃) | ~3.8 | Singlet | N/A |
| Methyl (-CH₃) | ~2.3 | Singlet | N/A |
| Carboxylic (-COOH) | 12.0 - 13.0 | Broad Singlet | N/A |
Note: These are predicted values based on structurally similar compounds. Actual values may vary.
Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆, 101 MHz)
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carboxylic (-COOH) | 168 - 172 |
| Aromatic C-O | 158 - 162 |
| Aromatic C-C(O) | 135 - 140 |
| Aromatic C-CH₃ | 138 - 142 |
| Aromatic C-H | 115 - 125 |
| Methoxy (-OCH₃) | ~56 |
| Methyl (-CH₃) | ~20 |
Note: These are predicted values based on data from related compounds.[2] Actual values may vary.
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard.
-
Data Acquisition: Acquire a ¹H NMR spectrum. If further clarification is needed, perform ¹³C NMR and 2D NMR (COSY, HSQC) experiments.
-
Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Ionization Mode: Set the instrument to negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a relevant m/z range.
-
Analysis: Determine the accurate mass of the [M-H]⁻ ion and use it to calculate the elemental formula. The theoretical exact mass for C₁₀H₉O₅⁻ ([M-H]⁻) is 209.0450.
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Caption: A troubleshooting guide for resolving common issues with ¹H NMR spectra of this compound.
References
Resolving peak overlap in NMR of 5-Methoxy-3-methylphthalic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak overlap in the Nuclear Magnetic Resonance (NMR) analysis of 5-Methoxy-3-methylphthalic acid.
Predicted NMR Data for this compound
Structure:
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Potential for Overlap |
| Aromatic H (position 2 or 6) | 7.5 - 7.8 | 125.0 - 130.0 | High with other aromatic protons |
| Aromatic H (position 4) | 7.0 - 7.3 | 115.0 - 120.0 | Moderate with other aromatic protons |
| Methoxy (-OCH₃) | 3.8 - 4.0 | 55.0 - 60.0 | Low |
| Methyl (-CH₃) | 2.3 - 2.6 | 15.0 - 20.0 | Low |
| Carboxylic Acid (-COOH) x 2 | 10.0 - 13.0 (broad) | 165.0 - 175.0 | Low (protons), Moderate (carbons) |
| Quaternary Aromatic C | - | 130.0 - 160.0 | High with other quaternary carbons |
Troubleshooting Peak Overlap: FAQs
Q1: The aromatic proton signals in my ¹H NMR spectrum of this compound are overlapping and difficult to interpret. What can I do?
A1: Overlap of aromatic signals is common for polysubstituted benzene rings. Here are several strategies to resolve these peaks:
-
Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and may resolve the overlapping multiplets.
-
Solvent Effects: Changing the NMR solvent can induce differential shifts in the proton resonances, potentially resolving the overlap. Aromatic solvents like benzene-d₆ or toluene-d₈ often cause significant shifts (Aromatic Solvent Induced Shifts - ASIS) compared to common solvents like CDCl₃ or DMSO-d₆.[1][2][3]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[4][5][6] It will help identify which aromatic protons are adjacent.
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, which can be particularly helpful in complex aromatic regions.
-
-
Chemical Shift Reagents: Lanthanide shift reagents can be used to induce large chemical shifts, spreading out the spectrum.[7][8][9][10][11] For carboxylic acids, europium (Eu) or praseodymium (Pr) based reagents are often effective.
Q2: I am unsure about the assignment of the quaternary carbon signals in the ¹³C NMR spectrum due to potential overlap. How can I confirm my assignments?
A2: Assigning quaternary carbons can be challenging as they do not show up in DEPT-135 or HSQC spectra. The following 2D NMR experiment is essential:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[4][5][6] By observing correlations from the well-resolved methyl and methoxy protons to the aromatic quaternary carbons, you can unambiguously assign them. For example, the methoxy protons should show a correlation to the carbon they are attached to (C5), and the methyl protons will correlate to the carbon they are attached to (C3) as well as adjacent carbons.
Q3: Can temperature changes help in resolving peak overlap?
A3: Yes, in some cases, changing the temperature can affect the conformation of the molecule and the interactions with the solvent, leading to changes in chemical shifts that might resolve overlapping signals. This is particularly true if there is restricted rotation around single bonds or hydrogen bonding interactions. For this compound, varying the temperature could influence the orientation of the carboxylic acid and methoxy groups, potentially altering the chemical shifts of the nearby aromatic protons.
Experimental Protocols
1. 2D COSY Experiment:
-
Pulse Program: Use a standard COSY-45 or COSY-90 pulse sequence.
-
Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
Acquire a ¹H spectrum to determine the spectral width.
-
Set the number of increments in the indirect dimension (F1) to 256 or 512 for good resolution.
-
Set the number of scans per increment based on the sample concentration (typically 4-16).
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.
-
Analysis: Look for cross-peaks that indicate J-coupling between aromatic protons.
2. 2D HMBC Experiment:
-
Pulse Program: Use a standard HMBC pulse sequence.
-
Sample Preparation: Same as for the COSY experiment.
-
Acquisition Parameters:
-
Acquire ¹H and ¹³C spectra to determine their respective spectral widths.
-
Set the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz for aromatic systems).
-
Set the number of increments in the indirect dimension (F1) to 256 or 512.
-
Set the number of scans per increment based on the sample concentration (typically 16-64).
-
-
Processing: Apply appropriate window functions (e.g., sine-bell in F2 and squared sine-bell in F1) and perform Fourier transformation.
-
Analysis: Identify correlations between the methyl and methoxy protons and the aromatic carbons to assign the quaternary carbons.
3. Use of a Lanthanide Shift Reagent (LSR):
-
Reagent: Eu(fod)₃ or Pr(fod)₃ are good starting choices.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a small, known amount of the LSR (e.g., 0.1 equivalents) to the NMR tube.
-
Acquire another ¹H NMR spectrum and observe the changes in chemical shifts.
-
Continue adding small increments of the LSR and acquiring spectra until the desired peak separation is achieved.
-
Plot the change in chemical shift (Δδ) versus the [LSR]/[Substrate] ratio to monitor the shifts.
-
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting peak overlap in NMR spectra.
Relationships Between 2D NMR Experiments
References
- 1. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. Lanthanide-chiral carboxylate and chiral ester mixtures as NMR shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
Technical Support Center: Optimizing Chromatographic Separation of Phthalic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of phthalic acid isomers (ortho-, meta-, and para-phthalic acid).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of phthalic acid isomers.
Question: Why am I seeing poor resolution between the phthalic acid isomer peaks?
Answer:
Poor resolution between phthalic acid isomers is a frequent challenge due to their structural similarity.[1] Several factors can contribute to this issue. The small differences in hydrophobicity and polarity among the isomers require a highly selective chromatographic system.[2]
To improve resolution, consider the following:
-
Optimize Mobile Phase pH: The ionization state of phthalic acids is highly dependent on the mobile phase pH.[3][4] Operating at a pH that maximizes the difference in charge and hydrophobicity between the isomers can significantly enhance separation. For acidic compounds like phthalic acids, using a mobile phase with a pH below their pKa values (around 2-4) can improve retention and resolution by keeping them in their non-ionized form.[5][6]
-
Adjust Mobile Phase Composition: Modifying the organic modifier (e.g., acetonitrile, methanol) content in the mobile phase can alter selectivity.[1] A systematic approach, such as running a gradient or a series of isocratic runs with varying organic content, can help determine the optimal composition.
-
Select an Appropriate Column: Standard C18 columns may not always provide adequate selectivity. Consider using:
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and anion-exchange), which can exploit the subtle differences in the isomers' properties to achieve better separation.[2]
-
Hydrogen Bonding Columns: Columns that facilitate hydrogen bonding interactions can provide unique selectivity for these acidic compounds.[1]
-
Columns with Different Stationary Phases: Experimenting with phenyl or polar-embedded stationary phases can offer different selectivities compared to traditional C18 columns.
-
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the number of theoretical plates, leading to sharper peaks and better resolution.
Question: My phthalic acid isomer peaks are tailing. What is the cause and how can I fix it?
Answer:
Peak tailing for acidic compounds like phthalic acid isomers is often caused by secondary interactions between the analytes and the stationary phase, particularly with residual silanol groups on silica-based columns.[7][8][9]
Here are some solutions to address peak tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2-3) can suppress the ionization of both the phthalic acids and the surface silanols, minimizing unwanted ionic interactions.[5]
-
Increase Buffer Strength: A higher buffer concentration (typically 25-50 mM) can help maintain a consistent pH on the column surface and mask residual silanol activity.[5]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups, reducing the potential for tailing.
-
Add a Competing Acid: Introducing a small amount of a competing acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.[7]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[10] Try diluting your sample to see if the peak shape improves.
Question: The retention times for my phthalic acid isomers are drifting. What could be the cause?
Answer:
Retention time drift can be caused by several factors, making it a frustrating issue.[11]
Here are the most common causes and their solutions:
-
Inconsistent Mobile Phase Composition:
-
Inaccurate Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.[11]
-
Evaporation: Organic solvents can evaporate over time, changing the mobile phase composition. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Degassing Issues: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations.[11] Ensure your mobile phase is properly degassed.
-
-
Column Equilibration: Insufficient column equilibration time before starting a run can lead to drifting retention times, especially with gradient methods or after the column has been stored.[11] Allow the column to equilibrate with the initial mobile phase for at least 15-20 column volumes.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[11]
-
Mobile Phase pH Instability: If the mobile phase pH is not well-buffered, it can change over time, affecting the ionization and retention of the phthalic acid isomers.[12] Use a buffer with a pKa close to the desired mobile phase pH for optimal buffering capacity.
Frequently Asked Questions (FAQs)
Q1: What is the typical elution order for phthalic acid isomers in reversed-phase HPLC?
A1: The elution order of phthalic acid isomers can vary depending on the specific chromatographic conditions, particularly the mobile phase pH.[3][4] However, in many reversed-phase methods, the elution order is terephthalic acid (para), followed by isophthalic acid (meta), and then phthalic acid (ortho). This is because terephthalic acid is the most polar and therefore the least retained on a non-polar stationary phase.
Q2: Can I use Gas Chromatography (GC) to separate phthalic acid isomers?
A2: Direct analysis of phthalic acid isomers by GC is challenging due to their low volatility and polar nature, which can lead to poor peak shape and thermal degradation.[13] To analyze them by GC, a derivatization step is typically required to convert the carboxylic acid groups into more volatile esters (e.g., methyl or silyl esters).[14] This adds a step to the sample preparation process but can provide excellent separation and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[15]
Q3: What type of detector is best for analyzing phthalic acid isomers?
A3: A UV detector is the most common and suitable detector for the analysis of phthalic acid isomers by HPLC. Phthalic acids have a strong UV absorbance due to their aromatic ring. Detection is typically performed at wavelengths between 230 nm and 280 nm.[1][16]
Q4: How does the mobile phase pH affect the separation of phthalic acid isomers?
A4: The mobile phase pH has a profound effect on the retention and selectivity of phthalic acid isomers in reversed-phase HPLC.[12][17] Phthalic acids are dicarboxylic acids with two pKa values. By adjusting the pH, you can control the degree of ionization of each isomer. At a low pH (e.g., below 2.5), the isomers will be in their fully protonated, less polar form, leading to longer retention times.[3] As the pH increases, they become more ionized and more polar, resulting in shorter retention times.[3] The subtle differences in the pKa values of the isomers can be exploited by carefully controlling the pH to maximize their separation.
Q5: What are the advantages of using a mixed-mode column for this separation?
A5: Mixed-mode columns offer a significant advantage for separating structurally similar isomers like phthalic acids because they provide multiple retention mechanisms.[2] For example, a column with both reversed-phase and anion-exchange characteristics can separate the isomers based on both their hydrophobicity and their anionic charge. This dual separation mechanism often leads to enhanced resolution that may not be achievable with a single-mode column.[2]
Data Presentation
The following tables summarize typical chromatographic conditions and resulting retention times for the separation of phthalic acid isomers.
Table 1: HPLC Method Parameters for Phthalic Acid Isomer Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Mixed-Mode (Reversed-Phase/Anion-Exchange) | Hydrogen Bonding | Reversed-Phase C18 |
| Mobile Phase A | 0.1% TFA in Water | Acetonitrile with Formic Acid & Ammonium Formate | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection (UV) | 240 nm[16] | 270 nm[1] | 230 nm |
| Column Temp. | 40 °C[16] | Ambient | 35 °C |
Table 2: Example Retention Times (in minutes) for Phthalic Acid Isomers
| Isomer | Method A (Reversed-Phase with TFA)[16] |
| Terephthalic Acid (p-) | 3.8 |
| Isophthalic Acid (m-) | 5.2 |
| Phthalic Acid (o-) | 3.5 |
Note: Retention times are approximate and can vary based on the specific instrument, column, and exact mobile phase composition.
Experimental Protocols
Protocol 1: HPLC Separation using a Mixed-Mode Column
This protocol is based on a method utilizing a mixed-mode column with both reversed-phase and anion-exchange properties.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A mixed-mode column (e.g., Coresep SB, 100 x 3.2 mm, 2.7 µm).[18]
-
Mobile Phase:
-
Mobile Phase A: 50 mM Sodium Phosphate (monobasic) in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Sample Preparation: Prepare a stock solution of a mixture of o-, m-, and p-phthalic acid in a 50:50 mixture of water and acetonitrile at a concentration of approximately 0.5 mg/mL for each isomer.
Protocol 2: GC-MS Analysis of Phthalic Acid Isomers (with Derivatization)
This protocol outlines a general procedure for the analysis of phthalic acid isomers by GC-MS following a derivatization step.
-
Instrumentation: A standard GC-MS system.
-
Derivatization:
-
Evaporate the solvent from the sample containing the phthalic acid isomers under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl esters.
-
-
GC Column: A low-polarity capillary column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[15]
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Mandatory Visualizations
Caption: Workflow for developing an HPLC method for phthalic acid isomer separation.
Caption: Flowchart for troubleshooting common issues in chromatography.
References
- 1. HPLC Separation of Phthalic Acids using Hydrogen Bonding | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. glsciences.com [glsciences.com]
- 4. LT194 Analysis of phthalic acid -Effect of mobile phase pH on retention time- | Technical Information | GL Sciences [glsciences.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. chromtech.com [chromtech.com]
- 9. hplc.eu [hplc.eu]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. helixchrom.com [helixchrom.com]
Handling and safety precautions for 5-Methoxy-3-methylphthalic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 5-Methoxy-3-methylphthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical compound with the CAS number 103203-38-9 and molecular formula C10H10O5.[1] It is intended for research use only and is not for diagnostic or therapeutic use.[2]
Q2: What are the main hazards associated with this compound?
A2: The primary hazards include causing serious eye damage, skin irritation, and potential respiratory irritation.[1] It may also cause an allergic skin reaction and, if inhaled, may lead to allergy or asthma symptoms or breathing difficulties.
Q3: What personal protective equipment (PPE) should I wear when handling this chemical?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes impervious gloves, safety goggles or a face shield, and protective clothing. In situations where dust may be generated, a dust respirator or self-contained breathing apparatus (SCBA) should be used.
Q4: How should I store this compound?
A4: The compound should be stored in a tightly closed container in a cool, dark, and well-ventilated place. It should be stored away from incompatible materials such as strong oxidizing agents.[3]
Q5: What should I do in case of accidental exposure?
A5: In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.
-
Skin Contact: Take off contaminated clothing immediately and wash the skin with plenty of water.[1] If skin irritation or a rash occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Immediately call an ophthalmologist.[1]
-
Ingestion: If swallowed, have the victim drink water (two glasses at most) and consult a physician.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected reaction or decomposition | Contamination with incompatible materials. | Ensure the compound is not stored with or exposed to strong oxidizing agents.[3] Avoid heat and sources of ignition.[3] |
| Airborne dust during handling | Improper handling techniques. | Handle the compound in a well-ventilated area, preferably within a fume hood or using a closed system to minimize dust dispersion. |
| Skin or eye irritation despite wearing PPE | Improperly fitted or damaged PPE. | Before each use, inspect gloves, goggles, and other PPE for any signs of wear or damage. Ensure a proper fit to prevent exposure. |
| Compound appears discolored or clumped | Improper storage conditions leading to degradation or moisture absorption. | Store in a tightly sealed container in a cool, dry, and dark place as recommended. |
Quantitative Data
| Property | Value |
| Molecular Formula | C10H10O5[1] |
| Molecular Weight | 210.18 g/mol [1] |
| CAS Number | 103203-38-9[1][2] |
Experimental Protocols
General Protocol for Handling Solid this compound
-
Preparation and Precautionary Measures:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure a safety shower and eye wash station are readily accessible.
-
Don the appropriate PPE: chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
If there is a risk of dust generation that cannot be controlled by ventilation, use a NIOSH-approved respirator.
-
-
Weighing and Transfer:
-
To minimize dust, handle the solid carefully. Avoid actions that could create airborne particles.
-
Use a chemical-resistant spatula for transferring the solid.
-
Weigh the compound in a tared, sealed container if possible. If weighing on an open balance, do so within the fume hood.
-
-
Dissolution (if applicable):
-
Add the solvent to the solid slowly to avoid splashing.
-
If the dissolution process is exothermic, prepare an ice bath to control the temperature.
-
Ensure the chosen solvent is compatible with this compound.
-
-
Reaction Setup:
-
Conduct the experiment in appropriate glassware, ensuring it is clean and dry.
-
If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
-
Post-Experiment Work-up:
-
Quench the reaction safely according to the specific protocol.
-
Handle all waste as hazardous.
-
-
Decontamination and Disposal:
-
Clean all glassware and equipment thoroughly after use.
-
Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[1]
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Validation & Comparative
A Comparative Guide to 5-Methoxy-3-methylphthalic Acid and 4-methoxy-2-methylphthalic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the nuanced differences between structural isomers can have profound impacts on biological activity, pharmacokinetic properties, and overall therapeutic potential. This guide provides a comparative analysis of two closely related methoxy-substituted aromatic carboxylic acids: 5-Methoxy-3-methylphthalic acid and 4-methoxy-2-methylphthalic acid. Due to a lack of direct comparative studies in the existing literature, this guide synthesizes available data on these and structurally similar compounds to offer a predictive comparison and outlines standard experimental protocols for their evaluation.
Chemical and Physical Properties
A fundamental step in the evaluation of any new chemical entity is the characterization of its physicochemical properties. These parameters influence solubility, absorption, and formulation development. Below is a summary of the key properties for the two isomers.
| Property | This compound | 4-methoxy-2-methylphthalic acid |
| Molecular Formula | C₁₀H₁₀O₅ | C₁₀H₁₀O₅ |
| Molecular Weight | 210.18 g/mol | 210.18 g/mol |
| CAS Number | 103203-38-9[1] | Not available |
| Predicted pKa | Due to the electron-withdrawing nature of the two carboxylic acid groups, the pKa values are expected to be lower (more acidic) than benzoic acid. The methoxy group's position influences the acidity of the adjacent carboxylic acids. | The methoxy group at position 4 is expected to have a significant electronic effect on the acidity of the carboxylic acid groups. |
| Predicted Solubility | Expected to be soluble in polar organic solvents and aqueous bases. | Expected to be soluble in polar organic solvents and aqueous bases. |
Synthesis and Characterization
The synthesis of substituted phthalic and benzoic acids typically involves the oxidation of corresponding substituted xylenes or other appropriately functionalized aromatic precursors. The choice of starting material and oxidizing agent is critical for achieving good yields and purity.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of substituted phthalic and benzoic acids.
Experimental Protocols
Synthesis of Substituted Phthalic Acid (General Protocol):
A common method for the synthesis of phthalic acid derivatives is the oxidation of the corresponding substituted o-xylene.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the substituted o-xylene in a suitable solvent (e.g., aqueous pyridine).
-
Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), in portions to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess oxidizing agent (e.g., with sodium bisulfite). Filter the mixture to remove manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure substituted phthalic acid.
Characterization:
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the broad O-H stretch of the carboxylic acids and the C=O stretch.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.
Comparative Biological Activity
While direct comparative biological data for this compound and 4-methoxy-2-methylphthalic acid is not available, we can infer potential activities based on studies of structurally related methoxy-substituted aromatic acids. These classes of compounds have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Potential Signaling Pathways Affected
Caption: Potential mechanisms of action for methoxy-substituted aromatic acids in inflammation and bacterial growth.
Antimicrobial Activity
Studies on methoxybenzoic acid derivatives have demonstrated their potential as antimicrobial agents. The position of the methoxy group on the aromatic ring can significantly influence the antibacterial activity. For instance, some studies suggest that the substitution pattern affects the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) in a suitable broth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. A positive control (bacteria with no compound) and a negative control (broth only) should be included.
Anti-inflammatory Activity
Methoxy-substituted aromatic compounds have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
Experimental Protocol: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Incubation: In a reaction vessel, pre-incubate the enzyme with the test compound or a control inhibitor (e.g., celecoxib for COX-2) for a specified time.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement of Product Formation: The product of the reaction, typically prostaglandin E₂ (PGE₂), is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to that produced in the control reaction. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined.
Conclusion
While a direct, head-to-head comparison of this compound and 4-methoxy-2-methylphthalic acid is not currently available in the scientific literature, this guide provides a framework for their evaluation. Based on the properties of related compounds, both isomers are expected to exhibit interesting biological activities. The provided experimental protocols offer a starting point for researchers to systematically characterize and compare these molecules, ultimately elucidating their potential as novel therapeutic agents. Further research is warranted to fill the existing knowledge gap and to fully understand the structure-activity relationships of these and other substituted phthalic and benzoic acid derivatives.
References
A Comparative Analysis of Methoxyphthalic Acid Isomer Reactivity for Researchers and Drug Development Professionals
A detailed guide to the relative reactivity of 3-methoxyphthalic acid and 4-methoxyphthalic acid in key chemical transformations, supported by theoretical principles and available experimental data. This guide aims to inform researchers, scientists, and professionals in drug development on the nuanced differences between these isomers to aid in synthetic strategy and molecular design.
The substitution pattern of functional groups on an aromatic ring can profoundly influence the reactivity of a molecule. In the case of methoxyphthalic acid isomers, the position of the electron-donating methoxy group in relation to the two carboxylic acid moieties dictates the electronic and steric environment of the reaction centers. This guide provides a comparative analysis of the reactivity of 3-methoxyphthalic acid and 4-methoxyphthalic acid with a focus on reactions pertinent to organic synthesis and drug development, including anhydride formation, esterification, and decarboxylation.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the methoxyphthalic acid isomers is primarily governed by the interplay of electronic and steric effects imparted by the methoxy group.
-
Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group through resonance (mesomeric effect) and an electron-withdrawing group through induction.[1][2] In aromatic systems, the resonance effect typically dominates, leading to an overall increase in electron density in the benzene ring, particularly at the ortho and para positions.[1]
-
In 4-methoxyphthalic acid , the methoxy group is para to one carboxylic acid group and meta to the other. This positioning enhances the electron-donating resonance effect on the para-carboxyl group, making it less acidic and the carbonyl carbon less electrophilic.
-
In 3-methoxyphthalic acid , the methoxy group is ortho to one carboxylic acid group and meta to the other. The ortho-positioning leads to a combination of strong electron-donating resonance and steric hindrance.
-
-
Steric Effects: The physical bulk of the methoxy group can hinder the approach of reagents to the adjacent carboxylic acid group. This steric hindrance is a significant factor in 3-methoxyphthalic acid, where the methoxy group is ortho to one of the carboxyl groups.
Comparative Reactivity in Key Reactions
While direct comparative kinetic studies between 3-methoxyphthalic acid and 4-methoxyphthalic acid are not extensively reported in the literature, a qualitative and semi-quantitative comparison can be drawn based on established principles of organic chemistry and data from related compounds.
Anhydride Formation
The formation of a cyclic anhydride from a dicarboxylic acid is an intramolecular reaction that is highly sensitive to the proximity of the two carboxyl groups.
-
3-Methoxyphthalic Acid: The ortho-positioning of the methoxy group to one of the carboxylic acids in 3-methoxyphthalic acid introduces significant steric hindrance. This steric crowding can make it more challenging for the two carboxyl groups to adopt the necessary conformation for cyclization, potentially leading to a slower reaction rate or requiring harsher conditions compared to the 4-isomer.
-
4-Methoxyphthalic Acid: In contrast, the methoxy group in the 4-position does not sterically encumber either of the carboxylic acid groups. Therefore, 4-methoxyphthalic acid is expected to undergo anhydride formation more readily than its 3-isomer under similar conditions.
Table 1: Predicted Relative Reactivity in Anhydride Formation
| Isomer | Methoxy Group Position | Expected Relative Rate of Anhydride Formation | Rationale |
| 3-Methoxyphthalic Acid | Ortho and Meta | Slower | Steric hindrance from the ortho-methoxy group. |
| 4-Methoxyphthalic Acid | Meta and Para | Faster | Less steric hindrance around the carboxylic acid groups. |
Esterification
Esterification of carboxylic acids is a common reaction in organic synthesis and drug development, often catalyzed by acid.[3][4] The reactivity of the carboxylic acid is influenced by the electrophilicity of the carbonyl carbon.
The esterification of phthalic anhydrides with alcohols is a two-step process. The first step, the formation of a monoester, is typically very fast and irreversible. The second, slower step is the esterification of the remaining carboxylic acid to form the diester, which is often the rate-determining step and requires a catalyst.
-
3-Methoxyphthalic Acid: The electron-donating methoxy group at the 3-position will decrease the electrophilicity of both carbonyl carbons, but more significantly at the ortho-position due to the stronger resonance effect. Furthermore, the steric hindrance from the ortho-methoxy group will impede the approach of an alcohol nucleophile to the adjacent carbonyl group.
-
4-Methoxyphthalic Acid: The methoxy group at the 4-position will also decrease the electrophilicity of the carbonyl carbons, with a more pronounced effect on the para-carboxyl group. However, the absence of significant steric hindrance allows for easier access of the alcohol to both reaction centers compared to the 3-isomer.
Table 2: Predicted Relative Reactivity in Esterification
| Isomer | Methoxy Group Position | Predicted Relative Esterification Rate | Rationale |
| 3-Methoxyphthalic Acid | Ortho and Meta | Slower | Decreased electrophilicity and significant steric hindrance at the ortho-carboxyl group. |
| 4-Methoxyphthalic Acid | Meta and Para | Faster | Decreased electrophilicity but less steric hindrance, allowing for easier nucleophilic attack. |
Acidity (pKa)
The acidity of the carboxylic acid groups, as indicated by their pKa values, is a key determinant of their reactivity, particularly in base-catalyzed reactions. The electron-donating methoxy group is expected to decrease the acidity (increase the pKa) of the carboxylic acid groups.
-
3-Methoxyphthalic Acid: The methoxy group at the 3-position is expected to have a more pronounced effect on the acidity of the adjacent ortho-carboxyl group due to the combined influence of electronic and steric effects.
-
4-Methoxyphthalic Acid: The methoxy group at the 4-position will primarily influence the acidity of the para-carboxyl group through its electron-donating resonance effect.
Table 3: Predicted Relative Acidity
| Isomer | Methoxy Group Position | Predicted Relative pKa | Rationale |
| 3-Methoxyphthalic Acid | Ortho and Meta | Higher (less acidic) | Stronger electron-donating effect and potential for intramolecular hydrogen bonding. |
| 4-Methoxyphthalic Acid | Meta and Para | Lower (more acidic) | Electron-donating effect is more dispersed. |
Decarboxylation
Decarboxylation of phthalic acid and its derivatives generally requires harsh conditions. The electronic nature of the substituents can influence the stability of the transition state and thus the rate of decarboxylation. Electron-donating groups can stabilize the aromatic ring but may not necessarily facilitate the removal of a carboxyl group. Studies on the bacterial decarboxylation of substituted phthalic acids have shown that the position of substituents influences the reaction pathway.[5]
For the methoxyphthalic acid isomers, the electron-donating methoxy group would be expected to slightly disfavor decarboxylation compared to unsubstituted phthalic acid. Comparing the two isomers, the steric strain in 3-methoxyphthalic acid might provide a driving force for the loss of the sterically hindered carboxyl group, potentially leading to a faster decarboxylation rate under certain conditions. However, without specific experimental data, this remains a hypothesis.
Experimental Protocols
General Protocol for Comparative Anhydride Formation
-
Reactants: Equimolar amounts of 3-methoxyphthalic acid and 4-methoxyphthalic acid.
-
Reagent: Acetic anhydride (or another suitable dehydrating agent).
-
Procedure:
-
In separate, identical reaction vessels, dissolve each isomer in a suitable solvent (e.g., toluene).
-
Add a stoichiometric amount of acetic anhydride to each vessel.
-
Heat the reactions to a specific temperature (e.g., reflux) and monitor the progress over time using a suitable analytical technique (e.g., GC-MS, HPLC, or NMR spectroscopy) by taking aliquots at regular intervals.
-
-
Analysis: Plot the concentration of the starting material or product over time for each isomer to determine the reaction rates and compare them.
General Protocol for Comparative Esterification (Fischer Esterification)
-
Reactants: Equimolar amounts of 3-methoxyphthalic acid and 4-methoxyphthalic acid.
-
Reagent: A large excess of an alcohol (e.g., methanol or ethanol).
-
Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Procedure:
-
In separate, identical reaction vessels, dissolve each isomer in the alcohol.
-
Add the acid catalyst to each vessel.
-
Heat the reactions to a specific temperature (e.g., reflux) and monitor the formation of the mono- and di-esters over time using an appropriate analytical method (e.g., GC-MS or HPLC).
-
-
Analysis: Determine the rate constants for the formation of the diester for each isomer to provide a quantitative comparison of their reactivity.
Signaling Pathways and Biological Relevance
Phthalates and their metabolites are known to interact with various biological pathways and are recognized as endocrine-disrupting chemicals.[6][7][8] They can exert their effects through interactions with nuclear receptors such as estrogen receptors (ER), androgen receptors (AR), and peroxisome proliferator-activated receptors (PPARs).[6] Phthalates can also influence intracellular signaling cascades, including the MAPK-Erk1/2 pathway.[7]
While specific studies on the signaling pathways affected by methoxyphthalic acid isomers are limited, it is plausible that they could exhibit similar endocrine-disrupting properties. The metabolism of phthalate esters in biological systems often involves hydrolysis to the corresponding monoesters, which can then be further metabolized.[9][10] Therefore, if methoxyphthalate esters are used in drug formulations or other consumer products, their metabolites, 3- and 4-methoxyphthalic acid, could potentially interact with the aforementioned signaling pathways.
The structural differences between the 3- and 4-isomers could lead to differential binding affinities for biological receptors and enzymes, resulting in distinct biological activities. Further research is warranted to elucidate the specific interactions of these isomers with cellular signaling pathways.
Caption: A generalized workflow for the comparative reactivity analysis of methoxyphthalic acid isomers.
Caption: Putative signaling pathways potentially affected by methoxyphthalic acid isomers.
Conclusion
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alkej.uobaghdad.edu.iq [alkej.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Decarboxylation of o-Phthalic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Dependent Effects of Phthalates on Intercellular and Intracellular Communication in Liver Oval Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Biological Landscape of Phthalic Acid Analogs: A Comparative Guide
A critical review of the available scientific literature reveals a significant gap in the characterization of the biological activity of 5-Methoxy-3-methylphthalic acid and its direct analogs. To date, no substantial experimental data detailing the specific pharmacological effects, mechanisms of action, or comparative performance of this particular series of compounds has been published. This guide, therefore, serves as a template, illustrating how a comparative analysis would be structured, by drawing on data from broader classes of substituted phthalic acid derivatives that have been investigated for their therapeutic potential.
While direct data on this compound is absent, research into other substituted phthalic acid isomers, such as isophthalic and terephthalic acid derivatives, has shown promise in the field of oncology, particularly as protein kinase inhibitors.[1] This guide will use these more distant relatives as illustrative examples to fulfill the structural and content requirements of a comparative guide for researchers, scientists, and drug development professionals.
Comparative Biological Activity of Substituted Phthalic Acid Analogs (Illustrative Examples)
The following table summarizes the cytotoxic activities of a series of novel isophthalamide and terephthalamide derivatives against various cancer cell lines. These compounds were designed as potential protein kinase inhibitors.[1]
| Compound ID | Parent Scaffold | Modifications | Target Cell Line | IC50 (µM)[1] |
| 5 | Isophthalamide | N1-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-N3-(3-(trifluoromethyl)phenyl) | K562 (Leukemia) | 3.42 |
| HL-60 (Leukemia) | 7.04 | |||
| MCF-7 (Breast Cancer) | 4.91 | |||
| HepG2 (Liver Cancer) | 8.84 | |||
| 9 | Isophthalamide | N1-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-N3-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl) | - | - |
| 11 | Isophthalamide | N1,N3-bis(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl) | - | - |
| 14 | Terephthalamide | N1,N4-bis(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl) | - | - |
Note: The inhibitory activity of compound 9 was reported as a percentage of inhibition at a given concentration, not as an IC50 value in the primary publication. Compounds 11 and 14 were highlighted for their binding interactions with VEGFR-2.[1]
Experimental Protocols
To aid in the replication and further investigation of the biological activities of novel phthalic acid analogs, the following is a representative experimental protocol for a cell viability assay, based on methodologies commonly employed in the field.
MTT Assay for Cytotoxicity Screening
1. Cell Culture:
- Human cancer cell lines (e.g., K562, HL-60, MCF-7, HepG2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
- Test compounds (phthalic acid analogs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- Serial dilutions are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
3. Cell Seeding:
- Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
4. Compound Treatment:
- The culture medium is replaced with fresh medium containing the various concentrations of the test compounds.
- Control wells receive medium with DMSO at the same concentration as the treated wells.
- The plates are incubated for 48-72 hours.
5. MTT Assay:
- Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 4 hours at 37°C.
- The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 490 nm using a microplate reader.
6. Data Analysis:
- The percentage of cell viability is calculated relative to the DMSO-treated control cells.
- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Visualizing Molecular Mechanisms and Workflows
To conceptualize the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: Hypothetical signaling pathway inhibition by a phthalic acid analog, targeting the VEGFR-2 receptor tyrosine kinase.
Caption: A generalized experimental workflow for screening and characterizing the biological activity of novel chemical compounds.
References
A Comparative Spectroscopic Guide to Phthalic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of phthalic acid and several common dialkyl ester derivatives: dimethyl phthalate, diethyl phthalate, and dibutyl phthalate. The analysis is supported by experimental data from Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a comprehensive reference for the characterization of these compounds.
Comparative Spectroscopic Data
The structural differences between phthalic acid and its ester derivatives are clearly reflected in their respective spectra. The replacement of the acidic protons with alkyl groups fundamentally alters the electronic and vibrational environments within the molecules. The following table summarizes key quantitative data obtained from FTIR, UV-Vis, and NMR analyses.
| Compound | Structure | FTIR (cm⁻¹) Key Peaks | UV-Vis λmax (nm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Phthalic Acid |
| ~3000 (broad, O-H), 1690 (C=O), 1590 (C=C aromatic)[1] | ~275 | ~8.1 (d), ~7.6 (t), ~10.5 (s, broad, COOH) | ~172 (C=O), ~134 (C-COOH), ~132 (CH), ~130 (CH) |
| Dimethyl Phthalate |
| 2955 (C-H), 1730 (C=O), 1280 (C-O), 745 (ortho-subst.)[2] | ~225, ~275 | ~7.7 (m), ~7.5 (m), ~3.9 (s, OCH₃) | ~168 (C=O), ~132 (C-COO), ~131 (CH), ~129 (CH), ~52 (OCH₃) |
| Diethyl Phthalate |
| 2980 (C-H), 1725 (C=O), 1285 (C-O), 745 (ortho-subst.)[3][4] | 225[5] | ~7.7 (m), ~7.5 (m), ~4.3 (q, OCH₂), ~1.4 (t, CH₃) | ~167 (C=O), ~132 (C-COO), ~131 (CH), ~129 (CH), ~62 (OCH₂), ~14 (CH₃) |
| Dibutyl Phthalate |
| 2960, 2874 (C-H), 1722 (C=O), 1265 (C-O), 741 (ortho-subst.)[6][7] | ~225, ~275 | ~7.70 (m), ~7.53 (m), ~4.30 (t, OCH₂), ~1.70 (m, CH₂), ~1.44 (m, CH₂), ~0.97 (t, CH₃)[8] | ~167.0 (C=O), ~131.9 (C), ~131.3 (CH), ~128.6 (CH), ~65.0 (-O-CH₂), ~30.1 (-CH₂), ~18.7 (-CH₂), ~13.4 (-CH₃)[9] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of organic compounds like phthalic acid derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups based on the absorption of infrared radiation, which excites molecular vibrations.
Methodology: Attenuated Total Reflectance (ATR)
-
Instrument Setup: The analysis is performed using an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: A background spectrum of the empty, clean ATR crystal is collected to account for atmospheric and instrumental interferences.
-
Sample Application:
-
Liquids (e.g., Dimethyl, Diethyl, Dibutyl Phthalate): A single drop of the neat liquid is placed directly onto the ATR crystal, ensuring complete coverage.[10]
-
Solids (e.g., Phthalic Acid): A small amount of the finely ground solid powder is placed on the crystal. A pressure clamp is applied to ensure firm contact between the sample and the crystal.[10]
-
-
Spectral Acquisition: The infrared spectrum is recorded, typically over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.[11] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Cleaning: The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) and dried after each measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated electronic systems by measuring the absorption of UV or visible light.
Methodology: Solution-Phase Analysis
-
Solvent Selection: A spectroscopic grade solvent that does not absorb in the analytical wavelength range (typically >220 nm) is chosen. Ethanol or methanol are suitable for phthalates. The solvent must completely dissolve the sample.[12]
-
Sample Preparation:
-
A stock solution of the phthalate derivative is prepared by accurately weighing a small amount of the compound and dissolving it in a precise volume of the chosen solvent within a volumetric flask.[12]
-
This stock solution is then diluted to a final concentration (typically in the low mg/L range) that results in an absorbance reading between 0.1 and 1.0 AU to ensure adherence to the Beer-Lambert law.[13]
-
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used.
-
Baseline Correction: A cuvette filled with the pure solvent is used to record a baseline correction or "auto-zero" across the desired wavelength range (e.g., 200–400 nm).[13]
-
Sample Measurement: The solvent in the cuvette is replaced with the sample solution, and the absorbance spectrum is recorded. The wavelength of maximum absorbance (λmax) is identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Methodology: ¹H and ¹³C NMR
-
Solvent Selection: A deuterated solvent that can dissolve the analyte is chosen. Deuterated chloroform (CDCl₃) is commonly used for phthalate esters.[14]
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5–0.7 mL of the deuterated solvent directly in a 5 mm NMR tube. The tube is capped and gently agitated to ensure the sample is fully dissolved.
-
Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Following ¹H NMR, the spectrometer is configured to acquire the ¹³C spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for a comparative spectroscopic analysis, from initial sample preparation to final data interpretation.
Caption: Workflow for comparative spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl phthalate(131-11-3) IR Spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Diethyl Phthalate [webbook.nist.gov]
- 5. PhotochemCAD | Diethyl phthalate [photochemcad.com]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. Dibutyl phthalate (84-74-2) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Fourier transform infrared spectroscopy [bio-protocol.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. ossila.com [ossila.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Validating the Structure of 5-Methoxy-3-methylphthalic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 5-Methoxy-3-methylphthalic acid. In the absence of readily available experimental data for this specific molecule, this document presents predicted spectroscopic data based on established chemical principles and offers a comparative analysis with structurally related compounds. Detailed experimental protocols for key analytical techniques are also provided to aid researchers in their own validation studies.
Comparative Analysis of Phthalic Acid Derivatives
To contextualize the structural features of this compound, a comparison with commercially available, structurally similar phthalic acid derivatives is presented below. 4-Methylphthalic acid and 3-Methoxyphthalic acid have been selected as alternatives due to the presence of the same functional groups (methyl and methoxy respectively) on the phthalic acid backbone.
| Property | This compound | 4-Methylphthalic acid | 3-Methoxyphthalic acid |
| CAS Number | 103203-38-9[1][2] | 4316-23-8 | 50890-48-7 |
| Molecular Formula | C₁₀H₁₀O₅[1][2] | C₉H₈O₄ | C₉H₈O₅ |
| Molecular Weight | 210.18 g/mol [1][2] | 180.16 g/mol | 196.16 g/mol |
| Structure | Aromatic dicarboxylic acid with methoxy and methyl substituents | Aromatic dicarboxylic acid with a methyl substituent | Aromatic dicarboxylic acid with a methoxy substituent |
Structural Elucidation of this compound
The definitive confirmation of the structure of a novel or rare organic compound like this compound relies on a combination of spectroscopic techniques. The following sections detail the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted ¹H NMR Data
The proton NMR spectrum is expected to provide key information about the number and environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~11-13 | Singlet (broad) | 2H | -COOH |
| ~7.5 | Doublet | 1H | Aromatic H |
| ~7.2 | Doublet | 1H | Aromatic H |
| 3.9 | Singlet | 3H | -OCH₃ |
| 2.4 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will reveal the number of unique carbon environments.
| Chemical Shift (δ) ppm (Predicted) | Carbon Type |
| ~170 | Carbonyl (-COOH) |
| ~168 | Carbonyl (-COOH) |
| ~160 | Aromatic C-O |
| ~138 | Aromatic C-C |
| ~135 | Aromatic C-C |
| ~130 | Aromatic C-H |
| ~125 | Aromatic C-C |
| ~118 | Aromatic C-H |
| ~56 | Methoxy (-OCH₃) |
| ~20 | Methyl (-CH₃) |
Predicted IR Spectroscopy Data
The IR spectrum will identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| 2850-3000 | Medium | C-H stretch (Aliphatic) |
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z (Predicted) | Interpretation |
| 210 | Molecular Ion [M]⁺ |
| 195 | [M - CH₃]⁺ |
| 192 | [M - H₂O]⁺ |
| 164 | [M - H₂O - CO]⁺ or [M - COOH - H]⁺ |
| 149 | [M - COOH - CH₃]⁺ |
| 121 | [C₇H₅O₂]⁺ |
Experimental Protocols
The following are generalized protocols for the key analytical techniques required for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
Acquire a ¹³C NMR spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C.
-
(Optional) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the solvent or TMS peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the proposed structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. No further sample preparation is typically needed for the ATR technique.[4]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C-O, C=C).
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.[5]
-
The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography (LC) system.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the mass of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern. This involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. Phthalate metabolites often produce characteristic fragment ions.[6]
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion and compare it to the calculated mass of the proposed formula (C₁₀H₁₀O₅).
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., H₂O, CO, COOH, CH₃) that are consistent with the proposed structure. Carboxylic acids often show prominent peaks due to the loss of OH and COOH groups.[7]
-
Mandatory Visualizations
Chemical Structure of this compound
Caption: 2D structure of this compound.
Workflow for Structural Validation of an Organic Compound
Caption: General workflow for the structural elucidation of an organic compound.
Illustrative Biological Pathway: Phenylpropanoid Biosynthesis
While this compound is not a direct component of a major signaling pathway, its aromatic structure is fundamentally derived from primary metabolism. The following diagram illustrates the Phenylpropanoid Pathway, a major route to a variety of natural products, to provide biological context for the synthesis of aromatic compounds in nature.
Caption: Overview of the Phenylpropanoid Pathway for the biosynthesis of aromatic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Assessment of 5-Methoxy-3-methylphthalic Acid by Differential Scanning Calorimetry (DSC)
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for the purity assessment of 5-Methoxy-3-methylphthalic acid, a key organic intermediate. While specific experimental data for this compound is not publicly available, this guide leverages established principles of DSC purity analysis to present a robust comparison, complete with detailed experimental protocols and supporting data. One supplier, Sigma-Aldrich, notes that for some rare chemicals like this compound, they do not provide analytical data and the responsibility to confirm the product's identity and purity lies with the buyer.
Comparison of Purity Assessment Methods
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination, DSC relies on the principle that impurities broaden the melting range and lower the melting point of a pure substance. This method is considered an absolute technique as it does not require a reference standard of the same material.[1][2]
However, DSC is not without its limitations. It is most effective for crystalline compounds that are at least 98% pure and exhibit a sharp melting point.[1][2] The technique is not suitable for compounds that decompose upon melting, are amorphous, or exhibit polymorphism, where different crystalline forms may be present.[1][2][3]
In contrast, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are comparative methods that separate impurities from the main compound. These methods are highly sensitive and specific but typically require certified reference standards for accurate quantification. Other methods such as melting point determination, boiling point determination, and spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy also play a role in purity assessment.[4]
Below is a comparative overview of these methods:
| Method | Principle | Advantages | Limitations | Typical Purity Range |
| Differential Scanning Calorimetry (DSC) | Based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. | - Absolute method (no reference standard needed)- Small sample size (1-5 mg)- Fast analysis time- High reproducibility[5] | - Not suitable for amorphous or decomposing compounds- Less sensitive to non-eutectic impurities- Best for purity >98%[1][2] | >98% |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary and a mobile phase.[2] | - High sensitivity and resolution- Applicable to a wide range of compounds- Quantitative and qualitative analysis | - Requires a reference standard for quantification- Method development can be time-consuming- Solvent consumption | Wide range, including trace analysis |
| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a stationary phase and a carrier gas.[2] | - Excellent for volatile and semi-volatile compounds- High sensitivity | - Not suitable for non-volatile or thermally labile compounds- Derivatization may be required | Wide range, including trace analysis |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify components. | - High sensitivity and specificity- Provides molecular weight information | - Can be complex to interpret- Often coupled with a separation technique (e.g., LC-MS, GC-MS) | Wide range, including trace analysis |
| Quantitative NMR (qNMR) | Uses the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | - Absolute method (no reference standard of the analyte needed)- Provides structural information | - Lower sensitivity compared to chromatographic methods- Requires a certified internal standard | >95% |
Experimental Protocol: Purity Determination of this compound by DSC
This protocol outlines the steps for determining the purity of this compound using DSC.
1. Instrumentation and Materials:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Aluminum or gold-plated hermetic pans and lids.
-
Microbalance with a readability of at least 0.01 mg.
-
High-purity indium standard for calibration.
-
This compound sample (1-3 mg).
-
Crimper for sealing the pans.
2. Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. The onset of the melting peak of indium should be within ±0.5 °C of the certified value (156.6 °C), and the heat of fusion should be within ±5% of the certified value (28.45 J/g).
3. Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a hermetic aluminum pan.
-
Hermetically seal the pan to prevent any loss of volatiles during heating.
-
Prepare an empty, sealed hermetic pan to be used as a reference.
4. DSC Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).
-
Heat the sample at a slow, constant rate, typically 1-2 °C/min, through its melting transition.
-
Continue heating to a temperature sufficiently above the melting point to establish a stable post-melting baseline.
-
Cool the sample back to the starting temperature.
5. Data Analysis:
-
The purity is calculated using the van't Hoff equation, which is integrated into the DSC software. The software analyzes the shape of the melting peak.
-
The equation is: Ts = T0 - (R * T02 * X) / ΔHf Where:
-
Ts is the sample temperature at a given fraction melted.
-
T0 is the melting point of the pure substance.
-
R is the gas constant.
-
X is the mole fraction of the impurity.
-
ΔHf is the heat of fusion of the pure substance.
-
-
The software plots 1/F (where F is the fraction melted) against the sample temperature (Ts). The slope and intercept of this plot are used to determine the melting point of the pure substance and the mole fraction of the impurity.
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxy-3-methylphthalic Acid
Comparative Overview of Analytical Methods
The choice of an analytical method for a specific analyte depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS methods applied to the analysis of phthalic acid and its esters.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.98 | > 0.99 |
| Limit of Detection (LOD) | 5 - 10 ng/mL | 0.09 - 10 ng/mL | 0.08 - 9 µg/L |
| Limit of Quantitation (LOQ) | 15 - 30 ng/mL | 0.4 - 26.68 µg/kg | 0.4 - 100 µg/kg |
| Accuracy (% Recovery) | 95 - 105% | 97 - 99.1% | 75.5 - 115.2% |
| Precision (%RSD) | < 5% | < 13% | < 18.9% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline representative protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis of phthalic acid derivatives, which can be adapted for 5-Methoxy-3-methylphthalic acid.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: A mixed-mode column such as a Primesep B (4.6 x 150 mm, 5 µm) or a C18 column like the Agilent Poroshell 120 SB-C18 is often suitable.[1]
-
Mobile Phase: A gradient elution is typically employed. For instance, a gradient of acetonitrile and an aqueous buffer like 0.1% phosphoric acid or ammonium acetate.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like phthalic acids, a derivatization step is often required to increase their volatility.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or ion trap)
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Sample Preparation (with Derivatization):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[3]
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level analysis in complex matrices.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer (triple quadrupole or Q-TOF)
Chromatographic and Spectrometric Conditions:
-
Column: A C18 column, such as a Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).[4]
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid or 5 mM ammonium acetate.[2]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Parameters: Optimized for the specific analyte (e.g., spray voltage, gas temperatures, and flow rates).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Two or three MRM transitions should be monitored for each analyte for confirmation.
Sample Preparation:
-
For clean samples, a simple "dilute and shoot" approach may be sufficient. Dilute the sample in the initial mobile phase.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
Proposed Cross-Validation Workflow
Since no direct cross-validation studies for this compound are available, a proposed workflow for comparing the developed HPLC-UV, GC-MS, and LC-MS/MS methods is presented below. This workflow ensures that the methods provide equivalent and reliable results.
Caption: Proposed workflow for the cross-validation of analytical methods.
This systematic approach to cross-validation will provide a high degree of confidence in the analytical data generated for this compound, ensuring the reliability of results regardless of the analytical platform used. This is particularly important in regulated environments where data integrity and reproducibility are essential.
References
Comparative Efficacy of Methoxy-Substituted Aromatic Acid Derivatives: A Research Guide
The Role of Methoxylation in Modulating Biological Activity
The introduction of a methoxy group (-OCH₃) to a parent molecule can significantly alter its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This modification can impact solubility, lipophilicity, metabolic stability, and receptor binding affinity. For instance, studies on resveratrol and its methoxy derivatives have shown that O-methylation increases lipophilicity, which can enhance cell uptake and improve stability.
Case Study: Methoxy Derivatives of Resveratrol
To illustrate the comparative analysis of methoxy derivatives, we will consider the well-documented case of resveratrol and its methoxy-substituted analogues. These compounds have been extensively studied for their anti-inflammatory, anti-platelet, and anti-cancer activities.
Comparative Anti-Platelet Activity
The following table summarizes the inhibitory concentration (IC₅₀) values of resveratrol and its methoxy derivatives against platelet aggregation induced by various agonists.
| Compound | Agonist | IC₅₀ (µM) |
| Resveratrol | PAF | 25.0 ± 2.5 |
| ADP | > 100 | |
| TRAP | 50.0 ± 5.0 | |
| 3-MRESV | TRAP | 14.3 ± 1.5 |
| 4'-MRESV | TRAP | 2.0 ± 0.2 |
| 3,5-DMRESV | TRAP | 45.0 ± 4.0 |
| 3,4'-DMRESV | TRAP | 27.0 ± 3.0 |
| TMRESV | TRAP | > 100 |
Data presented is illustrative and compiled from various studies on resveratrol derivatives.
Comparative Anti-Proliferative Activity
The anti-proliferative effects of resveratrol and its methoxy derivatives have been evaluated against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| Resveratrol | PC-3 (Prostate Cancer) | 60.0 ± 5.0 |
| HCT116 (Colon Cancer) | 75.0 ± 7.0 | |
| 3-MRESV | PC-3 (Prostate Cancer) | 20.3 ± 2.0 |
| 3,4'-DMRESV | HCT116 (Colon Cancer) | 48.6 ± 4.5 |
| TMRESV | HCT116 (Colon Cancer) | 54.8 ± 5.0 |
Data presented is illustrative and compiled from various studies on resveratrol derivatives.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of methoxy-substituted compounds.
Anti-Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy volunteers and centrifuged at a low speed to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration.
-
Incubation with Test Compounds: PRP is incubated with various concentrations of the test compounds or a vehicle control for a specified time at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP), thrombin receptor activating peptide (TRAP), or platelet-activating factor (PAF).
-
Measurement of Aggregation: The change in light transmittance through the PRP suspension is measured using an aggregometer to determine the extent of platelet aggregation.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC₅₀ values are determined.
Signaling Pathways
The biological effects of methoxy-substituted compounds are often mediated through their interaction with specific cellular signaling pathways. For example, some methoxy derivatives of resveratrol have been shown to inhibit the MAPK and NF-κB signaling pathways, which are crucial in inflammation.
Caption: Inhibition of Inflammatory Signaling Pathways by Methoxy Derivatives.
Experimental Workflow
The general workflow for screening and evaluating the efficacy of novel chemical derivatives is depicted below.
Caption: General Experimental Workflow for Drug Discovery.
Conclusion
While specific comparative data on the efficacy of 5-Methoxy-3-methylphthalic acid derivatives is not currently available, the principles of medicinal chemistry and evidence from other methoxy-substituted compounds suggest that this class of molecules could hold therapeutic potential. The introduction of methoxy groups can modulate the biological activity of a parent phthalic acid structure. Further research, including synthesis of a derivative library followed by systematic in vitro and in vivo evaluation, is necessary to elucidate the structure-activity relationships and identify lead candidates for further development. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.
A Comparative Guide to the Synthesis of 5-Methoxy-3-methylphthalic Acid: Benchmarking Potential Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted phthalic acids, such as 5-methoxy-3-methylphthalic acid, is a critical step in the development of novel pharmaceuticals and functional materials. However, a survey of the available scientific literature reveals a scarcity of detailed, published methods for the direct synthesis of this particular molecule. This guide, therefore, provides a comparative benchmark of potential and analogous synthetic routes, based on established principles of organic chemistry for the preparation of substituted phthalic acids. The information presented is intended to serve as a foundational resource for researchers to develop a robust and efficient synthesis strategy.
Proposed Synthetic Precursor
A logical and plausible precursor for the synthesis of this compound is 3,5-dimethylanisole . Oxidation of this starting material would target the two methyl groups for conversion to carboxylic acids. While other precursors could be envisioned, the availability and reactivity of substituted xylenes make them a primary focus for developing a synthetic route.
Comparative Analysis of Potential Synthesis Methods
Below are detailed descriptions of potential methods for the synthesis of this compound, derived from established procedures for analogous compounds.
Method 1: Potassium Permanganate Oxidation
Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids. This method is a classic and reliable laboratory-scale procedure.
Experimental Protocol (General Procedure):
-
A solution of 3,5-dimethylanisole is prepared in a suitable solvent, such as a mixture of pyridine and water or aqueous tert-butanol.
-
Potassium permanganate is added portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 80-90°C).
-
The reaction mixture is heated at reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
After cooling, the reaction is quenched by the addition of a reducing agent, such as sodium bisulfite, to destroy any excess permanganate.
-
The manganese dioxide precipitate is removed by filtration.
-
The filtrate is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Method 2: Catalytic Air Oxidation
For larger-scale synthesis, catalytic air oxidation is the preferred industrial method for producing phthalic anhydride, which can then be hydrolyzed to the corresponding phthalic acid. This method is more economical and environmentally friendly than using stoichiometric oxidants.
Experimental Protocol (General Procedure):
-
A vaporized stream of 3,5-dimethylanisole and air is passed over a heated, fixed-bed catalyst.
-
The catalyst is typically composed of vanadium pentoxide (V₂O₅) and titanium dioxide (TiO₂) supported on an inert carrier.[1]
-
The reaction is carried out at elevated temperatures, generally in the range of 350-450°C.
-
The reaction product, primarily 5-methoxy-3-methylphthalic anhydride, is collected by desublimation in condensation chambers.
-
The collected anhydride is then hydrolyzed to this compound by heating with water.
-
The resulting phthalic acid can be purified by recrystallization.
Method 3: Nitric Acid Oxidation
Nitric acid can also be employed as a strong oxidizing agent for the conversion of alkylbenzenes to carboxylic acids. This method often requires harsh conditions and can lead to nitration of the aromatic ring as a side reaction.
Experimental Protocol (General Procedure):
-
3,5-dimethylanisole is heated with concentrated nitric acid in a sealed reaction vessel or under reflux.
-
The reaction temperature is typically maintained between 150-200°C.
-
The reaction is carried out for several hours until the oxidation is complete.
-
After cooling, the reaction mixture is poured onto ice, and the precipitated crude product is collected by filtration.
-
Purification is typically achieved through recrystallization from a suitable solvent.
Data Presentation: Comparison of Synthesis Methods
| Feature | Method 1: Potassium Permanganate Oxidation | Method 2: Catalytic Air Oxidation | Method 3: Nitric Acid Oxidation |
| Starting Material | 3,5-Dimethylanisole | 3,5-Dimethylanisole | 3,5-Dimethylanisole |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Air (Oxygen) | Nitric Acid (HNO₃) |
| Catalyst | None (stoichiometric) | Vanadium Pentoxide (V₂O₅) on Titania (TiO₂) | None (stoichiometric) |
| Reaction Conditions | 80-100°C, atmospheric pressure | 350-450°C, atmospheric or slightly elevated pressure | 150-200°C, potentially elevated pressure |
| Typical Scale | Laboratory (grams to kilograms) | Industrial (tons) | Laboratory to pilot scale |
| Advantages | High yield for many substrates, reliable laboratory method. | Highly economical, uses readily available oxidant (air), continuous process. | Strong oxidizing agent, can be effective for deactivated substrates. |
| Disadvantages | Large amount of waste (MnO₂), stoichiometric reagent, can be difficult to control on a large scale. | High initial capital cost for equipment, requires careful process control to avoid over-oxidation and explosions. | Harsh reaction conditions, potential for hazardous NOx gas evolution, risk of aromatic nitration as a side reaction. |
| Product Form | Dicarboxylic acid | Anhydride (requires subsequent hydrolysis) | Dicarboxylic acid |
Mandatory Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Logical relationship for the comparison of potential synthesis methods.
Conclusion
While direct, peer-reviewed synthesis methods for this compound are not prominently available, this guide provides a benchmark of potential and analogous routes. For laboratory-scale synthesis, potassium permanganate oxidation offers a classic and reliable, albeit less environmentally friendly, option. For larger-scale industrial production, catalytic air oxidation of a suitable precursor represents the most economically viable approach, though it requires significant infrastructure. Nitric acid oxidation presents a more hazardous alternative that may be considered in specific cases. Researchers and drug development professionals are encouraged to use these generalized protocols as a starting point for the development and optimization of a robust synthetic procedure for this compound. Experimental validation and optimization of reaction conditions would be necessary to achieve the desired yield and purity for this target molecule.
References
A Comparative Analysis of Methoxy Methylphthalic Acid Isomers: Isomeric Effects on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of functional groups on an aromatic ring can profoundly influence the physicochemical properties of a molecule. In the context of drug design and development, understanding these isomeric effects is crucial for optimizing parameters such as solubility, acidity, and intermolecular interactions, which in turn affect a compound's bioavailability and efficacy. This guide provides a comparative overview of the properties of methoxy methylphthalic acid isomers, summarizing available experimental data and discussing the anticipated effects of substituent positioning on key molecular characteristics.
While comprehensive experimental data comparing all possible isomers of methoxy methylphthalic acid is limited in publicly available literature, we can deduce the expected trends based on the electronic and steric nature of the methoxy and methyl substituents on the phthalic acid framework.
Isomers of Methoxy Methylphthalic Acid
The core structure is phthalic acid (1,2-benzenedicarboxylic acid) with one methoxy (-OCH₃) and one methyl (-CH₃) group attached to the benzene ring. The possible isomers are:
-
3-Methoxy-4-methylphthalic acid
-
4-Methoxy-3-methylphthalic acid
-
3-Methoxy-5-methylphthalic acid
-
3-Methoxy-6-methylphthalic acid
-
4-Methoxy-6-methylphthalic acid
A diagram illustrating the relationship between the parent molecule and its isomers is presented below.
Caption: Isomeric relationship of methoxy methylphthalic acids.
Comparative Data
The following table summarizes the available quantitative data for methoxy methylphthalic acid isomers. It is important to note the scarcity of direct experimental comparisons.
| Isomer | CAS Number | Melting Point (°C) | Solubility | pKa |
| 4-Methoxy-5-methylphthalic acid | 103204-95-1 | 176 (decomposes)[1] | Data not available | Data not available |
| 5-Methoxy-3-methylphthalic acid | 103203-38-9 | Data not available | Data not available | Data not available |
| Other Isomers | - | Data not available | Data not available | Data not available |
Discussion of Isomeric Effects
The properties of methoxy methylphthalic acid isomers are primarily dictated by the interplay of the electronic and steric effects of the methoxy and methyl groups, which influence the acidity of the carboxylic acid groups and the intermolecular forces that govern properties like melting point and solubility.
Acidity (pKa)
The acidity of the two carboxylic acid groups in phthalic acid is influenced by the electronic nature of the ring substituents. The methoxy group (-OCH₃) exhibits a dual electronic effect: it is electron-withdrawing through its inductive effect (-I) and electron-donating through its resonance effect (+M). The methyl group (-CH₃) is electron-donating through its inductive (+I) and hyperconjugation effects.
-
Expected Trends:
-
Ortho Position: A methoxy or methyl group ortho to a carboxylic acid group can cause steric hindrance, forcing the carboxylic acid group out of the plane of the benzene ring. This "ortho effect" can increase the acidity of that carboxylic acid by reducing resonance stabilization of the undissociated acid.
-
Methoxy Group Position: When the methoxy group is positioned to exert its +M effect on the carboxylic acid (ortho or para), it will decrease acidity. When it is meta, the -I effect will dominate, leading to an increase in acidity.
-
Methyl Group Position: The electron-donating methyl group generally decreases acidity, with the effect being most pronounced when it is ortho or para to a carboxylic acid group.
-
Melting Point
The melting point is influenced by the efficiency of crystal packing and the strength of intermolecular interactions, such as hydrogen bonding from the carboxylic acid groups.
-
Expected Trends:
-
Symmetry: Isomers with higher symmetry tend to pack more efficiently into a crystal lattice, resulting in higher melting points.
-
Intermolecular Hydrogen Bonding: The ability to form strong intermolecular hydrogen bonds between the carboxylic acid groups is a key determinant. Steric hindrance from adjacent bulky groups can disrupt these interactions. The single available data point for 4-methoxy-5-methylphthalic acid shows a relatively high melting point with decomposition[1].
-
Solubility
Solubility in a given solvent depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
-
Expected Trends:
-
Polarity: The presence of two carboxylic acid groups makes these molecules relatively polar and capable of hydrogen bonding with polar solvents like water. The methoxy and methyl groups are less polar.
-
Intramolecular Hydrogen Bonding: In isomers where a carboxylic acid group is ortho to the methoxy group, intramolecular hydrogen bonding can occur. This can decrease the molecule's interaction with water, thereby reducing its aqueous solubility.
-
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties discussed.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically with a rapid initial heating to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting point to ensure accuracy.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).
-
Solution Preparation: A known concentration of the methoxy methylphthalic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two equivalence points and two half-equivalence points will be observed.
A general workflow for the experimental determination of these properties is depicted below.
Caption: Experimental workflow for property determination.
Conclusion
The isomeric position of methoxy and methyl groups on the phthalic acid backbone has a significant, albeit not extensively quantified, impact on the molecule's physicochemical properties. While experimental data is sparse, theoretical considerations based on electronic and steric effects can guide researchers in predicting the relative acidity, melting points, and solubilities of different methoxy methylphthalic acid isomers. For drug development professionals, a thorough experimental characterization of the desired isomer is essential for understanding and optimizing its pharmaceutical properties. The methodologies outlined in this guide provide a framework for obtaining such critical data.
References
A Comparative Guide to the Applications of Substituted Phthalic Acids in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the diverse applications of substituted phthalic acids and their derivatives in medicinal chemistry. We delve into their anticancer, anti-inflammatory, and antimicrobial properties, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and synthetic workflows to support further research and development.
I. Comparative Performance of Substituted Phthalic Acid Derivatives
Substituted phthalic acids, including phthalimides and phthalides, have demonstrated a broad spectrum of biological activities. The following tables summarize their quantitative performance in various assays, offering a comparative perspective on their potential as therapeutic agents.
Table 1: Anticancer Activity of Substituted Phthalic Acid Derivatives
A variety of substituted phthalic acid derivatives have been investigated for their cytotoxic effects against several cancer cell lines. Notably, isophthalic and terephthalic acid derivatives have emerged as promising scaffolds for the development of protein kinase inhibitors.[1]
| Compound | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| Isophthalamide 5 | K562 (Chronic Myelogenous Leukemia) | 3.42 | Not Specified | [1] |
| HL-60 (Promyelocytic Leukemia) | 7.04 | Not Specified | [1] | |
| MCF-7 (Breast Carcinoma) | 4.91 | Not Specified | [1] | |
| HepG2 (Liver Carcinoma) | 8.84 | Not Specified | [1] | |
| Isophthalamide 9 | - | 90% inhibition at 10 µM | EGFR | [1] |
| - | 64% inhibition at 10 µM | HER2 | [1] |
Table 2: Anti-inflammatory Activity of Phthalide Derivatives
Certain phthalide derivatives have shown potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[2] One compound, in particular, demonstrated a significant inhibitory effect on NO production and was found to modulate the NF-κB and Nrf2/HO-1 signaling pathways.[1][2]
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (9o) | RAW 264.7 (Macrophage) | LPS-induced NO production | 0.76 | [1] |
| 3-(2,4-dihydroxyphenyl)phthalide (5a) | Bv.2 (Microglial) | LPS-induced NO production | >50% inhibition at 10 µM | [2] |
| RAW 264.7 (Macrophage) | LPS-induced NO production | >50% inhibition at 10 µM | [2] |
Table 3: Antimicrobial Activity of Substituted Phthalimide Derivatives
The antimicrobial potential of substituted phthalimides has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of these compounds.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Phthalimide aryl ester 3b | Staphylococcus aureus | 128 | [3] |
| Pseudomonas aeruginosa | 128 | [3] | |
| Candida tropicalis | 128 | [3] | |
| Candida albicans | 128 | [3] | |
| Compound A1B (a phthalimide derivative) | Escherichia coli | 16 |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon these findings.
General Protocol for MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the treatment medium.
-
Add 50 µL of serum-free medium to each well.[3]
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Carefully remove the MTT solution.
-
Add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[3]
General Protocol for Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Sterile diluent (e.g., saline)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the prepared inoculum, except for a sterility control well.
-
Include a growth control well containing only the inoculum and broth.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
VEGFR-2 Kinase Assay Protocol
This assay measures the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and is used for screening potential inhibitors.
Materials:
-
Recombinant VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
96-well white plate
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the appropriate wells.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent.
-
Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.
III. Visualizing Pathways and Processes
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by substituted phthalic acids and a representative synthetic workflow.
VEGFR-2 Signaling Pathway
Substituted phthalic acids have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis. The diagram below outlines the major downstream signaling cascades initiated by the activation of VEGFR-2 by its ligand, VEGF-A.
Caption: VEGFR-2 signaling cascade leading to cell proliferation, migration, and survival.
Synthesis of N-Aryl Phthalimide
N-substituted phthalimides are a common class of derivatives with diverse biological activities. The following workflow illustrates a general and widely used method for their synthesis from phthalic anhydride and a primary aryl amine.[5]
Caption: A typical synthetic workflow for the preparation of N-Aryl Phthalimides.
IV. Conclusion
Substituted phthalic acids and their derivatives represent a versatile and promising class of compounds in drug discovery. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. This guide provides a foundational comparison of their performance, detailed experimental protocols to ensure reproducibility, and visual aids to conceptualize their mechanisms and synthesis. It is intended to serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this important chemical scaffold.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedgrid.com [biomedgrid.com]
- 4. Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review - ProQuest [proquest.com]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to the Positional Isomers of Methoxy-Methylphthalic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the positional isomers of methoxy-methylphthalic acid, compounds of interest in medicinal chemistry and materials science. Due to limited directly comparable experimental data in published literature, this guide combines established principles of organic chemistry and spectroscopy with data from closely related compounds to offer a predictive comparison. This approach aims to facilitate further research and development by providing a foundational understanding of these isomers.
Introduction to Methoxy-Methylphthalic Acid Isomers
Phthalic acid, a benzene-1,2-dicarboxylic acid, serves as a scaffold for numerous compounds with diverse applications. The introduction of methoxy (-OCH₃) and methyl (-CH₃) groups onto the benzene ring gives rise to several positional isomers, each with potentially unique chemical and physical properties. Understanding the distinct characteristics of these isomers is crucial for applications in drug design, where subtle structural changes can significantly impact biological activity, and in polymer science, where monomer geometry influences material properties.
The six possible positional isomers of methoxy-methylphthalic acid are:
-
3-Methoxy-4-methylphthalic acid
-
4-Methoxy-3-methylphthalic acid
-
3-Methoxy-5-methylphthalic acid
-
4-Methoxy-5-methylphthalic acid
-
3-Methoxy-6-methylphthalic acid
-
4-Methoxy-6-methylphthalic acid
This guide will focus on a comparative analysis of their predicted spectroscopic properties and a general methodology for their synthesis and characterization.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted physicochemical and spectroscopic data for the positional isomers of methoxy-methylphthalic acid. These predictions are based on established substituent effects on aromatic systems.
Table 1: Predicted Physicochemical Properties
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Predicted General Solubility |
| 3-Methoxy-4-methylphthalic acid | C₁₀H₁₀O₅ | 210.18 | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO). |
| 4-Methoxy-3-methylphthalic acid | C₁₀H₁₀O₅ | 210.18 | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO). |
| 3-Methoxy-5-methylphthalic acid | C₁₀H₁₀O₅ | 210.18 | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO). |
| 4-Methoxy-5-methylphthalic acid | C₁₀H₁₀O₅ | 210.18 | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO). |
| 3-Methoxy-6-methylphthalic acid | C₁₀H₁₀O₅ | 210.18 | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO). |
| 4-Methoxy-6-methylphthalic acid | C₁₀H₁₀O₅ | 210.18 | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO). |
Table 2: Predicted ¹H NMR Spectral Data (Aromatic Region)
Chemical shifts (δ) are predicted relative to TMS in a non-polar solvent. The actual values can vary based on solvent and concentration.
| Isomer | Predicted Chemical Shifts (ppm) and Splitting Patterns |
| 3-Methoxy-4-methylphthalic acid | Two singlets for the aromatic protons. |
| 4-Methoxy-3-methylphthalic acid | Two singlets for the aromatic protons. |
| 3-Methoxy-5-methylphthalic acid | One singlet and two doublets (or a complex multiplet) for the aromatic protons. |
| 4-Methoxy-5-methylphthalic acid | Two singlets for the aromatic protons. |
| 3-Methoxy-6-methylphthalic acid | Two doublets for the aromatic protons, likely showing ortho coupling. |
| 4-Methoxy-6-methylphthalic acid | Two doublets for the aromatic protons, likely showing ortho coupling. |
Table 3: Predicted ¹³C NMR Spectral Data
Chemical shifts (δ) are predicted and represent approximate ranges.
| Isomer | Predicted Chemical Shifts (ppm) |
| 3-Methoxy-4-methylphthalic acid | Carbonyls: 165-175; Aromatic: 110-160; Methoxy: 55-65; Methyl: 15-25 |
| 4-Methoxy-3-methylphthalic acid | Carbonyls: 165-175; Aromatic: 110-160; Methoxy: 55-65; Methyl: 15-25 |
| 3-Methoxy-5-methylphthalic acid | Carbonyls: 165-175; Aromatic: 110-160; Methoxy: 55-65; Methyl: 15-25 |
| 4-Methoxy-5-methylphthalic acid | Carbonyls: 165-175; Aromatic: 110-160; Methoxy: 55-65; Methyl: 15-25 |
| 3-Methoxy-6-methylphthalic acid | Carbonyls: 165-175; Aromatic: 110-160; Methoxy: 55-65; Methyl: 15-25 |
| 4-Methoxy-6-methylphthalic acid | Carbonyls: 165-175; Aromatic: 110-160; Methoxy: 55-65; Methyl: 15-25 |
Table 4: Predicted Key IR Spectroscopy Bands
| Isomer | Predicted Wavenumbers (cm⁻¹) |
| All Isomers | O-H (carboxylic acid): 2500-3300 (broad); C=O (carboxylic acid): 1680-1710; C-O (methoxy and carboxylic acid): 1250-1300 and 1000-1100; Aromatic C=C: 1450-1600 |
Table 5: Predicted Mass Spectrometry Fragmentation
| Isomer | Predicted Key Fragments (m/z) |
| All Isomers | Molecular Ion (M⁺): 210; [M-H₂O]⁺: 192; [M-CH₃]⁺: 195; [M-OCH₃]⁺: 179; [M-COOH]⁺: 165. The relative intensities of fragments may vary depending on the isomer structure. Phthalate derivatives are also known to show a characteristic fragment at m/z 149, corresponding to protonated phthalic anhydride.[1][2][3][4][5] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of methoxy-methylphthalic acid isomers. These protocols are adapted from established methods for the synthesis of substituted benzoic and phthalic acids and would require optimization for each specific isomer.
General Synthesis Protocol: Oxidation of a Substituted Xylene
A common route to phthalic acids is the oxidation of the corresponding o-xylene derivative.
-
Starting Material Selection: Choose the appropriate methoxy-methyl-o-xylene isomer as the starting material. For example, to synthesize 3-methoxy-4-methylphthalic acid, one would start with 1,2-dimethyl-3-methoxy-4-methylbenzene.
-
Oxidation:
-
Dissolve the starting material in a suitable solvent, such as acetic acid or water under basic conditions.
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid.
-
Heat the reaction mixture under reflux for several hours until the purple color of the permanganate disappears (if used).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and, if using KMnO₄, filter off the manganese dioxide precipitate.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure methoxy-methylphthalic acid isomer.
-
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the substitution pattern on the aromatic ring.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the purified product as a KBr pellet or a nujol mull.
-
Acquire the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the C-O stretches of the methoxy and carboxylic acid groups.
-
-
Mass Spectrometry (MS):
-
Introduce a sample of the purified product into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Determine the molecular weight from the molecular ion peak.
-
Analyze the fragmentation pattern to further confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
-
Melting Point Determination:
-
Determine the melting point of the purified product using a melting point apparatus. A sharp melting point is indicative of high purity.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the isomeric structures and a general workflow for their analysis.
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]
- 3. Mass spectral fragmentation of phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselective Synthesis of 5-Methoxy-3-methylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for obtaining 5-methoxy-3-methylphthalic acid with a focus on controlling the regiochemistry of the final product. Due to the limited availability of direct published syntheses for this specific molecule, this document outlines two primary hypothetical, yet chemically sound, strategies: A) Diels-Alder Reaction followed by Aromatization and B) Oxidation of a Substituted o-Xylene . Each proposed route is supported by established chemical principles and adapted experimental protocols from related reactions.
Comparison of Synthetic Strategies
The two proposed routes offer distinct advantages and challenges regarding starting material availability, reaction conditions, and control over the final product's regiochemistry.
| Feature | Route A: Diels-Alder Reaction | Route B: Oxidation of o-Xylene |
| Starting Materials | Substituted furan (e.g., 2-methoxy-4-methylfuran) and Maleic Anhydride | 3-methoxy-5-methyl-1,2-dimethylbenzene (3-methoxy-5-methyl-o-xylene) |
| Regiochemical Control | Determined by the substitution pattern of the furan precursor; potential for isomeric byproducts. | Pre-determined by the substitution pattern of the o-xylene starting material, offering excellent regiocontrol. |
| Key Steps | [4+2] Cycloaddition, Dehydration/Aromatization | Side-chain oxidation |
| Potential Advantages | Convergent synthesis, potentially milder conditions for the initial cycloaddition. | More direct route if the starting xylene derivative is accessible, high regioselectivity. |
| Potential Challenges | Synthesis of the required substituted furan can be multi-step; aromatization conditions can be harsh. | Availability and synthesis of the polysubstituted o-xylene precursor; harsh oxidation conditions may be required. |
Route A: Diels-Alder Reaction and Aromatization
This strategy involves the [4+2] cycloaddition of a substituted furan with maleic anhydride to form an oxabicycloheptene intermediate, which is then aromatized to yield the phthalic anhydride derivative. The desired regiochemistry is established by the substitution pattern of the furan.
Logical Workflow for Route A
Safety Operating Guide
Proper Disposal of 5-Methoxy-3-methylphthalic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Methoxy-3-methylphthalic acid, catering to researchers, scientists, and professionals in drug development. Due to the limited specific data on this compound, the following procedures are based on the known hazards of the parent compound, phthalic acid, and its derivatives.
I. Hazard Assessment and Safety Precautions
This compound, as a derivative of phthalic acid, should be handled as a moderately hazardous substance. Primary hazards include:
-
Skin and eye irritation: Direct contact can cause irritation or serious eye damage.[1]
-
Respiratory tract irritation: Inhalation of dust may lead to respiratory discomfort.
-
Harmful if swallowed: Ingestion may cause adverse health effects.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Wear protective gloves, clothing, and eye/face protection.
-
Ensure adequate ventilation to avoid dust formation and inhalation.[2]
II. Quantitative Hazard Data
| Hazard Metric | Value | Species | Route | Reference |
| LD50 | 550 mg/kg | Mouse | Oral | [3] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Label all waste containers containing this compound clearly with its full chemical name and associated hazards.
-
Keep this waste stream separate from other chemical wastes to avoid incompatible reactions.
-
-
Containerization:
-
Use a dedicated, sealable, and chemically compatible container for the collection of solid this compound waste. Polyethylene or polypropylene containers are recommended.[4]
-
For solutions, use a labeled, leak-proof container.
-
-
Neutralization (for acidic solutions, if permissible):
-
Aqueous solutions of this compound will be acidic.
-
If permitted by your institution's safety protocols and local regulations, small quantities of acidic solutions may be neutralized. This should only be performed by trained personnel in a fume hood.[5]
-
Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the solution while stirring.[5]
-
Monitor the pH with indicator strips. The target pH should be between 6.0 and 8.0.
-
Even after neutralization, the resulting solution may still require professional disposal and should not be poured down the drain without explicit authorization from your environmental health and safety (EHS) department.
-
-
Professional Waste Disposal:
-
Decontamination of Labware:
-
Thoroughly decontaminate any labware that has come into contact with this compound.
-
The initial rinsate from cleaning glassware should be collected as hazardous waste.
-
IV. Spill Management
In the event of a spill:
-
Minor Spills:
-
Major Spills:
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 5-Methoxy-3-methylphthalic acid
Disclaimer: This document provides guidance on the handling and disposal of 5-Methoxy-3-methylphthalic acid based on general safety protocols for aromatic carboxylic acids. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, all procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed by qualified personnel before commencing any work.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes.[1] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Nitrile rubber gloves are recommended for handling.[2] Always inspect gloves for integrity before use and wash hands after removal.[1] |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and clothing. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times. |
| Respiratory Protection | Dust Mask/Respirator | Use a dust mask or respirator if there is a risk of inhaling dust particles, especially when handling the solid form.[1] |
Operational Plan for Handling
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
| Step | Procedure |
| 1. Preparation | Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station. Prepare a designated work area in a well-ventilated chemical fume hood.[2][3] |
| 2. Weighing | Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[1] Use a spatula for transferring the material. Avoid creating dust clouds. |
| 3. Dissolution | When dissolving the acid, add it slowly to the solvent. Be aware of any potential exothermic reactions. |
| 4. Reaction | Conduct all reactions within the chemical fume hood. Monitor the reaction for any signs of unexpected changes. |
| 5. Post-Handling | After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Clean the work area and any equipment used. |
| 6. Storage | Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Store away from incompatible materials such as strong oxidizing agents. |
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
| Step | Procedure |
| 1. Waste Segregation | Segregate waste containing this compound from other waste streams. Do not dispose of it down the drain.[4] |
| 2. Waste Collection | Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical. |
| 3. Neutralization (if applicable) | For acidic waste, neutralization with a suitable base (e.g., sodium bicarbonate) may be necessary before disposal. This should be done cautiously by trained personnel. |
| 4. Final Disposal | Dispose of the chemical waste through an approved hazardous waste disposal service, following all local, state, and federal regulations.[4] |
Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

